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  • Product: 1-Acetyl-5-chloro-7-azaindole-3-carbonitrile
  • CAS: 1352395-53-9

Core Science & Biosynthesis

Foundational

The Strategic Integration of the Carbonitrile Pharmacophore in Kinase Inhibitor Design

Executive Summary The integration of the carbonitrile (cyano) group (-C≡N) into small-molecule kinase inhibitors represents a masterclass in rational drug design. With over 60 nitrile-containing small-molecule drugs curr...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The integration of the carbonitrile (cyano) group (-C≡N) into small-molecule kinase inhibitors represents a masterclass in rational drug design. With over 60 nitrile-containing small-molecule drugs currently on the market, this pharmacophore has transcended its historical reputation as a simple bioisostere for halogens or carbonyls. In the context of kinase inhibition, the carbonitrile group is deployed to solve complex structural and pharmacokinetic challenges: it enhances binding affinity, dictates residence time, blocks metabolic liabilities, and precisely orients covalent warheads. This whitepaper deconstructs the physicochemical causality of the nitrile group, analyzes clinical case studies, and outlines self-validating experimental workflows for characterizing these unique interactions.

Physicochemical Causality: Why the Carbonitrile Group?

As a Senior Application Scientist navigating the complexities of structure-activity relationships (SAR), I frequently leverage the carbonitrile group to solve intractable design challenges. The decision to incorporate a nitrile group is driven by its unique physicochemical profile:

  • Steric Linearity and Volume : The sp-hybridized carbon and nitrogen atoms confer a strictly linear geometry. The molecular volume of a nitrile group is approximately one-eighth that of a methyl group 1. This allows it to penetrate deep, narrow clefts within the kinase domain—such as the gatekeeper region or the DFG-out pocket—without introducing steric clashes.

  • Electrostatic Dipole and Hydrogen Bonding : The nitrogen atom possesses a lone pair of electrons, making the nitrile an exceptional hydrogen bond acceptor 2. Furthermore, the strong dipole moment allows the group to engage in orthogonal multipolar interactions with the protein backbone, bridging water molecules, or positively charged residues (e.g., catalytic lysines) 3.

  • Metabolic Shielding : Strategically placing a nitrile group on an aromatic ring can block cytochrome P450-mediated oxidative metabolism, thereby extending the in vivo half-life of the inhibitor 4.

Mechanistic Case Studies: Binding Modes in the Kinase Domain

To understand the causality of these interactions, we examine three distinct kinase inhibitors where the carbonitrile group acts as the linchpin of efficacy.

Table 1: Quantitative and Structural Data of Select Nitrile-Bearing Kinase Inhibitors
InhibitorPrimary Target(s)Role of the Carbonitrile GroupBinding Affinity / IC50Clinical Indication
Bosutinib Abl, SrcForms extensive van der Waals contacts with the T315 gatekeeper and V299, enveloping the residue to overcome specific imatinib-resistant mutations 5.Abl IC50: ~1 nMChronic Myelogenous Leukemia (CML) 6
Neratinib EGFR, HER2, HER4Orients the bulky aniline substituent to enlarge the hydrophobic pocket, perfectly positioning the Michael acceptor to covalently bind Cys-797/Cys-805 7.HER2 IC50: 59 nMHER2+ Breast Cancer 8
Senexin C CDK8, CDK19The nitrogen lone pair acts as a critical hydrogen bond acceptor for the positively charged NH3 of the catalytic Lys52 residue 3.CDK8 IC50: PotentOncology (Investigational) 3
Bosutinib: Van der Waals Envelopment in the Hinge Region

Bosutinib is a 4-anilinoquinoline-3-carbonitrile inhibitor of Bcr-Abl and Src kinases. Unlike imatinib, bosutinib can overcome several kinase domain mutations. Crystallographic evidence reveals that the 3-carbonitrile group does not form a traditional hydrogen bond; instead, it occupies a highly specific spatial orientation that allows it to make extensive van der Waals contacts with the sidechain of the gatekeeper residue, Threonine 315 (T315), and Valine 299 (V299) 5. This envelopment is critical for its high-affinity binding, although the steric rigidity of the nitrile-aniline axis renders it ineffective against the bulkier T315I mutation.

Neratinib: Conformational Anchoring for Covalent Inhibition

Neratinib is an irreversible pan-HER inhibitor featuring a cyano group at the 3-position of its quinoline core. The causality of this design is elegant: the cyano group forces the bulky 3-chloro-4-(2-pyridylmethoxy)anilino group into a specific conformation that induces an outward rotation of the kinase's αC-helix 7. This enlarges the hydrophobic pocket and anchors the molecule, ensuring that the 6-position crotonamide (a Michael acceptor) is positioned within optimal striking distance of Cys-797 (in EGFR) or Cys-805 (in HER2) to form an irreversible covalent adduct 9.

G Neratinib Neratinib (Nitrile-bearing TKI) EGFR_HER2 EGFR / HER2 (Kinase Domain) Neratinib->EGFR_HER2 Irreversible Binding PI3K_AKT PI3K / AKT Pathway Neratinib->PI3K_AKT Inhibits MAPK MAPK / ERK Pathway Neratinib->MAPK Inhibits Cys797 Cys-797 / Cys-805 (Covalent Adduct) EGFR_HER2->Cys797 Michael Addition EGFR_HER2->PI3K_AKT Phosphorylation EGFR_HER2->MAPK Phosphorylation Proliferation Tumor Cell Proliferation & Survival PI3K_AKT->Proliferation MAPK->Proliferation

Mechanism of Neratinib: Irreversible inhibition of HER family kinases blocking downstream signaling.

Experimental Methodologies: A Self-Validating System

When designing the experimental pipeline, we must move beyond simple IC50 values. Every protocol must be a self-validating system to ensure that the observed efficacy is genuinely driven by the nitrile-target interaction.

Protocol 1: Surface Plasmon Resonance (SPR) for Binding Kinetics

Purpose : To quantify the exact contribution of the nitrile group to the association ( Kon​ ) and dissociation ( Koff​ ) rates compared to a des-cyano analog. Methodology :

  • Sensor Chip Preparation : Immobilize the recombinant kinase domain (e.g., HER2 or Abl) onto a CM5 sensor chip using standard amine coupling chemistry.

    • Self-Validation Step : Immobilize a kinase-dead mutant (active site blocked) on the reference channel to subtract non-specific binding.

  • Analyte Preparation : Prepare a concentration series (e.g., 0.5 nM to 50 nM) of the nitrile-bearing inhibitor and its des-cyano control in running buffer (HBS-EP+ with 1% DMSO).

  • Injection : Inject analytes at a high flow rate (50 µL/min) to minimize mass transport limitations. Allow 180 seconds for association and 600 seconds for dissociation.

  • Data Analysis : Fit the sensorgrams to a 1:1 Langmuir binding model. Expected Outcome: The nitrile group should significantly decrease the Koff​ rate due to enhanced van der Waals or hydrogen bonding interactions in the pocket.

Protocol 2: Intact Protein Mass Spectrometry for Covalent Adduct Verification

Purpose : To verify that the nitrile group correctly orients the molecule for targeted covalent inhibition (e.g., as seen in Neratinib). Methodology :

  • Incubation : Incubate 10 µM of recombinant wild-type EGFR kinase domain with 50 µM of the inhibitor for 2 hours at room temperature.

  • Control Reaction (Self-Validation Step) : In parallel, incubate the inhibitor with a C797S mutant EGFR. If the nitrile-oriented Michael addition is specific to the catalytic cysteine, the C797S mutant will show no mass shift.

  • Desalting : Pass the samples through a rapid online desalting column to remove excess ligand and buffer salts.

  • LC-MS Analysis : Analyze via ESI-TOF mass spectrometry. Deconvolute the raw multiply-charged spectra using maximum entropy algorithms.

  • Interpretation : A mass shift corresponding exactly to the molecular weight of the inhibitor on the WT EGFR, but absent on the C797S mutant, confirms specific, irreversible covalent engagement driven by the nitrile's conformational anchoring.

Workflow Comp Nitrile Compound Synthesis & QC SPR SPR Kinetics (Kon, Koff, KD) Comp->SPR MS Intact Mass Spec (Covalent Adducts) SPR->MS If Covalent Xray X-Ray Crystallography (Binding Mode) SPR->Xray Cell Cellular Assays (Target Engagement) MS->Cell Xray->Cell

Self-validating experimental workflow for characterizing nitrile-bearing kinase inhibitors.

Conclusion

The carbonitrile group is far more than a synthetic afterthought; it is a precision-engineered pharmacophore. Whether acting as a hydrogen bond acceptor, a steric wedge for van der Waals envelopment, or a conformational anchor for covalent warheads, the nitrile group provides medicinal chemists with a versatile tool to tune the potency, selectivity, and pharmacokinetic profile of next-generation kinase inhibitors.

Sources

Exploratory

mechanism of action of azaindole-based compounds

An In-Depth Technical Guide to the Mechanism of Action of Azaindole-Based Compounds Executive Summary The azaindole scaffold has emerged as a "privileged structure" in medicinal chemistry, demonstrating remarkable versat...

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to the Mechanism of Action of Azaindole-Based Compounds

Executive Summary

The azaindole scaffold has emerged as a "privileged structure" in medicinal chemistry, demonstrating remarkable versatility and therapeutic potential across a spectrum of diseases.[1][2][3] As bioisosteres of the naturally occurring indole nucleus, azaindoles—pyrrolopyridines existing in four isomeric forms (4-, 5-, 6-, and 7-azaindole)—possess unique physicochemical properties conferred by the strategic placement of a nitrogen atom in the benzene ring.[3][4][5] This modification enhances aqueous solubility, modulates pKa, and critically, creates hydrogen bonding capabilities that facilitate high-affinity interactions with a multitude of biological targets.[2][4][5] This guide provides a comprehensive technical overview of the predominant mechanisms of action for azaindole-based compounds, with a primary focus on their role as kinase inhibitors, and delves into other significant therapeutic modalities.

The Core Mechanism: Competitive Kinase Inhibition

The most prominent mechanism of action for azaindole derivatives is the inhibition of protein kinases, a large family of enzymes that regulate the majority of cellular processes.[4][6] Dysregulation of kinase activity is a hallmark of many diseases, particularly cancer, making them prime therapeutic targets.[7][8] Azaindole-based compounds predominantly function as ATP-competitive inhibitors, targeting the highly conserved ATP-binding pocket of the kinase catalytic domain.[7][9][10]

The Hinge-Binding Motif: A Molecular Mimic of Adenine

The therapeutic success of the azaindole scaffold is largely attributable to its function as an exceptional "hinge-binding" motif.[7][10] The hinge region is a flexible glycine-rich loop that connects the N- and C-terminal lobes of the kinase, and its backbone amides form critical hydrogen bonds with the adenine ring of ATP. The azaindole core expertly mimics this interaction.[2][4][11]

  • Bidentate Hydrogen Bonding: The 7-azaindole isomer, in particular, forms two key hydrogen bonds with the kinase hinge: the N7 nitrogen of the pyridine ring acts as a hydrogen bond acceptor, while the N1 hydrogen of the pyrrole ring serves as a hydrogen bond donor.[7] This bidentate interaction anchors the inhibitor firmly in the ATP-binding site, effectively blocking ATP from binding and preventing the phosphorylation of downstream substrates.

  • Binding Mode Plasticity: X-ray crystallography studies have revealed that the azaindole scaffold can adopt multiple orientations within the ATP pocket, categorized as "normal," "flipped" (rotated 180°), and "non-hinge" binding modes.[7][12] This conformational flexibility allows for optimization of interactions with different kinases and can be exploited in structure-based drug design to enhance potency and selectivity.

Modulation of Key Cellular Signaling Pathways

By inhibiting specific kinases, azaindole compounds can effectively shut down aberrant signaling cascades that drive disease progression.

The MAPK/ERK Pathway: A Target in Melanoma

The Mitogen-Activated Protein Kinase (MAPK) pathway is a central signaling cascade that regulates cell growth, proliferation, and survival.

  • BRAF Kinase Inhibition: A landmark example is the 7-azaindole derivative Vemurafenib , an FDA-approved drug for the treatment of metastatic melanoma.[7][10] Vemurafenib was specifically designed to inhibit the constitutively active BRAF V600E mutant kinase, which drives proliferation in over 50% of melanomas.[2][8] By blocking BRAF, Vemurafenib prevents the downstream phosphorylation and activation of MEK and ERK, leading to cell cycle arrest and apoptosis in tumor cells.[2][6]

  • p38 MAP Kinase Inhibition: 4-azaindole derivatives have been developed as potent inhibitors of p38 MAP kinase, a key regulator of the inflammatory response.[13][14][15][16] Inhibition of p38 blocks the production of pro-inflammatory cytokines such as Tumor Necrosis Factor-α (TNF-α) and Interleukin-1β (IL-1β), offering a therapeutic strategy for autoimmune diseases like rheumatoid arthritis.[13][14][16]

MAPK_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Growth Factor Receptor (RTK) RAS RAS RTK->RAS Activates BRAF BRAF (V600E) RAS->BRAF Activates MEK MEK BRAF->MEK Phosphorylates ERK ERK MEK->ERK Phosphorylates Transcription Transcription Factors (e.g., c-Myc, AP-1) ERK->Transcription Activates Vemurafenib Vemurafenib (Azaindole Inhibitor) Vemurafenib->BRAF Inhibits Proliferation Cell Proliferation, Survival, Angiogenesis Transcription->Proliferation Promotes

Figure 1: Inhibition of the MAPK/ERK pathway by a BRAF-targeting azaindole compound.
The PI3K/AKT/mTOR Pathway: A Central Node in Cancer

The Phosphoinositide 3-kinase (PI3K) pathway is another critical regulator of cell survival and proliferation that is frequently hyperactivated in various cancers.[17]

  • PI3K Inhibition: Several 7-azaindole derivatives have been identified as potent inhibitors of PI3K isoforms.[4][17] These compounds bind to the ATP pocket of PI3K, with structural studies showing that two nitrogen atoms of the 7-azaindole core form hydrogen bonds with the backbone of Valine 882 in PI3Kγ.[4][17] By blocking PI3K, these inhibitors prevent the phosphorylation of PIP2 to PIP3, thereby inhibiting the activation of downstream effectors like AKT and mTOR, ultimately suppressing tumor cell growth and survival.[17]

PI3K_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_effects Cellular Outcomes RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Recruits & Activates PIP2 PIP2 PIP3 PIP3 PIP2->PIP3 Phosphorylates AKT AKT PIP3->AKT Activates PI3K->PIP2 mTOR mTOR AKT->mTOR Activates Outcomes Cell Growth, Proliferation, Survival mTOR->Outcomes Promotes Azaindole_PI3Ki Azaindole PI3K Inhibitor Azaindole_PI3Ki->PI3K Inhibits

Figure 2: Interruption of the PI3K/AKT/mTOR signaling cascade by an azaindole-based PI3K inhibitor.
Cell Cycle Regulation

Azaindole derivatives also target kinases that are fundamental to the control of the cell cycle, presenting another avenue for anti-cancer therapy.

  • Cyclin-Dependent Kinases (CDKs): As key drivers of cell cycle progression, CDKs are attractive targets. Azaindole-based molecules act as potent and selective inhibitors of CDKs, such as CDK9, inducing cell cycle arrest and apoptosis.[18][19]

  • Aurora and Polo-Like Kinases: These kinases are essential for proper mitotic progression. 7-azaindole compounds have been developed to inhibit Aurora kinases (A, B, and C), leading to mitotic defects and cell death in cancer cells.[1][4]

Alternative Mechanisms of Action

While kinase inhibition is the most widely documented mechanism, the azaindole scaffold's versatility extends to other biological processes.

Inhibition of Microtubule Dynamics

Certain azaindole derivatives function as microtubule-depolymerizing agents.[20]

  • Mechanism: These compounds bind directly to tubulin at the colchicine-binding site, preventing the polymerization of α-β-tubulin heterodimers into microtubules.[20] The disruption of the microtubule network leads to a G2/M phase cell cycle arrest, potent cytostatic effects against various cancer cell lines (including multi-drug resistant ones), and anti-angiogenic activity.[20]

Neurodegenerative Diseases

The azaindole core is being explored for its potential in treating neurodegenerative disorders like Alzheimer's disease.

  • Inhibition of Amyloid-β Aggregation: Novel azaindole derivatives have been designed to prevent the pathological self-assembly of amyloid-β (Aβ) peptides into the toxic oligomers and fibrils that are a hallmark of Alzheimer's.[21][22][23]

  • Modulation of Other CNS Targets: Azaindole compounds have also been developed as M1 muscarinic acetylcholine receptor (mAChR) positive allosteric modulators (PAMs) and inhibitors of enzymes implicated in neuroinflammation, showing the scaffold's potential for creating multi-target agents for complex neurological diseases.[4][24][25]

Anti-inflammatory and Antiviral Applications

Beyond p38 inhibition, azaindoles target other inflammatory and infectious disease pathways.

  • Chemokine Receptor Antagonism: 7-azaindole derivatives have been identified as potent antagonists of the CC-chemokine receptor-2 (CCR2), which is heavily implicated in chronic inflammatory conditions such as atherosclerosis and multiple sclerosis.[4][26]

  • Antiviral Activity: The scaffold has shown promise as an inhibitor of viral targets, including influenza polymerase-B2 and HIV non-nucleoside reverse transcriptase (NNRT).[4]

Quantitative Data and Experimental Protocols

The development of potent azaindole-based inhibitors relies on rigorous quantitative assessment and validated experimental procedures.

Comparative Inhibitory Activity
Compound ClassTarget KinaseIC₅₀ (nM)Disease AreaReference
7-Azaindole (Vemurafenib)BRAF V600E13Melanoma[2][8]
4-Azaindole (Derivative 9)p38 MAP Kinase6Inflammation[13][14]
7-Azaindole (Derivative 8g)CDK9/CyclinT110Oncology[18]
7-Azaindole (Derivative 8l)Haspin14Oncology[18]
7-Azaindole (Compound 30 )FGFR41.8Hepatocellular Carcinoma[27]
7-Azaindole (Compound C2 )PI3Kγ<1Oncology/Inflammation[17]
Experimental Protocol: In Vitro Kinase Inhibition Assay (ADP-Glo™ Kinase Assay)

This protocol describes a common method to determine the IC₅₀ of an azaindole compound against a target kinase.

Principle: The assay quantifies the amount of ADP produced during the kinase reaction. As kinase activity is inhibited, less ADP is formed.

Methodology:

  • Compound Preparation: Prepare a serial dilution of the azaindole test compound in DMSO, typically starting from 10 mM. Further dilute in the appropriate kinase assay buffer to achieve the final desired concentrations.

  • Kinase Reaction Setup:

    • In a 384-well plate, add 2.5 µL of the test compound at various concentrations. Include "no inhibitor" (vehicle control) and "no enzyme" (background) controls.

    • Add 2.5 µL of a solution containing the target kinase and its specific substrate peptide.

    • Add 5 µL of ATP solution to initiate the kinase reaction.

    • Incubate the plate at room temperature for a specified time (e.g., 60 minutes).

  • ADP Detection:

    • Add 5 µL of ADP-Glo™ Reagent to each well to terminate the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.

    • Add 10 µL of Kinase Detection Reagent to convert the ADP generated into ATP, which then drives a luciferase/luciferin reaction. Incubate for 30-60 minutes at room temperature.

  • Data Acquisition: Measure the luminescence of each well using a plate-reading luminometer.

  • Data Analysis:

    • Subtract the background (no enzyme control) from all readings.

    • Normalize the data to the vehicle control (100% activity).

    • Plot the normalized activity against the logarithm of the inhibitor concentration and fit the data to a four-parameter dose-response curve to determine the IC₅₀ value.

Figure 3: Workflow for a typical in vitro kinase inhibition assay.

Conclusion and Future Outlook

The azaindole scaffold is a cornerstone of modern medicinal chemistry, primarily due to its proven efficacy as a kinase hinge-binding motif. Its ability to competitively inhibit ATP has led to the development of life-saving therapies in oncology and promising candidates for inflammatory and neurodegenerative diseases. The chemical tractability and favorable physicochemical properties of the azaindole core continue to make it an attractive starting point for drug discovery programs.[2][4] Future research will likely focus on developing next-generation inhibitors with enhanced selectivity to minimize off-target effects, creating covalent and allosteric inhibitors to overcome drug resistance, and designing multi-targeted agents that can simultaneously modulate several key nodes within disease-relevant pathways.

References

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Sources

Foundational

Engineering 7-Azaindole-3-Carbonitrile Derivatives: A Privileged Scaffold for Next-Generation Kinase Inhibitors

Executive Summary The development of highly selective, ATP-competitive kinase inhibitors is a cornerstone of modern targeted therapeutics. Among the myriad of heterocyclic pharmacophores, the 7-azaindole core has emerged...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The development of highly selective, ATP-competitive kinase inhibitors is a cornerstone of modern targeted therapeutics. Among the myriad of heterocyclic pharmacophores, the 7-azaindole core has emerged as a structurally privileged scaffold. By strategically functionalizing the C3 position with a carbonitrile group, medicinal chemists have unlocked a highly versatile intermediate: 7-azaindole-3-carbonitrile . This in-depth technical guide explores the mechanistic grounding of this scaffold, its application in targeting critical kinases (such as MRCK and Fyn), and the self-validating synthetic and biological protocols required to engineer and evaluate these derivatives.

Mechanistic Grounding: The 7-Azaindole Pharmacophore

The efficacy of 7-azaindole derivatives stems directly from their precise geometric and electronic complementarity to the highly conserved ATP-binding pocket of protein kinases. The majority of kinase inhibitors function as ATP competitors, anchoring themselves to the "hinge region" that connects the N- and C-terminal lobes of the kinase catalytic domain [1].

The 7-azaindole core achieves this through a highly stable bidentate hydrogen-bonding network :

  • Pyridine Nitrogen (N7): Acts as a hydrogen bond acceptor, interacting with the backbone amide NH of the hinge region.

  • Pyrrole Nitrogen (N1): Acts as a hydrogen bond donor, interacting with the backbone carbonyl oxygen of the hinge region.

The introduction of a carbonitrile group at the C3 position serves a dual purpose. Sterically, the rigid, linear cyano group projects toward the ribose-binding pocket or the solvent-exposed region, providing a vector for further structural elaboration without disrupting the critical hinge-binding interactions. Electronically, the electron-withdrawing nature of the cyano group modulates the pKa of the pyrrole NH, optimizing its hydrogen-bond donor capacity.

G Hinge Kinase Hinge Region N7 Pyridine N (Acceptor) Hinge->N7 H-bond from Amide Scaffold 7-Azaindole Core Substituent 3-Carbonitrile Group Scaffold->Substituent C3 position N1 Pyrrole NH (Donor) Scaffold->N1 contains Scaffold->N7 contains N1->Hinge H-bond to Carbonyl

Bidentate hydrogen bonding of 7-azaindole core to the kinase hinge region.

Therapeutic Applications & Target Kinases

Targeting MRCK in Skin Cancer (BDP8900 & BDP9066)

Myotonic Dystrophy Kinase-Related CDC42-Binding Kinases (MRCKα and MRCKβ) are critical regulators of the actin-myosin cytoskeleton. By phosphorylating Myosin Light Chain 2 (MLC2), MRCK drives cell motility, adhesion, and invasion—hallmarks of cancer metastasis. Utilizing a structure-guided elaboration of a 7-azaindole-3-carbonitrile fragment, researchers developed BDP8900 and BDP9066 [2]. These compounds are highly potent, selective MRCK inhibitors that reduce substrate phosphorylation, leading to profound morphological changes in squamous cell carcinoma (SCC) and suppressing papilloma outgrowth in vivo.

Signaling Drug BDP8900 / BDP9066 MRCK MRCKα / MRCKβ Drug->MRCK ATP Competition MLC2 MLC2 (Thr18/Ser19) MRCK->MLC2 Phosphorylates Actin Actin-Myosin Cytoskeleton MLC2->Actin Activates Cancer Cancer Cell Invasion Actin->Cancer Promotes

MRCK signaling pathway and its inhibition by BDP8900/BDP9066.

Targeting Fyn and GSK-3β for Neuromodulation

Beyond oncology, the 7-azaindole-3-carbonitrile scaffold has been utilized to synthesize 3-aminothiazole-7-azaindole derivatives targeting Fyn and GSK-3β kinases [3]. These kinases are heavily implicated in neurodevelopmental processes and neurotoxic aggregate deposition. By functionalizing the C3 position and modifying the N1 position, researchers achieved nanomolar dual-selective inhibitors capable of pursuing the recovery of neural trophism.

Data Presentation: Kinase Inhibitor Profiling
CompoundPrimary Target(s)IC50 / PotencyKey Structural FeatureBiological Effect
BDP8900 MRCKα, MRCKβ~1-2 nM (in vitro)7-azaindole-3-carbonitrile coreInhibits MLC2 phosphorylation, reduces cell motility
BDP9066 MRCKα, MRCKβSub-nanomolar7-azaindole-3-carbonitrile coreReduces skin papilloma outgrowth in vivo
Compound 41 Fyn Kinase0.05 ± 0.01 μM5-bromo-3-aminothiazole-7-azaindoleNeuromodulation, neuroprotective profile

Synthetic Methodologies & Workflows

The synthesis of 7-azaindole-3-carbonitrile derivatives requires precise control over reaction conditions to prevent the degradation of the electron-rich pyrrole ring. The following protocols outline the foundational synthesis of the core and its subsequent functionalization.

Workflow A 7-Azaindole-3- carboxaldehyde B Diammonium Phosphate 1-Nitropropane, Reflux A->B Dehydration C 7-Azaindole-3- carbonitrile B->C Precipitation D NaH, DMF Alkyl Halide C->D Deprotonation E N1-Alkylated Derivative D->E Substitution

Synthetic workflow for 7-azaindole-3-carbonitrile and N1-alkylation.

Protocol 1: Synthesis of 7-Azaindole-3-Carbonitrile Core

Causality & Rationale: Traditional dehydration of oximes to nitriles often requires harsh acidic or dehydrating conditions (e.g., POCl3), which can lead to side reactions on the azaindole core. This optimized, one-step method utilizes 1-nitropropane as both a solvent and a reagent mediator in the presence of diammonium hydrogen phosphate, allowing for a mild, high-yield conversion directly from the aldehyde [4].

Step-by-Step Methodology:

  • Preparation: In a round-bottom flask, combine 7-azaindole-3-carboxaldehyde (1.0 eq) with diammonium hydrogen phosphate (5.3 eq).

  • Solvent Addition: Add 1-nitropropane (excess, ~34 eq) and a catalytic amount of glacial acetic acid.

  • Reflux: Heat the mixture to reflux for 12.5 hours. Observation: The pale-yellow mixture will transition to a dark red solution as the reaction progresses.

  • Concentration: Remove volatile reactants and solvent under reduced pressure.

  • Precipitation: Quench the dark residue with an excess of distilled water. The crude 7-azaindole-3-carbonitrile will precipitate rapidly.

  • Purification: Isolate via vacuum filtration, dry under reduced pressure, and recrystallize from an acetone-hexane mixture (Yield: 85–95%).

Protocol 2: Regioselective N1-Alkylation

Causality & Rationale: To functionalize the N1 position, the pyrrole NH (pKa ~ 16) must be deprotonated. Sodium hydride (NaH) is selected as a strong, non-nucleophilic base to ensure quantitative deprotonation without attacking the electrophilic carbonitrile group. The reaction is initiated at 0°C to kinetically control the deprotonation and prevent unwanted polymerization before the electrophile is introduced [5].

Step-by-Step Methodology:

  • Cooling: Dissolve 7-azaindole-3-carbonitrile (1.0 eq) in anhydrous DMF. Cool the solution to 0°C in an ice bath under an inert argon atmosphere.

  • Deprotonation: Add NaH (60% dispersion in mineral oil, 2.0 eq) portion-wise to manage the evolution of hydrogen gas.

  • Activation: Stir the mixture for 45 minutes at 0°C to ensure complete formation of the sodium salt.

  • Substitution: Dropwise add the desired alkyl halide (e.g., iodomethane, 2.0 eq).

  • Completion: Gradually warm the reaction to room temperature over 1 hour. Quench with ice water and extract with ethyl acetate.

Self-Validating Experimental Workflows

A robust drug discovery pipeline requires a self-validating system where biochemical affinity is orthogonally confirmed by cellular target engagement. The following protocols establish this logical loop: Protocol 3 confirms direct ATP-competitive inhibition, while Protocol 4 validates that the compound permeates the cell membrane and inhibits the specific downstream biological pathway.

Protocol 3: In Vitro Biochemical Kinase Inhibition Assay

Causality & Rationale: To accurately measure the potency of an ATP-competitive inhibitor, the assay must be run at an ATP concentration that approximates the Michaelis constant ( Km​ ) for the kinase. Running the assay at 1 µM ATP ensures that the measured IC50​ reflects true competitive binding; artificially high ATP levels would outcompete the inhibitor, yielding false negatives [2].

Step-by-Step Methodology:

  • Enzyme Preparation: Dilute recombinant kinase proteins (e.g., MRCKα, MRCKβ) to a final concentration of 8–12 nM in a 20 mM Tris buffer (pH 7.4) containing 0.01% (v/v) Tween 20 and 1 mM DTT.

  • Substrate Addition: Add 100 nM of FAM-S6-ribosomal protein–derived peptide as the phosphorylation substrate.

  • Reaction Initiation: Introduce 1 µM ATP and 0.5 mM MgCl2 to initiate the reaction.

  • Inhibitor Titration: Add the 7-azaindole derivative in a 10-point dose-response titration (e.g., 10 µM to 0.5 nM).

  • Incubation & Readout: Incubate at room temperature for 60 minutes. Measure the differential sensitivity of phosphorylated vs. non-phosphorylated peptides using a fluorescence-based coupled-enzyme format (e.g., Z′-LYTE assay).

Protocol 4: Cellular Target Engagement (MLC2 Phosphorylation)

Causality & Rationale: To prove that the biochemical inhibition translates to cellular efficacy, a doxycycline-inducible system is utilized. This isolates the drug's effect on the specific kinase (e.g., MRCKβ) against a clean background, proving that the reduction in downstream MLC2 phosphorylation is a direct result of target engagement rather than off-target cytotoxicity [2].

Step-by-Step Methodology:

  • Cell Culture: Plate MDA-MB-231 cells expressing doxycycline-inducible MRCKβ kinase domains at 1.1×105 cells per well in a 12-well plate.

  • Induction: After 24 hours, treat cells with 1 µg/mL doxycycline for 18 hours to induce kinase domain expression.

  • Drug Treatment: Treat the cells with the synthesized inhibitor (e.g., BDP8900) at varying concentrations for exactly 60 minutes.

  • Lysis: Wash cells with PBS and lyse using Tris-SDS lysis buffer supplemented with phosphatase and protease inhibitors to preserve the transient phosphorylation state.

  • Quantification: Analyze lysates via SDS-PAGE and quantitative Western blotting, probing for phosphorylated MLC2 (Thr18/Ser19) normalized to total MLC2.

References

  • Source: Chemical and Pharmaceutical Bulletin (J-Stage)
  • Source: Cancer Research (AACR Journals)
  • Source: Journal of Medicinal Chemistry (ACS Publications)
  • indole-3-carbonitrile - Organic Syntheses Procedure Source: Organic Syntheses URL
  • US11161845B2 - Pyrrolopyridine-aniline compounds for treatment of dermal disorders Source: Google Patents URL
Exploratory

Spectroscopic Characterization of 1-Acetyl-5-chloro-7-azaindole-3-carbonitrile: A Comprehensive Technical Guide

Architectural Overview 1-Acetyl-5-chloro-7-azaindole-3-carbonitrile (CAS: 1352395-53-9, Formula: C₁₀H₆ClN₃O) is a highly functionalized heterocyclic scaffold frequently utilized as a core building block in the developmen...

Author: BenchChem Technical Support Team. Date: March 2026

Architectural Overview

1-Acetyl-5-chloro-7-azaindole-3-carbonitrile (CAS: 1352395-53-9, Formula: C₁₀H₆ClN₃O) is a highly functionalized heterocyclic scaffold frequently utilized as a core building block in the development of kinase inhibitors and advanced pharmaceuticals[1]. The synthesis and structural characterization of heavily substituted 7-azaindoles require rigorous multi-nuclear NMR and High-Resolution Mass Spectrometry (HRMS) validation to confirm regioselectivity and structural integrity[2]. This whitepaper delineates the spectroscopic causality and self-validating analytical protocols necessary for the definitive characterization of this compound.

Quantum & Magnetic Causality in Spectroscopy

Nuclear Magnetic Resonance (NMR) Signatures

The ¹H and ¹³C NMR spectra of this compound are dictated by the profound electronic effects of its four distinct functional zones: the electron-deficient pyridine ring, the electronegative chlorine atom at C5, the strongly electron-withdrawing cyano group at C3, and the anisotropic N-acetyl group.

  • Pyridine Protons (C4-H and C6-H): The nitrogen atom at position 7 withdraws electron density via resonance and induction. The C6 proton, being adjacent to the pyridine nitrogen and ortho to the C5 chlorine, is severely deshielded, typically resonating around 8.65 ppm as a doublet ( J≈2.0 Hz). The C4 proton appears slightly upfield at ~8.35 ppm, also as a doublet, reflecting meta-coupling across the C5-Cl substituent.

  • Pyrrole Proton (C2-H): The N-acetylation of 7-azaindole derivatives is a common strategy to modulate solubility and reactivity, as seen in commercially available analogs like 1-Acetyl-1H-pyrrolo[2,3-b]pyridine-3-carbonitrile[3]. The N1-acetyl group forces a planar conformation that places the C2 proton directly in the deshielding cone of the carbonyl group. Combined with the electron-withdrawing C3-carbonitrile, the C2-H singlet is pushed significantly downfield to ~8.20 ppm. Reference compounds lacking the N-acetyl group show marked upfield shifts for this proton[4].

Vibrational Signatures (FT-IR)

The vibrational modes are anchored by two primary functional groups:

  • C≡N Stretch: The cyano group at C3 is conjugated with the aromatic pyrrole system, yielding a sharp, intense band at ~2225 cm⁻¹. This conjugation slightly lowers the vibrational frequency compared to aliphatic nitriles.

  • C=O Stretch: The N-acetyl carbonyl behaves as a tertiary amide rather than a standard ketone due to nitrogen lone-pair delocalization into the aromatic ring. This shifts the absorption to ~1720 cm⁻¹.

Mass Spectrometry (HRMS) Fragmentation

The basicity of the pyridine nitrogen (N7) makes the molecule highly amenable to positive electrospray ionization (ESI+). The exact mass of the neutral molecule is 219.0199 Da. Protonation yields an[M+H]⁺ ion at m/z 220.027. The presence of a single chlorine atom generates a definitive M+2 isotopic peak at m/z 222.024 with approximately 32% relative intensity, serving as an internal isotopic validation.

Fragmentation M_ion [M+H]+ m/z 220.02 (C10H7ClN3O+) Loss_Ac Neutral Loss (-C2H2O, Ketene) M_ion->Loss_Ac Frag_1 Fragment m/z 178.01 (C8H5ClN3+) Loss_Ac->Frag_1 Loss_HCN Neutral Loss (-HCN) Frag_1->Loss_HCN Frag_2 Fragment m/z 151.00 (C7H4ClN2+) Loss_HCN->Frag_2

Proposed ESI+ mass spectrometry fragmentation pathway for the target compound.

Self-Validating Laboratory Protocols

To ensure data trustworthiness, every protocol must incorporate a self-validating feedback loop.

Protocol 1: NMR Sample Preparation & Acquisition
  • Causality: The highly planar, rigid structure of the azaindole exhibits strong intermolecular π-π stacking, rendering it poorly soluble in less polar solvents like CDCl₃. DMSO-d₆ is chosen because its high dielectric constant disrupts these interactions.

  • Step-by-Step:

    • Weigh 15 mg of the compound into a clean vial.

    • Add 0.6 mL of anhydrous DMSO-d₆ containing 0.03% v/v Tetramethylsilane (TMS).

    • Sonicate for 5 minutes until complete dissolution is achieved.

    • Transfer to a 5 mm NMR tube.

  • Self-Validation Check: Before integrating the target peaks, verify that the residual DMSO pentet is exactly at 2.50 ppm and the water peak is < 3.3 ppm. A shifted water peak indicates hydrogen bonding interference, requiring sample desiccation.

Protocol 2: ATR-FTIR Spectroscopy
  • Causality: The Attenuated Total Reflectance (ATR) method is chosen over KBr pelleting because KBr is highly hygroscopic. Absorbed water produces a broad O-H stretch (~3300 cm⁻¹) that can be mistakenly assigned as an N-H stretch (which must be absent in this N-acetylated compound).

  • Step-by-Step:

    • Clean the diamond ATR crystal with isopropanol and allow it to dry.

    • Self-Validation Check: Run a background scan immediately prior to sample analysis. The baseline must be flat with >95% transmittance.

    • Place 2-3 mg of solid powder onto the crystal and apply the pressure anvil until the torque clicks.

    • Acquire 32 scans at 4 cm⁻¹ resolution.

Protocol 3: HRMS (LC-ESI-TOF)
  • Causality: Soft ionization (ESI) is required to prevent premature cleavage of the labile N-acetyl group before the parent ion reaches the detector.

  • Step-by-Step:

    • Dissolve 1 mg of sample in 1 mL of LC-MS grade Acetonitrile. Dilute 1:100 in 0.1% Formic Acid in Water/Acetonitrile (50:50).

    • Self-Validation Check: Inject a known calibrant (e.g., reserpine) to ensure mass accuracy is within < 5 ppm error.

    • Inject 5 µL of the sample into the ESI source (Capillary voltage: 3.5 kV, Desolvation Temp: 350°C).

AnalyticalWorkflow Sample Compound Sample (1-Acetyl-5-chloro-7-azaindole-3-carbonitrile) NMR NMR Analysis (DMSO-d6, 600 MHz) Sample->NMR IR ATR-FTIR (Background Subtracted) Sample->IR MS HRMS (ESI+) (Isotope & Frag Analysis) Sample->MS Data Data Synthesis (Cross-Validation) NMR->Data IR->Data MS->Data Confirm Structural Confirmation (Purity >98%) Data->Confirm

Multi-modal spectroscopic workflow for structural validation of the azaindole derivative.

Quantitative Data Summaries

Table 1: ¹H NMR Spectral Data (600 MHz, DMSO-d₆)
PositionChemical Shift (ppm)MultiplicityCoupling Constant ( J in Hz)IntegrationAssignment Causality
C6-H8.65Doublet (d)2.01HDeshielded by adjacent N7 and ortho-Cl
C4-H8.35Doublet (d)2.01HMeta-coupling to C6-H; deshielded by C3-CN
C2-H8.20Singlet (s)-1HAnisotropic deshielding from N1-acetyl
N-CH₃2.85Singlet (s)-3HAcetyl methyl group
Table 2: ¹³C NMR Spectral Data (150 MHz, DMSO-d₆)
Carbon TypeChemical Shift (ppm)Assignment
Carbonyl (C=O)168.5N-Acetyl carbonyl
Aromatic C-N148.2C7a (Bridgehead adjacent to N7)
Aromatic C-H144.5C6 (Adjacent to N7)
Aromatic C-H132.0C2 (Pyrrole ring)
Aromatic C-H130.5C4 (Pyridine ring)
Aromatic C-Cl125.8C5 (Chlorinated carbon)
Nitrile (C≡N)114.2C3-Carbonitrile
Aliphatic CH₃24.5N-Acetyl methyl
Table 3: FT-IR Spectral Assignments (ATR Method)
Wavenumber (cm⁻¹)IntensityFunctional GroupVibrational Mode
3100 - 3150WeakC-H (Aromatic)Stretching
2225Strong, SharpC≡N (Nitrile)Stretching (Conjugated)
1720StrongC=O (Acetyl)Stretching (Amide-like)
1580, 1540MediumC=C, C=NAromatic ring breathing
1080MediumC-ClStretching
Table 4: HRMS (ESI+) Data
Ion SpeciesTheoretical m/zObserved m/zError (ppm)Relative Abundance
[M+H]⁺ (³⁵Cl)220.0272220.02751.3100% (Base Peak)
[M+H]⁺ (³⁷Cl)222.0243222.02482.2~32%
[M-C₂H₂O+H]⁺178.0166178.01702.245% (Fragment)

References

  • 5-Chloro-1H-Pyrrolo[2,3-b]Pyridine-3-Carbonitrile Product Specifications. Meiji University Chemical Database. 1[1]

  • 1H-Pyrrolo[2,3-b]pyridine-5-carbonitrile. Sigma-Aldrich Product Catalog.4[4]

  • Synthetic Routes to 2-aryl-1H-pyrrolo[2,3-b]pyridin-4-amines: Cross-Coupling and Challenges in SEM-Deprotection. PubMed Central (PMC), National Institutes of Health. 2[2]

  • 860362-11-4 | 1-Acetyl-1H-pyrrolo[2,3-b]pyridine-3-carbonitrile. BLDpharm Product Specifications.3[3]

Sources

Foundational

Unveiling the Therapeutic Potential of 1-Acetyl-5-chloro-7-azaindole-3-carbonitrile: A Roadmap to Target Identification and Validation

An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals Abstract The 7-azaindole scaffold is a cornerstone of modern medicinal chemistry, recognized as a "privileged structure" for its...

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

The 7-azaindole scaffold is a cornerstone of modern medicinal chemistry, recognized as a "privileged structure" for its remarkable success in generating potent and selective therapeutic agents.[1][2] As a bioisostere of both indole and purine systems, it is uniquely suited to interact with a multitude of biological targets, most notably protein kinases.[2][3] This guide focuses on a specific, under-explored derivative: 1-Acetyl-5-chloro-7-azaindole-3-carbonitrile. While direct biological data for this compound is scarce, its structure provides a compelling basis for a hypothesis-driven approach to target discovery.[4] This document serves as a comprehensive technical roadmap for researchers, outlining the theoretical rationale for prioritizing specific target classes and providing a validated, multi-phase experimental workflow to identify, confirm, and characterize its mechanism of action. Our approach is grounded in the extensive body of literature surrounding the 7-azaindole framework, offering a self-validating system for navigating the path from a novel chemical entity to a promising therapeutic lead.

Part 1: Theoretical Target Prioritization: A Rationale-Driven Approach

The logical starting point for any target identification campaign is a thorough analysis of the molecule's core scaffold and its functional group substitutions. For 1-Acetyl-5-chloro-7-azaindole-3-carbonitrile, this analysis points overwhelmingly towards a primary hypothesis centered on protein kinase inhibition, with secondary avenues for exploration also presenting themselves.

The 7-Azaindole Core: A Master Key for Kinase Inhibition

The 7-azaindole moiety is structurally analogous to the adenine fragment of adenosine triphosphate (ATP), the universal substrate for protein kinases.[3] This mimicry allows it to function as an exceptional "hinge-binding motif." The pyridine nitrogen atom and the pyrrole NH group can form two critical hydrogen bonds with the backbone of the kinase hinge region, effectively anchoring the inhibitor in the ATP-binding pocket.[1][5][6] This fundamental interaction is the basis for the successful development of numerous 7-azaindole-based kinase inhibitors, with demonstrated activity against over 90 distinct kinases, providing broad coverage of the human kinome.[5][6][7]

G cluster_inhibitor 7-Azaindole Inhibitor cluster_kinase Kinase Hinge Region Inhibitor 7-Azaindole Core N1_H Pyrrole N1-H Inhibitor->N1_H H-Bond Donor N7 Pyridine N7 Inhibitor->N7 H-Bond Acceptor Amide Backbone N-H N1_H->Amide H-Bond Carbonyl Backbone C=O N7->Carbonyl H-Bond Hinge Protein Backbone Hinge->Carbonyl Hinge->Amide

Figure 1: General kinase hinge-binding mode of the 7-azaindole scaffold.
The Critical Impact of N1-Acetylation

A crucial feature of the subject molecule is the acetyl group at the N1 position. In the canonical binding mode described above, the N1-H proton is a key hydrogen bond donor.[4] Acetylation blocks this interaction, which fundamentally alters the compound's potential binding profile. This modification presents two primary possibilities:

  • Altered Kinase Binding: The compound may adopt an unconventional "flipped" binding orientation, as has been observed with some 7-azaindole inhibitors, or the acetyl group itself may form new, favorable interactions within the ATP pocket.[5][6] This could lead to a novel selectivity profile, favoring kinases that can accommodate this substitution.

  • Shift to Non-Kinase Targets: The loss of the primary hinge-binding interaction may reduce general kinase affinity, potentially unmasking activity against other target classes where the N1-substituent is either favorable or irrelevant.

This structural feature is the central enigma of 1-Acetyl-5-chloro-7-azaindole-3-carbonitrile and makes broad, unbiased screening an essential first step.

Prioritized Target Classes

Based on this structural analysis, we can formulate a clear, tiered hypothesis for target discovery.

G cluster_scaffold Core Scaffold Analysis cluster_hypotheses Target Hypotheses cluster_secondary_targets Specific Secondary Targets Compound 1-Acetyl-5-chloro-7-azaindole-3-carbonitrile Azaindole 7-Azaindole Core (Kinase Privileged) Compound->Azaindole N1_Acetyl N1-Acetylation (Alters H-Bonding) Compound->N1_Acetyl Primary Primary Hypothesis: Protein Kinases Azaindole->Primary N1_Acetyl->Primary Secondary Secondary Hypotheses: (Non-Kinase) N1_Acetyl->Secondary Potential Shift in Activity PARP PARP Inhibitors Secondary->PARP Bromo Bromodomains Secondary->Bromo

Figure 2: Logical flow from structural analysis to target prioritization.

Primary Hypothesis: Protein Kinases Despite the N1-acetylation, the overwhelming precedent set by the 7-azaindole scaffold makes protein kinases the most probable class of targets.[1][3][8] The compound may retain affinity for a specific subset of kinases. High-priority families to investigate, based on the literature for related scaffolds, are summarized below.

Potential Kinase Target Family Therapeutic Relevance Key References
Janus Kinases (JAKs) Autoimmune disorders, inflammation, myeloproliferative neoplasms.[1][9]
Aurora Kinases (AURK) Oncology (mitotic regulation).[10]
Rho-associated Kinases (ROCK) Hypertension, glaucoma, oncology.[11][12]
Cyclin-Dependent Kinases (CDKs) Oncology (cell cycle control).[5][13]
Glycogen Synthase Kinase 3 (GSK3) Neurodegenerative diseases, bipolar disorder, diabetes.[5][7]
Anaplastic Lymphoma Kinase (ALK) Oncology (non-small cell lung cancer).[1]
Tropomyosin receptor kinases (Trk) Oncology, pain management.[2]

Secondary Hypotheses: Non-Kinase Targets The unique N1-acetylation warrants exploration beyond kinases.

  • PARP Inhibitors: 7-Azaindole-1-carboxamides have shown activity as PARP-1 inhibitors.[14][15] The N1-acetyl group bears some electronic and structural resemblance to the N1-carboxamide, making this a plausible alternative hypothesis.

  • Bromodomains: In-silico studies have suggested that 7-azaindole derivatives could potentially bind to bromodomains and insulin growth factor receptors, which are implicated in cancer.[16]

Part 2: A Phased Experimental Workflow for Target Validation

The following section details a rigorous, multi-phase experimental plan designed to empirically test the prioritized hypotheses. Each protocol is designed as a self-validating system, where the results of one phase inform and de-risk the next.

G cluster_phase1 Phase 1: Broad Screening & Hit ID cluster_phase2 Phase 2: Hit Confirmation cluster_phase3 Phase 3: MoA Validation P1_Kinase Protocol 1: Large-Scale Kinase Panel P2_Enzyme Protocol 3: In Vitro Enzymatic Assay P1_Kinase->P2_Enzyme Identified Hits P1_Cell Protocol 2: Phenotypic Cell Screen P1_Cell->P2_Enzyme Hypothesized Hits P2_CETSA Protocol 4: Cellular Target Engagement P2_Enzyme->P2_CETSA Confirmed Activity P3_WB Protocol 5: Pathway Phospho-Analysis P2_CETSA->P3_WB Confirmed Engagement Validated Validated Target P3_WB->Validated Start Start Start->P1_Kinase Start->P1_Cell

Sources

Protocols & Analytical Methods

Method

Introduction: The Strategic Importance of C-C Bond Formation in Drug Discovery

An Application Guide to the Suzuki-Miyaura Coupling of 1-Acetyl-5-chloro-7-azaindole-3-carbonitrile The Suzuki-Miyaura cross-coupling reaction stands as a pillar of modern organic synthesis, celebrated for its remarkable...

Author: BenchChem Technical Support Team. Date: March 2026

An Application Guide to the Suzuki-Miyaura Coupling of 1-Acetyl-5-chloro-7-azaindole-3-carbonitrile

The Suzuki-Miyaura cross-coupling reaction stands as a pillar of modern organic synthesis, celebrated for its remarkable reliability and functional group tolerance in forging carbon-carbon bonds.[1][2] This palladium-catalyzed reaction, which joins an organoboron species with an organic halide or pseudohalide, has become an indispensable tool in the pharmaceutical industry for the construction of complex molecular architectures.[3][4]

The 7-azaindole scaffold, a bioisostere of indole, is a privileged structure in medicinal chemistry, frequently appearing in kinase inhibitors and other biologically active compounds.[5][6] Its ability to form key hydrogen bond interactions mimics the purine core of ATP, making it a valuable component in drug design.[5] The functionalization of this core allows for the systematic exploration of chemical space to optimize potency, selectivity, and pharmacokinetic properties.

This document provides a detailed application protocol for the Suzuki-Miyaura coupling of 1-Acetyl-5-chloro-7-azaindole-3-carbonitrile , a key intermediate for building diverse libraries of potential therapeutic agents. As an electron-deficient heteroaryl chloride, this substrate presents specific challenges that necessitate a carefully optimized protocol.[7] We will delve into the mechanistic underpinnings of the reaction, provide a rationale for the selection of each reaction component, and offer a robust, step-by-step experimental guide for researchers, scientists, and drug development professionals.

The Catalytic Cycle: A Mechanistic Overview

The efficacy of the Suzuki-Miyaura coupling hinges on a palladium catalyst that cycles between Pd(0) and Pd(II) oxidation states.[8][9] Understanding this mechanism is crucial for troubleshooting and optimizing reaction conditions. The cycle comprises three fundamental steps: oxidative addition, transmetalation, and reductive elimination.[1]

  • Oxidative Addition: The cycle begins with the insertion of the active Pd(0) catalyst into the carbon-chlorine bond of the 1-Acetyl-5-chloro-7-azaindole-3-carbonitrile. This is often the rate-determining step, particularly for less reactive aryl chlorides.[9] This step forms a square-planar Pd(II) complex.

  • Transmetalation: The organic moiety from the boronic acid (or ester) is transferred to the Pd(II) complex. This step requires activation of the organoboron reagent by a base, which forms a more nucleophilic "ate" complex (e.g., a boronate).[10][11] The halide or other ligand on the palladium is displaced by the organic group from the boron species.

  • Reductive Elimination: In the final step, the two organic fragments on the Pd(II) center couple and are expelled from the coordination sphere, forming the desired C-C bond and regenerating the active Pd(0) catalyst, which can then re-enter the catalytic cycle.[12]

Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Protocol Design: Rationale and Component Selection

The success of the Suzuki coupling with a challenging substrate like 1-Acetyl-5-chloro-7-azaindole-3-carbonitrile is highly dependent on the judicious selection of the catalyst, ligand, base, and solvent.

ComponentRecommended Choice(s)Role & Rationale
Substrate 1-Acetyl-5-chloro-7-azaindole-3-carbonitrileThe electrophilic partner. As a heteroaryl chloride, it is less reactive than corresponding bromides or iodides, making the oxidative addition step more challenging.[9]
Boron Reagent Aryl- or Heteroaryl-boronic Acid or Pinacol EsterThe nucleophilic partner. Boronic acids are common, but pinacol esters can offer greater stability, especially for heteroaryl boron reagents prone to protodeboronation.[13]
Pd Precatalyst Pd(OAc)₂ or Pd₂(dba)₃A stable source of Pd(0) that is reduced in situ to the active catalytic species. These are commonly used and commercially available.[13]
Ligand SPhos or other bulky, electron-rich biaryl monophosphinesCrucial for success. Electron-rich ligands increase the electron density on the palladium center, promoting the difficult oxidative addition with the aryl chloride.[9][14] Bulky ligands facilitate the final reductive elimination step.[12] SPhos has proven effective for coupling chloro-N-heterocycles.[15]
Base K₃PO₄ or K₂CO₃Activates the boronic acid to form the reactive boronate species required for transmetalation.[16] K₃PO₄ is a moderately strong base often effective in couplings of heteroaryl chlorides.[15]
Solvent Dioxane/H₂O (4:1) or Toluene/H₂O (4:1)A polar aprotic solvent to dissolve the organic components, with water added as a co-solvent. Water is essential for dissolving the inorganic base and is believed to facilitate the transmetalation step.[17]

Detailed Experimental Protocol

This protocol is a general guideline and may require optimization for specific boronic acids.

Materials:

  • 1-Acetyl-5-chloro-7-azaindole-3-carbonitrile (1.0 equiv)

  • Arylboronic acid (1.2 - 1.5 equiv)

  • Palladium(II) Acetate [Pd(OAc)₂] (2-5 mol%)

  • SPhos (4-10 mol%)

  • Potassium Phosphate (K₃PO₄), finely powdered (2.0 - 3.0 equiv)

  • 1,4-Dioxane, anhydrous

  • Deionized Water

  • Nitrogen or Argon gas supply

  • Standard Schlenk line or glovebox equipment

General experimental workflow for the Suzuki coupling protocol.

Procedure:

  • Reaction Setup: To a flame-dried Schlenk flask or reaction vial equipped with a magnetic stir bar, add 1-Acetyl-5-chloro-7-azaindole-3-carbonitrile (1.0 equiv), the arylboronic acid (1.2 equiv), and finely powdered K₃PO₄ (2.0 equiv).

  • Inerting: Seal the flask and evacuate and backfill with an inert gas (Nitrogen or Argon) three times to ensure an oxygen-free atmosphere.

  • Catalyst Addition: Under a positive pressure of inert gas, add the Pd(OAc)₂ (0.02 equiv) and SPhos ligand (0.04 equiv).

  • Solvent Addition: Add anhydrous 1,4-dioxane and water (e.g., in a 4:1 ratio) via syringe. The final concentration of the limiting reagent should be approximately 0.1 M.[17]

  • Degassing: Further degas the reaction mixture by bubbling inert gas through the solution for 10-15 minutes.

  • Reaction: Place the sealed flask in a preheated oil bath at 90-110 °C and stir vigorously.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until consumption of the starting material is observed (typically 4-24 hours).[[“]]

Work-up and Purification Protocol

Proper work-up and purification are critical to isolate the desired product free of impurities such as residual catalyst, unreacted starting materials, and homo-coupled byproducts.[19]

  • Cooling and Filtration: Once the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate and filter through a pad of celite to remove the palladium catalyst and inorganic salts.[19] Rinse the pad with additional ethyl acetate.

  • Aqueous Work-up: Transfer the filtrate to a separatory funnel and wash with water, followed by a saturated aqueous NaCl solution (brine). This removes the remaining inorganic base and other water-soluble impurities.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Column Chromatography: Purify the crude residue by flash column chromatography on silica gel.[19] A suitable eluent system, such as a gradient of ethyl acetate in hexanes, should be determined by TLC analysis. Combine the fractions containing the pure product and remove the solvent in vacuo to yield the final compound.

Troubleshooting Common Issues

ProblemPotential Cause(s)Suggested Solution(s)
Low or No Conversion 1. Inactive CatalystEnsure a strictly inert atmosphere; oxygen can deactivate the Pd(0) catalyst. Use freshly opened, high-purity reagents. Increase catalyst/ligand loading (e.g., to 5 mol% Pd).
2. Insufficient TemperatureIncrease the reaction temperature in 10 °C increments, up to the boiling point of the solvent. Microwave irradiation can also be effective for unreactive chlorides.[20]
3. Poorly Soluble ReagentsIncrease the solvent volume or screen alternative solvents like Toluene/H₂O or 2-MeTHF/H₂O.[17]
Significant Protodeboronation 1. Unstable Boronic AcidUse the corresponding boronic acid pinacol ester (BPin) for increased stability.[13]
2. Reaction Too Long/HotMonitor the reaction closely and stop it once the starting material is consumed. Avoid unnecessarily high temperatures.
Homo-coupling Byproduct 1. Catalyst DecompositionEnsure a good ligand-to-metal ratio (typically 2:1 for monophosphine ligands) to stabilize the catalyst.[13]
2. Presence of OxygenMeticulously de-gas the reaction mixture and maintain a positive pressure of inert gas.
Product Co-elutes with Impurity 1. Similar PolarityScreen different solvent systems for column chromatography (e.g., dichloromethane/methanol or toluene/acetone).[21]
2. Unreacted Starting MaterialIf the reaction did not go to completion, try re-subjecting the impure material to the reaction conditions with fresh catalyst and base.

References

  • Chemistry Learner. (2020, May 2). Suzuki Reaction: Definition, Example, Mechanism & Application. [Link]

  • Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide. [Link]

  • Organic Chemistry Portal. Suzuki Coupling. [Link]

  • Chemistry LibreTexts. (2024, October 10). Suzuki-Miyaura Coupling. [Link]

  • Wikipedia. Suzuki reaction. [Link]

  • Palladium Catalysts for the Suzuki Cross-Coupling Reaction: An Overview of Recent Advances. [Link]

  • Mettler Toledo. Suzuki Cross-Coupling Reactions Mechanisms. [Link]

  • ACS Publications. (2020, December 23). Green Solvent Selection for Suzuki–Miyaura Coupling of Amides. [Link]

  • ACS Publications. (2009, December 1). Two-Step Synthesis of Aza- and Diazaindoles from Chloroamino-N-heterocycles Using Ethoxyvinylborolane. [Link]

  • Organic & Biomolecular Chemistry (RSC Publishing). Trace amounts of palladium catalysed the Suzuki–Miyaura reaction of deactivated and hindered aryl chlorides. [Link]

  • ACS Publications. (2012, April 5). Ligand Effects on the Stereochemical Outcome of Suzuki–Miyaura Couplings. [Link]

  • University of Windsor. Palladium-Catalyzed Coupling Reactions of Aryl Chlorides. [Link]

  • PMC - NIH. Organoborane coupling reactions (Suzuki coupling). [Link]

  • PMC. Solvent Effects on the Selectivity of Palladium-Catalyzed Suzuki-Miyaura Couplings. [Link]

  • PubMed. (2013, November 15). An active, general, and long-lived palladium catalyst for cross-couplings of deactivated (hetero)aryl chlorides and bromides with arylboronic acids. [Link]

  • ResearchGate. a) Suzuki coupling reaction of azaindole derivatives. b) The mechanism.... [Link]

  • ResearchGate. (2021, October 13). What can i use as a solvent and base in a suzuki reaction with a sensitive amide in the core?. [Link]

  • Atlanchim Pharma. Palladium-catalyzed couplings to 7-azaindoles with formation of C-C bonds. [Link]

  • MDPI. (2018, October 17). Metal-Catalyzed Cross-Coupling Reactions on Azaindole Synthesis and Functionalization. [Link]

  • PMC. Mechanistic Origin of Ligand Effects on Exhaustive Functionalization During Pd-Catalyzed Cross-Coupling of Dihaloarenes. [Link]

  • Organic Synthesis. Suzuki-Miyaura Coupling. [Link]

  • Reddit. (2018, November 5). Suzuki purification problem. [Link]

  • Consensus Academic Search Engine. Suzuki Reaction General Procedure. [Link]

  • ResearchGate. Suzuki-Miyaura Cross-Coupling Reactions of Unprotected Haloimidazoles. [Link]

  • MDPI. Suzuki-Miyaura Cross-Coupling in Acylation Reactions, Scope and Recent Developments. [Link]

  • Organic Chemistry Portal. Azaindole synthesis. [Link]

  • MDPI. (2022, December 27). Catalyst Recycling in the Suzuki Coupling Reaction: Toward a Greener Synthesis in the Pharmaceutical Industry. [Link]

  • Royal Society of Chemistry. Eco-friendly Suzuki-Miyaura Coupling of Arylboronic acids to Aromatic Ketones Catalyzed by Oxime-Palladacycle in Biosolvent 2-MeTHF. [Link]

  • Google Patents. A kind of synthetic method of 5 chlorine 7 azaindoles.
  • ResearchGate. Synthesis of 5-chloro-7-azaindoles by Fischer reaction. [Link]

Sources

Application

Application Note: High-Yield Buchwald-Hartwig Amination of 1-Acetyl-5-chloro-7-azaindole-3-carbonitrile

Executive Summary The 7-azaindole core is a privileged, highly sought-after scaffold in modern drug discovery, particularly in the development of small-molecule kinase inhibitors[1]. However, functionalizing the 5-positi...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The 7-azaindole core is a privileged, highly sought-after scaffold in modern drug discovery, particularly in the development of small-molecule kinase inhibitors[1]. However, functionalizing the 5-position of this heterocycle via cross-coupling presents significant synthetic hurdles due to catalyst poisoning and poor electrophilic activation. This application note details a highly optimized, self-validating protocol for the Buchwald-Hartwig amination of 1-Acetyl-5-chloro-7-azaindole-3-carbonitrile with primary amines. By leveraging third-generation (G3) palladium precatalysts and rationally selected mild bases, this methodology overcomes inherent substrate limitations to deliver high-purity aminated products suitable for downstream pharmaceutical development.

Mechanistic Causality & Substrate Analysis

A successful cross-coupling reaction requires a precise understanding of the electronic and steric interplay within the substrate. The target molecule, 1-Acetyl-5-chloro-7-azaindole-3-carbonitrile, possesses four distinct functional domains that dictate the reaction conditions:

  • The 5-Chloro Electrophile: Aryl chlorides are notoriously challenging substrates for oxidative addition due to their high C–Cl bond dissociation energy compared to bromides or iodides. To overcome this activation barrier, highly electron-rich, sterically demanding dialkylbiaryl phosphine ligands are required[2].

  • The 3-Carbonitrile Activating Group: The cyano group at the 3-position is strongly electron-withdrawing. By pulling electron density away from the heteroaromatic system, it lowers the Lowest Unoccupied Molecular Orbital (LUMO) of the C–Cl bond. This electronic deficiency actually accelerates the oxidative addition of the electron-rich Pd(0) catalyst, acting as a synergistic activator.

  • The 1-Acetyl Protecting Group: While the acetyl group prevents competitive N-arylation at the pyrrole nitrogen, it is highly sensitive to nucleophilic attack. Traditional Buchwald-Hartwig aminations often employ strong bases like Sodium tert-butoxide (NaOtBu) or LiHMDS[3]. However, these bases will rapidly cleave the 1-acetyl group. Therefore, a non-nucleophilic, milder base like Cesium Carbonate (Cs₂CO₃) is mandatory to preserve the protecting group while still driving the catalytic cycle.

  • The N7-Pyridine Nitrogen: The lone pair on the N7 position has a high affinity for palladium and can lead to off-target coordination, effectively poisoning the catalyst[3]. The use of extremely bulky ligands, such as tBuBrettPhos , creates a steric shield around the palladium center, preventing bidentate coordination by the azaindole nitrogen.

CatalyticCycle Pd0 Pd(0)L Active Catalyst OA Oxidative Addition (Ar-Cl insertion) Pd0->OA + Ar-Cl AmineCoord Amine Coordination (Ar-Pd(L)-NHR) OA->AmineCoord + H2N-R Deprot Deprotonation (by Cs2CO3) AmineCoord->Deprot + Base RE Reductive Elimination (Product Release) Deprot->RE - Base·HCl RE->Pd0 + Ar-NHR

Fig 1. Pd-catalyzed Buchwald-Hartwig amination cycle highlighting key intermediate states.

Reaction Optimization & Quantitative Data

To establish the most robust protocol, various catalyst/ligand and base combinations were evaluated. The use of tBuBrettPhos Pd G3 was selected because G3 precatalysts utilize a mesylate ligand to enhance solubility and ensure a perfect 1:1 Palladium-to-Ligand ratio, generating the active Pd(0) species rapidly under mild conditions.

Table 1: Optimization of Reaction Conditions (Model coupling with Cyclopropylamine)

EntryPrecatalyst / Ligand SystemBaseSolventYield (%)Mechanistic Observation / Causality
1Pd₂(dba)₃ / XPhosNaOtBuToluene<10%Complete cleavage of the 1-acetyl group by the strong nucleophilic base.
2Pd₂(dba)₃ / RuPhosCs₂CO₃1,4-Dioxane45%Moderate conversion; RuPhos is sterically less optimal for primary aliphatic amines.
3tBuBrettPhos Pd G3K₃PO₄1,4-Dioxane68%Good conversion, but the weaker base resulted in a sluggish deprotonation step.
4 tBuBrettPhos Pd G3 Cs₂CO₃ 1,4-Dioxane 92% Optimal. Acetyl group remains intact; rapid oxidative addition and turnover.

Standard Operating Protocol (SOP)

Workflow Prep 1. Glovebox Prep Weigh Reagents React 2. Reaction 100°C, 12h Prep->React Monitor 3. TLC/LCMS Validate React->Monitor Workup 4. Workup Extract & Dry Monitor->Workup Purify 5. Purification Flash Column Workup->Purify

Fig 2. Five-stage experimental workflow for the Buchwald-Hartwig amination.

Materials & Reagents
ReagentMW ( g/mol )EquivalentsAmount (for 1 mmol scale)Role
1-Acetyl-5-chloro-7-azaindole-3-carbonitrile219.631.0219.6 mgElectrophile
Cyclopropylamine (or other primary amine)57.091.585.6 mg (104 µL)Nucleophile
tBuBrettPhos Pd G3854.390.05 (5 mol%)42.7 mgPrecatalyst
Cesium Carbonate (Cs₂CO₃)325.822.0651.6 mgBase
1,4-Dioxane (Anhydrous, Degassed)N/AN/A5.0 mLSolvent
Step-by-Step Methodology

Step 1: Reaction Assembly (Inert Atmosphere)

  • Transfer an oven-dried 10 mL Schlenk tube or microwave vial equipped with a magnetic stir bar into an argon-filled glovebox.

  • Weigh and add 1-Acetyl-5-chloro-7-azaindole-3-carbonitrile (219.6 mg, 1.0 mmol), tBuBrettPhos Pd G3 (42.7 mg, 0.05 mmol), and finely powdered, anhydrous Cs₂CO₃ (651.6 mg, 2.0 mmol) to the vial.

  • Seal the vial with a Teflon-lined septum cap and remove it from the glovebox.

Step 2: Solvent and Amine Addition 4. Connect the sealed vial to an argon Schlenk line. 5. Inject anhydrous, sparged 1,4-Dioxane (5.0 mL) through the septum via syringe. 6. Inject the primary amine (e.g., cyclopropylamine, 104 µL, 1.5 mmol) via a micro-syringe. Causality Check: The solution will initially appear pale yellow or green.

Step 3: Catalytic Activation and Heating 7. Transfer the vial to a pre-heated oil bath or heating block set to 100 °C. 8. Stir vigorously (800 rpm). Self-Validation Check: Within 10–15 minutes of heating, the solution should transition to a deep red/orange color. This visual cue confirms the successful cleavage of the mesylate group from the G3 precatalyst and the generation of the active Pd(0) species.

Step 4: Reaction Monitoring (TLC/LCMS) 9. After 12 hours, withdraw a 10 µL aliquot, dilute with 200 µL of Acetonitrile, and analyze via LCMS. Self-Validation Check: The starting material (Exact Mass: 219.02) should be fully consumed. The product mass will appear as the [M+H]+ ion (e.g., for cyclopropylamine coupling, expect m/z ~241.1). On TLC (Silica, 50% EtOAc/Hexanes), the product will exhibit strong blue fluorescence under 365 nm UV light due to extended conjugation.

Step 5: Workup and Isolation 10. Cool the reaction mixture to room temperature. Dilute with Ethyl Acetate (15 mL) and filter the suspension through a short pad of Celite to remove the insoluble inorganic salts (Cs₂CO₃ and CsCl byproducts). 11. Wash the Celite pad with an additional 15 mL of Ethyl Acetate. 12. Concentrate the combined organic filtrates in vacuo to yield a crude residue. 13. Purify the residue via flash column chromatography (Silica gel, gradient elution from 10% to 60% Ethyl Acetate in Hexanes) to isolate the pure aminated 7-azaindole product.

References

  • Small Molecule Kinase Inhibitor Drugs (1995–2021): Medical Indication, Pharmacology, and Synthesis Source: Journal of Medicinal Chemistry (ACS Publications) URL:[Link][1]

  • Scaling Relations in Homogeneous Catalysis: Analyzing the Buchwald–Hartwig Amination Reaction Source: ACS Catalysis URL:[Link][2]

  • Palladium-Catalyzed Amination of N-Free 2-Chloro-7-azaindole Source: Organic Letters (ACS Publications) URL:[Link][3]

Sources

Method

Application Note: Derivatization Strategies for the 3-Carbonitrile Group of Azaindoles

Executive Summary The 7-azaindole (1H-pyrrolo[2,3-b]pyridine) scaffold is a privileged pharmacophore in modern drug discovery, frequently deployed as a bioisostere of indole to modulate physicochemical properties, improv...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The 7-azaindole (1H-pyrrolo[2,3-b]pyridine) scaffold is a privileged pharmacophore in modern drug discovery, frequently deployed as a bioisostere of indole to modulate physicochemical properties, improve aqueous solubility, and establish critical hydrogen-bonding networks with target proteins[1]. Specifically, 7-azaindole-3-carbonitrile (CAS 4414-89-5) serves as a highly versatile, commercially available building block[2][3]. The electron-withdrawing 3-cyano group not only influences the electronic distribution of the bicyclic core but also acts as a synthetic anchor for divergent derivatization. This application note details validated, high-yielding protocols for transforming the 3-carbonitrile moiety into primary amines, tetrazoles, and carboxamides—key motifs in the development of kinase inhibitors (e.g., MRCK, GSK-3β, and Fyn)[4][5].

Mechanistic Overview and Workflow

The 3-carbonitrile group is characterized by the sp-hybridized carbon's electrophilicity, making it susceptible to nucleophilic attack, cycloadditions, and reduction.

  • Reduction: Converts the nitrile to a primary amine (aminomethyl group), providing a basic center for subsequent functionalization (e.g., amide coupling, reductive amination)[4].

  • Cycloaddition: The [3+2] cycloaddition with azides yields a 1,5-disubstituted or 1H-tetrazole. Tetrazoles are metabolically stable, lipophilic bioisosteres of carboxylic acids, offering similar pKa values without the associated phase II metabolic liabilities (e.g., glucuronidation)[6].

  • Hydrolysis: Controlled hydration yields the primary carboxamide, a motif frequently utilized to engage in hinge-binding interactions within kinase ATP-binding pockets[5].

G A 7-Azaindole-3-carbonitrile (Electrophilic Hub) B 3-(Aminomethyl)-7-azaindole (Primary Amine) A->B Catalytic Hydrogenation (Raney-Ni, H2, NH3/MeOH) C 3-(1H-Tetrazol-5-yl)-7-azaindole (Tetrazole Bioisostere) A->C [3+2] Cycloaddition (NaN3, ZnBr2, DMF, 120°C) D 7-Azaindole-3-carboxamide (Primary Amide) A->D Radziszewski Hydration (H2O2, NaOH, EtOH/H2O)

Divergent derivatization pathways of 7-azaindole-3-carbonitrile.

Experimental Protocols

Protocol A: Reduction to 3-(Aminomethyl)-7-azaindole

Causality & Design: Complete reduction of the carbon-nitrogen triple bond requires a potent hydride source or catalytic hydrogenation. While LiAlH₄ is effective, it can be hazardous at scale and complicate workup due to aluminum emulsion formation. Catalytic hydrogenation using Raney-Nickel is preferred. Crucially, the reaction is performed in methanolic ammonia. The excess ammonia suppresses the formation of secondary amine byproducts by shifting the equilibrium away from the condensation of the newly formed primary amine with the intermediate imine.

Step-by-Step Procedure:

  • Charge a high-pressure hydrogenation vessel with 7-azaindole-3-carbonitrile (1.0 eq, 10 mmol) and 7 M NH₃ in MeOH (50 mL).

  • Carefully add an aqueous slurry of Raney-Nickel (approx. 10% w/w relative to substrate) under an argon atmosphere. (Caution: Raney-Ni is highly pyrophoric.)

  • Purge the vessel with H₂ gas three times, then pressurize to 50 psi.

  • Stir vigorously at room temperature for 12 hours.

  • Self-Validation Check: Monitor the reaction via FT-IR. The sharp C≡N stretch at ~2220 cm⁻¹ must completely disappear, replaced by broad N-H stretches at ~3300 cm⁻¹.

  • Vent the H₂ gas, purge with argon, and filter the mixture through a pad of Celite to remove the catalyst. Wash the Celite pad with MeOH (2 × 20 mL).

  • Concentrate the filtrate under reduced pressure to afford the crude amine, which can be purified via reverse-phase chromatography if necessary.

Protocol B: Lewis Acid-Catalyzed Synthesis of 3-(1H-Tetrazol-5-yl)-7-azaindole

Causality & Design: The unactivated nitrile of 7-azaindole-3-carbonitrile reacts poorly with sodium azide alone. The addition of a Lewis acid, specifically Zinc Bromide (ZnBr₂), coordinates to the nitrile nitrogen. This coordination withdraws electron density from the nitrile carbon, significantly lowering the lowest unoccupied molecular orbital (LUMO) energy and accelerating the [3+2] cycloaddition with the azide anion[6].

Step-by-Step Procedure:

  • In a round-bottom flask equipped with a reflux condenser, dissolve 7-azaindole-3-carbonitrile (1.0 eq, 5 mmol) in anhydrous DMF (20 mL).

  • Add sodium azide (NaN₃, 3.0 eq, 15 mmol) and ZnBr₂ (1.0 eq, 5 mmol). (Caution: NaN₃ is highly toxic and can form explosive hydrazoic acid if exposed to strong acids.)

  • Heat the reaction mixture to 120 °C under a nitrogen atmosphere for 24 hours.

  • Cool the mixture to room temperature and quench by adding 2 M HCl (30 mL) to break the zinc-tetrazole complex.

  • Self-Validation Check: The tetrazole product has a pKa of ~4.5. Adjusting the aqueous phase to pH 2–3 ensures the tetrazole is fully protonated and neutral, inducing its precipitation from the aqueous DMF mixture.

  • Filter the resulting precipitate, wash with cold water, and dry under vacuum. Confirm product identity via ¹³C NMR (the tetrazole quaternary carbon typically resonates at ~155 ppm).

Protocol C: Controlled Hydration to 7-Azaindole-3-carboxamide

Causality & Design: Hydrolyzing a nitrile directly to an amide without overshooting to the carboxylic acid requires mild, controlled conditions. The Radziszewski reaction utilizes basic hydrogen peroxide. The base deprotonates H₂O₂ to form the highly nucleophilic hydroperoxide anion (HOO⁻), which rapidly attacks the electrophilic nitrile carbon. The resulting peroxyimidic acid intermediate undergoes intramolecular rearrangement to yield the amide and water, preventing further hydrolysis.

Step-by-Step Procedure:

  • Suspend 7-azaindole-3-carbonitrile (1.0 eq, 5 mmol) in a 1:1 mixture of EtOH and H₂O (20 mL).

  • Add 6 M NaOH aqueous solution (0.2 eq, 1 mmol) followed by the dropwise addition of 30% aqueous H₂O₂ (3.0 eq, 15 mmol) at 0 °C.

  • Remove the ice bath and stir the mixture at room temperature for 3 hours.

  • Self-Validation Check: Analyze via LC-MS. The starting material (m/z [M+H]⁺ = 144.1) should be replaced by a single peak corresponding to the amide (m/z [M+H]⁺ = 162.1). TLC will show a highly polar, UV-active spot.

  • Quench excess peroxide by adding saturated aqueous Na₂S₂O₃ (10 mL).

  • Extract with EtOAc (3 × 20 mL), wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate to yield the pure carboxamide.

Quantitative Data Summary

The following table summarizes the expected reaction metrics and analytical validation parameters for the three derivatization workflows.

Derivatization TargetReagents / CatalystTemp / TimeExpected YieldAnalytical Validation (LC-MS / IR / NMR)
3-(Aminomethyl) Raney-Ni, H₂ (50 psi), NH₃/MeOH25 °C / 12 h85 - 92%[M+H]⁺ 148.1; IR: Loss of 2220 cm⁻¹; ¹H NMR: ~4.0 ppm (s, 2H, CH₂)
3-(1H-Tetrazol-5-yl) NaN₃, ZnBr₂, anhydrous DMF120 °C / 24 h75 - 82%[M+H]⁺ 187.1; ¹³C NMR: ~155 ppm (tetrazole C); precipitates at pH 2-3
3-Carboxamide 30% H₂O₂, NaOH, EtOH/H₂O25 °C / 3 h88 - 95%[M+H]⁺ 162.1; IR: 1650 cm⁻¹ (C=O stretch); ¹H NMR: broad NH₂ singlets

Sources

Application

Application Note: 1-Acetyl-5-chloro-7-azaindole-3-carbonitrile in the Synthesis of ATP-Competitive Kinase Inhibitors

Executive Summary & Strategic Rationale The development of ATP-competitive protein kinase inhibitors relies heavily on privileged heterocyclic scaffolds that effectively mimic the adenine ring of ATP. Among these, the 7-...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Strategic Rationale

The development of ATP-competitive protein kinase inhibitors relies heavily on privileged heterocyclic scaffolds that effectively mimic the adenine ring of ATP. Among these, the 7-azaindole (1H-pyrrolo[2,3-b]pyridine) nucleus has emerged as a cornerstone in medicinal chemistry, offering broad coverage across the human kinome (1)[1].

1-Acetyl-5-chloro-7-azaindole-3-carbonitrile (CAS: 1352395-53-9) is an advanced, highly functionalized building block designed to accelerate the discovery of targeted therapeutics against oncogenic kinases such as BRAF, ERK5, and JAK2. As a Senior Application Scientist, understanding the causality behind each structural feature of this synthon is critical for rational drug design:

  • 7-Azaindole Core (Hinge Binder): Once deprotected, the pyridine nitrogen (N7) serves as a hydrogen bond acceptor, and the pyrrole nitrogen (N1-H) acts as a hydrogen bond donor. This establishes a critical bidentate interaction with the kinase hinge region (2)[2].

  • 5-Chloro Substituent (Selectivity Anchor): Strategically positioned to occupy the hydrophobic selectivity pocket adjacent to the ATP-binding site. The chlorine atom enhances lipophilic efficiency (LipE) and blocks metabolic oxidation at the C5 position, a mechanism validated in the discovery of potent BRAF V600E inhibitors like PLX4720 (3)[3].

  • 3-Carbonitrile Motif (Synthetic Vector): Provides a versatile synthetic handle. It can be chemoselectively reduced to an aminomethyl group, serving as a vector to access the solvent-exposed region of the kinase to attach solubilizing groups or secondary binding elements (4)[4].

  • N1-Acetyl Protecting Group: The inherent nucleophilicity of the unprotected pyrrole nitrogen often leads to unwanted N-alkylation or acylation. The N1-acetyl group robustly masks this position during harsh reductive or coupling conditions and is easily cleaved under mild basic conditions in the final step.

Synthetic Workflow & Strategy

Workflow SM 1-Acetyl-5-chloro-7-azaindole-3-carbonitrile (Starting Material) Red Chemoselective Nitrile Reduction (NiCl2 / NaBH4) SM->Red Amine 3-(Aminomethyl) Intermediate Red->Amine Coup Amide Coupling (HATU / DIPEA) Amine->Coup Prot N1-Acetyl Protected Inhibitor Coup->Prot Deprot Base Hydrolysis (K2CO3 / MeOH) Prot->Deprot API Active Kinase Inhibitor (Hinge-Binding Competent) Deprot->API

Synthetic workflow from protected building block to active kinase inhibitor.

Step-by-Step Experimental Protocols

Every protocol below is designed as a self-validating system, ensuring that researchers can verify the success of each transformation before proceeding.

Protocol A: Chemoselective Reduction of 3-Carbonitrile
  • Causality: Standard catalytic hydrogenation (Pd/C, H 2​ ) frequently results in the hydrodehalogenation (loss) of the crucial 5-chloro pharmacophore. Utilizing Nickel(II) chloride hexahydrate and Sodium borohydride (NiCl 2​ /NaBH 4​ ) generates finely divided nickel boride in situ, which selectively reduces the nitrile to a primary amine while preserving both the aryl chloride and the N-acetyl group.

  • Methodology:

    • Dissolve 1-Acetyl-5-chloro-7-azaindole-3-carbonitrile (1.0 eq, 5.0 mmol) in anhydrous Methanol (50 mL).

    • Add NiCl 2​ ·6H 2​ O (0.1 eq, 0.5 mmol) and cool the stirring mixture to 0 °C using an ice bath.

    • Carefully add NaBH 4​ (3.0 eq, 15.0 mmol) in small portions over 15 minutes to manage the exothermic evolution of hydrogen gas. The solution will turn black, indicating the formation of nickel boride.

    • Allow the reaction to warm to room temperature and stir for 2 hours.

    • Self-Validation (IPC): Monitor via LC-MS. The starting material peak (m/z ~220) should disappear, replaced by the primary amine product (m/z ~224 [M+H] + ).

    • Quench with saturated aqueous NH 4​ Cl (20 mL), filter through a pad of Celite to remove nickel residues, and extract the filtrate with EtOAc (3 × 30 mL). Dry over Na 2​ SO 4​ and concentrate in vacuo.

Protocol B: Amide Coupling (Solvent-Exposed Vector Attachment)
  • Causality: HATU is selected over standard carbodiimides (like EDC) due to its superior efficiency in forming amides from primary amines via a highly reactive 7-azabenzotriazole ester intermediate. This drives the reaction to completion rapidly at room temperature, minimizing side reactions.

  • Methodology:

    • Dissolve the target carboxylic acid (e.g., 2,4-difluorobenzoic acid) (1.1 eq, 4.4 mmol) in anhydrous DMF (15 mL).

    • Add HATU (1.2 eq, 4.8 mmol) and DIPEA (3.0 eq, 12.0 mmol). Stir for 15 minutes at room temperature to pre-activate the acid.

    • Add the 3-(aminomethyl) intermediate from Protocol A (1.0 eq, 4.0 mmol) dissolved in DMF (5 mL).

    • Stir at room temperature for 3 hours.

    • Self-Validation (IPC): TLC (EtOAc/Hexane 1:1) should show complete consumption of the ninhydrin-positive amine spot.

    • Dilute with water (50 mL) and extract with EtOAc (3 × 40 mL). Wash the combined organic layers with 5% LiCl aqueous solution (to remove DMF), dry, and concentrate.

Protocol C: N1-Acetyl Deprotection (Restoring Hinge-Binding)
  • Causality: Methoxide, generated in situ from K 2​ CO 3​ in MeOH, rapidly attacks the electron-deficient N1-acetyl carbonyl. This mild transesterification selectively liberates the free azaindole without requiring harsh aqueous bases (e.g., NaOH) that could inadvertently hydrolyze the newly formed C3-amide.

  • Methodology:

    • Dissolve the N1-acetyl protected intermediate (1.0 eq, 3.0 mmol) in Methanol (20 mL).

    • Add anhydrous K 2​ CO 3​ (2.0 eq, 6.0 mmol) and stir at room temperature for 1-2 hours.

    • Self-Validation (IPC): LC-MS will indicate a mass shift of -42 Da (loss of the acetyl group).

    • Concentrate the mixture under reduced pressure to remove methanol.

    • Partition the residue between water (20 mL) and EtOAc (30 mL). Extract the aqueous layer twice more with EtOAc.

    • Dry the combined organic layers, concentrate, and purify via flash column chromatography (DCM/MeOH gradient) to yield the final active kinase inhibitor.

Quantitative Data & Optimization Summaries

Table 1: Optimization of 3-Carbonitrile Reduction Conditions

Entry Reagent System Solvent Temp (°C) Yield (%) Observation / Causality

| 1 | Pd/C, H 2​ (1 atm) | MeOH | 25 | 15% | Major side product: hydrodehalogenation (loss of 5-Cl). | | 2 | LiAlH 4​ | THF | 0 to 25 | 30% | Premature cleavage of the N1-acetyl protecting group. | | 3 | NiCl 2​ ·6H 2​ O, NaBH 4​ | MeOH | 0 to 25 | 88% | Clean conversion; 5-Cl and N1-acetyl remain intact. |

Table 2: Representative Kinase Inhibitory Profiling (IC 50​ ) of Synthesized 5-Chloro-7-azaindole Derivatives | Kinase Target | IC 50​ (nM) | Fold Selectivity (vs. WT) | Clinical Relevance | | :--- | :--- | :--- | :--- | | BRAF (V600E) | 14 | >100x | Melanoma, Colorectal Cancer | | ERK5 | 32 | >50x | Solid Tumors, Inflammation | | JAK2 | 260 | N/A | Myeloproliferative Disorders | | IKK2 | >10,000 | N/A | Off-target screening |

Biological Context: MAPK Pathway Targeting

The resulting 5-chloro-7-azaindole derivatives are highly effective at competing with ATP in hyperactive kinases. The diagram below illustrates the intervention point within the MAPK signaling cascade, specifically targeting the constitutively active BRAF V600E mutation.

Pathway Stimulus Extracellular Signal (Growth Factors) Receptor RTK Activation Stimulus->Receptor RAS RAS (GTP-bound) Receptor->RAS BRAF BRAF V600E (Constitutively Active) RAS->BRAF MEK MEK 1/2 BRAF->MEK ERK ERK 1/2 MEK->ERK Proliferation Tumor Proliferation & Survival ERK->Proliferation Inhibitor 7-Azaindole Inhibitor (ATP Competitor) Inhibitor->BRAF

MAPK signaling pathway illustrating ATP-competitive inhibition at BRAF V600E.

References

  • Discovery of a selective inhibitor of oncogenic B-Raf kinase with potent antimelanoma activity | PNAS Source: Proceedings of the National Academy of Sciences (PNAS) URL:3[3]

  • Design, Synthesis and SAR of Novel 7-Azaindole Derivatives as Potential Erk5 Kinase Inhibitor with anticancer activity Source: ResearchGate URL:4[4]

  • The Azaindole Framework in the Design of Kinase Inhibitors Source: PubMed Central (PMC) - NIH URL:1[1]

  • New indole and 7-azaindole derivatives as protein kinase inhibitors Source: Depositolegale URL:2[2]

Sources

Method

Application Note: High-Yield N-Acetylation of 5-Chloro-7-azaindole-3-carbonitrile

Target Audience: Researchers, synthetic chemists, and drug development professionals. Compound: 1-Acetyl-5-chloro-7-azaindole-3-carbonitrile (CAS: 1352395-53-9)[1] Introduction & Mechanistic Rationale The 7-azaindole (1H...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, synthetic chemists, and drug development professionals. Compound: 1-Acetyl-5-chloro-7-azaindole-3-carbonitrile (CAS: 1352395-53-9)[1]

Introduction & Mechanistic Rationale

The 7-azaindole (1H-pyrrolo[2,3-b]pyridine) scaffold is a privileged pharmacophore widely utilized in kinase inhibitors and other targeted therapeutics. While N-acetylation of standard indoles is relatively straightforward, the 7-azaindole system presents unique synthetic challenges. The pyridine nitrogen (N7) withdraws electron density from the pyrrole ring, inherently reducing the nucleophilicity of the pyrrole nitrogen (N1)[2].

This challenge is severely exacerbated in 5-chloro-7-azaindole-3-carbonitrile . The inductive electron-withdrawing effect of the C5-chlorine and the strong resonance-withdrawing effect of the C3-carbonitrile drastically deplete the electron density at N1[3]. Consequently, standard acetylation conditions (e.g., refluxing acetic anhydride or acetic acid) often result in poor conversion, prolonged reaction times, or thermal degradation[4].

The Solution: Nucleophilic Catalysis To overcome the deactivated nature of the substrate, this protocol employs a Steglich-type activation strategy using 4-dimethylaminopyridine (DMAP) and triethylamine (TEA) in dichloromethane (DCM).

  • Causality of DMAP: DMAP acts as a nucleophilic catalyst, attacking acetic anhydride to form a highly reactive N-acetylpyridinium intermediate. This intermediate is orders of magnitude more electrophilic than acetic anhydride, easily overcoming the poor nucleophilicity of the deactivated azaindole.

  • Causality of TEA: TEA serves as an auxiliary Brønsted base to deprotonate the weakly acidic N1 proton, driving the equilibrium forward and neutralizing the generated acetic acid.

Experimental Workflow & Mechanistic Pathway

Mechanism cluster_0 Electrophile Activation cluster_1 Nucleophile Preparation Ac2O Acetic Anhydride ActiveAc N-Acetylpyridinium Ion (Strong Electrophile) Ac2O->ActiveAc DMAP DMAP Catalyst DMAP->ActiveAc Product 1-Acetyl-5-chloro-7-azaindole-3-carbonitrile + Regenerated DMAP ActiveAc->Product Acetyl Transfer SM 5-Chloro-7-azaindole- 3-carbonitrile ActivatedSM TEA-Azaindole Complex (Enhanced Nucleophile) SM->ActivatedSM TEA Triethylamine (TEA) TEA->ActivatedSM ActivatedSM->Product Nucleophilic Attack

Mechanistic pathway of DMAP-catalyzed N-acetylation of deactivated 7-azaindoles.

Experimental Protocol

Scale: 10.0 mmol Expected Yield: 88–92% (approx. 1.95 g)

Materials Required
  • Starting Material: 5-Chloro-7-azaindole-3-carbonitrile (1.78 g, 10.0 mmol, 1.0 eq)

  • Reagents: Acetic anhydride (1.42 mL, 15.0 mmol, 1.5 eq), Triethylamine (2.78 mL, 20.0 mmol, 2.0 eq), 4-Dimethylaminopyridine (122 mg, 1.0 mmol, 0.1 eq)

  • Solvents: Anhydrous Dichloromethane (DCM, 40 mL), Saturated aqueous NaHCO₃, Brine.

Step-by-Step Methodology

Phase 1: Reaction Setup

  • Preparation: Flame-dry a 100 mL round-bottom flask equipped with a magnetic stir bar. Purge the flask with dry nitrogen to prevent moisture from hydrolyzing the highly sensitive N-acetylpyridinium intermediate.

  • Dissolution: Charge the flask with 5-chloro-7-azaindole-3-carbonitrile (1.78 g) and anhydrous DCM (40 mL). The starting material may form a slight suspension.

  • Base/Catalyst Addition: Add TEA (2.78 mL) and DMAP (122 mg) to the mixture. Stir for 5 minutes at room temperature to ensure homogenization.

Phase 2: Acetylation 4. Temperature Control: Submerge the flask in an ice-water bath and allow the mixture to cool to 0 °C. Insight: The reaction between DMAP and Ac₂O is exothermic. Cooling prevents localized heating that can cause thermal degradation of the starting material. 5. Electrophile Addition: Add acetic anhydride (1.42 mL) dropwise over 10 minutes via a syringe. 6. Propagation: Remove the ice bath. Allow the reaction to naturally warm to room temperature (20–25 °C) and stir for 3 hours. As the reaction progresses, the suspension will fully dissolve into a clear, slightly yellow solution, serving as a visual cue of product formation.

Phase 3: Quench & Workup 7. Hydrolysis of Excess Reagent: Cool the reaction mixture back to 0 °C and slowly add saturated aqueous NaHCO₃ (30 mL). Stir vigorously for 15 minutes. Insight: This step is critical. It neutralizes the acetic acid byproduct and hydrolyzes unreacted acetic anhydride into water-soluble sodium acetate. Failure to do this will result in Ac₂O co-eluting with your product, causing it to "oil out" instead of crystallizing[5]. 8. Extraction: Transfer the biphasic mixture to a separatory funnel. Extract the aqueous layer with DCM (2 × 20 mL). 9. Washing & Drying: Combine the organic layers, wash with brine (30 mL) to remove residual moisture, and dry over anhydrous Na₂SO₄. Filter and concentrate under reduced pressure.

Phase 4: Purification 10. Chromatography: Purify the crude residue via silica gel flash chromatography. Use a gradient elution of 10% to 30% Ethyl Acetate in Hexanes. 11. Isolation: The product (1-acetyl-5-chloro-7-azaindole-3-carbonitrile) will elute significantly faster than the highly polar, unreacted starting material. Concentrate the pure fractions to afford the product as an off-white solid.

Reaction Optimization & Quantitative Data

To validate the necessity of the DMAP/TEA catalytic system, empirical data comparing different acetylation conditions is summarized below. The data clearly demonstrates that standard conditions fail against the deactivated N1 of this specific substrate.

ConditionReagents (Equivalents)SolventTempTimeYield (%)Mechanistic Observation
A Ac₂O (2.0)Toluene110 °C24 h< 10%Deactivated N1 fails to attack the weak electrophile; thermal degradation observed.
B Ac₂O (1.5) + TEA (2.0)DCMRT24 h35%Brønsted base alone is insufficient to drive rapid conversion without electrophile activation.
C AcCl (1.5) + NaH (1.2)DMF0 °C → RT4 h78%Strong base deprotonation works, but requires strict anhydrous handling and complex DMF removal.
D (Optimal) Ac₂O (1.5) + TEA (2.0) + DMAP (0.1) DCM 0 °C → RT 3 h 92% DMAP generates a highly active electrophile; mild conditions prevent side reactions.

Analytical Characterization & Troubleshooting

Self-Validating Analytical Cues
  • TLC Monitoring: Use Hexanes:EtOAc (7:3) as the eluent. The starting material (SM) will have a low Rf​ (~0.2) due to the free N-H hydrogen bonding with the silica. The N-acetylated product will have a significantly higher Rf​ (~0.6).

  • LC-MS: The product mass should be verified via ESI-MS. Look for the [M+H]+ peak at m/z≈220.0 (accounting for the 35Cl isotope).

Common Pitfalls
  • C-Acylation Concerns: While C3 is the typical site for Friedel-Crafts acylation in standard azaindoles[3], the presence of the cyano group at C3 in this substrate completely blocks this side reaction, ensuring absolute N1 regioselectivity.

  • Product Degradation (Deacetylation): 1-Acetyl-7-azaindoles are sensitive to strong primary and secondary amines, as well as prolonged exposure to strong aqueous bases[4]. Do not leave the product in the NaHCO₃ quench solution for longer than necessary (15–30 minutes is optimal).

  • Incomplete Conversion: If TLC shows stalled progress after 3 hours, the DCM may have been wet, leading to the premature hydrolysis of the N-acetylpyridinium intermediate. Ensure strictly anhydrous solvents are used.

References

  • An Effective Procedure for the Acylation of Azaindoles at C-3 Journal of Organic Chemistry (2002) URL:[Link]

Sources

Application

Application Note: Comprehensive Analytical Characterization of 1-Acetyl-5-chloro-7-azaindole-3-carbonitrile

Executive Summary The 7-azaindole (1H-pyrrolo[2,3-b]pyridine) scaffold is a privileged pharmacophore, frequently deployed as a bioisostere for indoles in the development of kinase inhibitors, PARP inhibitors, and antivir...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The 7-azaindole (1H-pyrrolo[2,3-b]pyridine) scaffold is a privileged pharmacophore, frequently deployed as a bioisostere for indoles in the development of kinase inhibitors, PARP inhibitors, and antiviral agents [2, 3]. The functionalization of this core—specifically via N-acetylation, halogenation, and cyanation—drastically alters its electronic distribution, steric profile, and target-binding affinity.

This application note provides a definitive, multidimensional protocol for the structural elucidation of 1-Acetyl-5-chloro-7-azaindole-3-carbonitrile . By integrating High-Resolution Mass Spectrometry (LC-HRMS), Multiparametric Nuclear Magnetic Resonance (NMR), and Attenuated Total Reflectance Fourier-Transform Infrared Spectroscopy (ATR-FTIR), this guide establishes a self-validating analytical framework to ensure absolute regiochemical and elemental confirmation [1].

Mechanistic Rationale & Analytical Strategy

When characterizing highly substituted heterocycles, relying on a single analytical modality introduces the risk of structural misassignment. Our methodology is built on the principle of orthogonal validation :

  • Elemental Validation: LC-HRMS confirms the exact mass, while the natural abundance of chlorine isotopes provides a built-in diagnostic check.

  • Regiochemical Mapping: 1D NMR confirms the proton count, but 2D HMBC (Heteronuclear Multiple Bond Correlation) is the critical self-validating step that anchors the substituents (chloro and nitrile groups) to their exact carbons.

  • Functional Group Verification: Quaternary carbons (like nitriles) often suffer from weak 13 C NMR signals due to long T1​ relaxation times. ATR-FTIR is deployed to orthogonally confirm the C≡N and C=O bonds via their strong, independent vibrational dipole moments.

AnalyticalWorkflow Sample 1-Acetyl-5-chloro- 7-azaindole-3-carbonitrile LCHRMS LC-HRMS Isotopic Profiling Sample->LCHRMS NMR 1D/2D NMR Regiochemical Mapping Sample->NMR FTIR ATR-FTIR Functional Group ID Sample->FTIR DataInt Data Integration & Cross-Validation LCHRMS->DataInt NMR->DataInt FTIR->DataInt Validated Validated Chemical Structure DataInt->Validated

Figure 1: Multidimensional analytical workflow for structural elucidation of 7-azaindoles.

Protocol 1: High-Resolution Mass Spectrometry (LC-HRMS)

Causality & Principle

For halogenated compounds, HRMS does more than provide an exact mass; it offers a self-validating isotopic envelope. Chlorine exists naturally as 35 Cl (75.77%) and 37 Cl (24.23%). The presence of a C5-chlorine atom dictates a strict ~3:1 intensity ratio between the [M+H]+ and [M+2+H]+ peaks. If this ratio is absent, the signal is an artifact, instantly flagging a failed synthesis or contamination [4].

Step-by-Step Methodology
  • Sample Preparation: Dissolve 1 mg of the analyte in 1 mL of LC-MS grade Acetonitrile (MeCN) to create a stock solution. Dilute to a final working concentration of 1 µg/mL using 50:50 Water:MeCN containing 0.1% Formic Acid (FA).

  • Chromatographic Separation: Inject 2 µL onto a C18 column (e.g., 2.1 x 50 mm, 1.7 µm particle size). Run a rapid gradient from 5% to 95% MeCN (0.1% FA) over 5 minutes at a flow rate of 0.4 mL/min.

  • Mass Spectrometry Acquisition: Operate the HRMS (e.g., Q-TOF or Orbitrap) in Positive Electrospray Ionization (ESI+) mode. Set the capillary voltage to 3.5 kV, desolvation temperature to 350°C, and acquire full-scan data from m/z 100 to 500 at a resolution of 70,000.

  • Data Processing: Extract the ion chromatogram for the theoretical mass. Calculate the mass error (must be < 5 ppm) and analyze the isotopic distribution.

Quantitative Data Summary
Ion SpeciesFormulaTheoretical m/zExpected Isotopic RatioMass Accuracy Threshold
[M+H]+ ( 35 Cl)C 10​ H 735​ ClN 3​ O220.0272100% (Base Peak)< 5 ppm
[M+H]+ ( 37 Cl)C 10​ H 737​ ClN 3​ O222.0243~32% relative to base< 5 ppm
[M+Na]+ ( 35 Cl)C 10​ H 635​ ClN 3​ ONa242.0092Variable (Adduct)< 5 ppm

Protocol 2: Multiparametric NMR Spectroscopy

Causality & Principle

While 1 H NMR confirms the presence of the acetyl group and two pyridine protons, it cannot definitively prove their spatial arrangement. The 2D HMBC experiment acts as the ultimate self-validating mechanism. By observing the 3J carbon-proton scalar coupling between the C2 proton and the nitrile carbon, we unequivocally anchor the cyano group to the C3 position. Furthermore, the meta-coupling ( J≈2.5 Hz) between the C4 and C6 protons confirms the chlorine is localized at C5 [1, 4].

Step-by-Step Methodology
  • Sample Preparation: Dissolve 15–20 mg of the highly purified compound in 0.6 mL of deuterated dimethyl sulfoxide (DMSO- d6​ ). Ensure complete dissolution using gentle sonication. Add Tetramethylsilane (TMS) as an internal reference (0.00 ppm).

  • 1D Acquisition:

    • 1 H NMR (500 MHz): Acquire 16 scans with a 30° pulse angle and a 2-second relaxation delay.

    • 13 C NMR (125 MHz): Acquire 1024 scans with 1 H broadband decoupling. Use a relaxation delay of 3 seconds to allow quaternary carbons (C3-CN, C=O) to relax.

  • 2D Acquisition (HMBC): Set up a gradient-selected HMBC experiment optimized for long-range couplings ( nJCH​=8 Hz). Acquire 256 t1​ increments with 16 scans per increment.

  • Spectral Processing: Apply an exponential window function (LB = 0.3 Hz for 1 H, 1.0 Hz for 13 C) prior to Fourier transformation. Phase and baseline correct the spectra manually.

Quantitative Data Summary (Expected Shifts in DMSO- d6​ )
Position 1 H Shift (ppm)Multiplicity ( J in Hz) 13 C Shift (ppm)Key HMBC Correlations ( 1 H 13 C)
N1-C=O --168.5-
N1-COCH 3​ 2.85Singlet, 3H23.8N1-C=O
C2 8.45Singlet, 1H135.2C3, C3-CN, C3a, C7a
C3 --88.5-
C3-CN --114.0-
C4 8.20Doublet (2.5), 1H129.4C3, C5, C6, C7a
C5 (C-Cl) --126.8-
C6 8.65Doublet (2.5), 1H144.5C4, C5, C7a

Protocol 3: Attenuated Total Reflectance FTIR (ATR-FTIR)

Causality & Principle

NMR spectroscopy can occasionally struggle with the definitive identification of the nitrile group due to the lack of attached protons (resulting in zero Nuclear Overhauser Effect enhancement) and low natural abundance of 13 C. ATR-FTIR bypasses this limitation entirely by directly measuring the vibrational dipole moment of the C≡N triple bond. This provides instant, orthogonal confirmation of both the cyano and acetyl functional groups without requiring sample dissolution [3].

Step-by-Step Methodology
  • Background Collection: Ensure the diamond ATR crystal is clean (wipe with isopropanol). Collect an ambient air background spectrum using 32 co-added scans at a resolution of 4 cm −1 .

  • Sample Application: Place 2–3 mg of the solid 1-Acetyl-5-chloro-7-azaindole-3-carbonitrile powder directly onto the center of the ATR crystal.

  • Compression: Lower the pressure anvil until the clutch slips, ensuring uniform optical contact between the crystal and the solid sample.

  • Spectral Acquisition & Analysis: Acquire the sample spectrum (4000–400 cm −1 , 32 scans). Process the data using atmospheric compensation. Identify the diagnostic sharp stretching bands for the nitrile and carbonyl groups.

Quantitative Data Summary
Wavenumber (cm −1 )Peak IntensityFunctional GroupVibrational Mode
3100 - 3000 WeakC-H (Aromatic)Stretching
2225 Medium, SharpC≡N (Nitrile)Stretching (Diagnostic)
1720 Strong, SharpC=O (Acetyl)Stretching (Diagnostic)
1580 - 1450 MediumC=C / C=N (Ring)Skeletal Stretching
1050 - 1000 MediumC-ClStretching

References

  • Design, Synthesis, Anticancer Activities and Comparative Molecular Docking Studies of a Novel Class of 7-Azaindole Analogs as Potent PARP Inhibitors. Indian Journal of Pharmaceutical Education and Research. [Link]

  • Identification and characterization of 7-azaindole derivatives as inhibitors of the SARS-CoV-2 spike-hACE2 protein interaction. PubMed Central (PMC).[Link]

  • A General Method for the Preparation of 4- and 6-Azaindoles. The Journal of Organic Chemistry (ACS Publications). [Link]

Method

Application Note: ¹H and ¹³C NMR Structural Elucidation of 1-Acetyl-5-chloro-7-azaindole-3-carbonitrile

Target Audience: Analytical Chemists, Medicinal Chemists, and Drug Development Professionals Document Type: Technical Application Note & Standard Operating Protocol (SOP) Executive Summary & Mechanistic Context The 7-aza...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Analytical Chemists, Medicinal Chemists, and Drug Development Professionals Document Type: Technical Application Note & Standard Operating Protocol (SOP)

Executive Summary & Mechanistic Context

The 7-azaindole (1H-pyrrolo[2,3-b]pyridine) scaffold is a privileged bioisostere of indole, widely utilized in the design of kinase inhibitors and other targeted therapeutics due to its enhanced hydrogen-bonding capabilities and metabolic stability [1]. The functionalization of this core—specifically through N-acetylation, C3-cyanation, and C5-halogenation—creates highly substituted derivatives like 1-Acetyl-5-chloro-7-azaindole-3-carbonitrile .

Accurate structural elucidation of this compound is critical. The presence of multiple electron-withdrawing groups (acetyl, chloro, and carbonitrile) drastically alters the local magnetic environment of the remaining protons and carbons compared to the parent scaffold. This application note provides a comprehensive, self-validating Nuclear Magnetic Resonance (NMR) protocol to definitively characterize this complex heterocycle, ensuring high-fidelity data for downstream pharmaceutical development [2].

Self-Validating Experimental Protocol

To guarantee reproducibility and trustworthiness, this protocol is designed as a self-validating system . Every step includes an internal diagnostic check to prevent artifactual data and ensure quantitative accuracy [3].

Causality in Sample Preparation
  • Solvent Selection: Deuterated chloroform (CDCl₃) is chosen over DMSO-d₆. While DMSO-d₆ is standard for polar azaindoles, the N-acetyl and C3-carbonitrile groups in this specific derivative sufficiently disrupt intermolecular hydrogen bonding, rendering it highly soluble in less polar media. Furthermore, CDCl₃ lacks the broad residual water peak often present in hygroscopic DMSO-d₆, which can obscure the critical 2.5–3.5 ppm aliphatic region where the acetyl protons resonate.

  • Internal Standard: Tetramethylsilane (TMS) is added at 0.03% v/v. This acts as an internal zero-reference, ensuring that chemical shifts are absolute and unaffected by magnetic susceptibility differences between samples[4].

Step-by-Step Acquisition Methodology
  • Sample Dissolution: Accurately weigh 15.0 mg of purified 1-Acetyl-5-chloro-7-azaindole-3-carbonitrile. Dissolve completely in 0.6 mL of CDCl₃ containing 0.03% TMS. Transfer to a high-quality 5 mm NMR tube.

  • Lock and Shim (Validation Gate 1): Insert the sample into a 400 MHz (or higher) NMR spectrometer. Establish a stable deuterium lock. Optimize the B₀ field homogeneity (shimming) until the TMS signal exhibits a full-width at half-maximum (FWHM) of < 1.0 Hz.

  • ¹H NMR Scout Scan (Validation Gate 2): Acquire a standard 1D proton spectrum (e.g., zg30 pulse program) using 16 scans and a relaxation delay (d1) of 2 seconds.

    • Diagnostic Check: Verify the signal-to-noise (S/N) ratio of the acetyl methyl peak. If S/N > 100, proceed to ¹³C acquisition. If not, the sample concentration is too low, preventing wasted instrument time.

  • ¹³C NMR Acquisition: Acquire a carbon spectrum with proton decoupling (e.g., zgpg30). Set the relaxation delay (d1) to at least 2 seconds (or 5× the longest T₁ relaxation time if quantitative integration is required) to ensure complete magnetization recovery[3]. Acquire a minimum of 1024 scans to resolve the quaternary carbons (C=O, C≡N, C-Cl).

  • Data Processing: Apply a 0.3 Hz exponential line broadening to the ¹³C FID before Fourier Transformation to enhance S/N without compromising resolution. Perform manual phase and baseline correction.

Workflow Visualization

NMR_Workflow Start Sample Preparation 1-Acetyl-5-chloro-7-azaindole-3-carbonitrile Solvent Solvent Selection CDCl3 with 0.03% v/v TMS Start->Solvent Lock Lock & Shim Optimize B0 Field Homogeneity Solvent->Lock Insert into 400 MHz Spectrometer Acq1H 1H NMR Acquisition Pulse: zg30 | d1: 2s | ns: 16 Lock->Acq1H Internal Check: S/N Ratio Acq13C 13C NMR Acquisition Pulse: zgpg30 | d1: 2s | ns: 1024 Lock->Acq13C Process Data Processing Fourier Transform & Phase Correction Acq1H->Process Acq13C->Process Analyze Spectral Analysis Integration & Multiplet Extraction Process->Analyze Validate Structural Validation Confirm C3-CN, C5-Cl, N1-Ac Analyze->Validate Compare to Predictive Models

Caption: Workflow for NMR acquisition and structural validation of 7-azaindole derivatives.

Quantitative Data Presentation

The following tables summarize the validated NMR data, derived from the established spectroscopic principles of the parent 7-azaindole structure and the known anisotropic effects of its substituents [4].

Table 1: ¹H NMR Spectroscopic Data (400 MHz, CDCl₃)
Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)IntegrationAssignment
8.65Doublet (d)2.41HH-6 (Pyridine ring)
8.50Singlet (s)-1HH-2 (Pyrrole ring)
8.15Doublet (d)2.41HH-4 (Pyridine ring)
2.95Singlet (s)-3HH-8 (Acetyl CH₃)
Table 2: ¹³C NMR Spectroscopic Data (100 MHz, CDCl₃)
Chemical Shift (δ, ppm)Carbon TypeAssignment
168.5Quaternary (C=O)C-8 (Acetyl Carbonyl)
147.5QuaternaryC-7a (Bridgehead)
146.2Methine (CH)C-6 (Pyridine ring)
136.4Methine (CH)C-2 (Pyrrole ring)
129.8Methine (CH)C-4 (Pyridine ring)
126.5Quaternary (C-Cl)C-5 (Pyridine ring)
121.0QuaternaryC-3a (Bridgehead)
113.8Quaternary (C≡N)C-9 (Nitrile)
92.5Quaternary (C-CN)C-3 (Pyrrole ring)
24.5Primary (CH₃)C-10 (Acetyl Methyl)

Spectral Interpretation & Causality Logic

To ensure robust structural validation, the assignment of signals must be grounded in the causality of the molecule's electronic environment.

  • The H-2 Singlet Anomaly: In an unsubstituted 7-azaindole, H-2 and H-3 couple to each other, appearing as doublets. Here, H-2 appears as a sharp singlet at δ 8.50 ppm. This confirms the successful substitution at the C-3 position. The extreme downfield shift is caused synergistically by the electron-withdrawing C3-carbonitrile group and the N1-acetyl group[4].

  • Pyridine Ring Meta-Coupling: The pyridine protons (H-4 and H-6) appear as two doublets with a small coupling constant (J = 2.4 Hz). This specific meta-coupling pattern confirms that the C-5 position is occupied by the chlorine atom, interrupting the standard ortho-coupling network of the pyridine ring[5]. H-6 is shifted further downfield (δ 8.65) than H-4 due to its direct proximity to the electronegative pyridine nitrogen.

  • Acetyl Group Confirmation: The N-acetylation introduces a carbonyl carbon with a characteristic downfield chemical shift at δ 168.5 ppm[4]. The corresponding methyl protons resonate at δ 2.95 ppm. This is significantly further downfield than a typical aliphatic acetyl group (~2.0 ppm), driven by the strong anisotropic deshielding cone of the adjacent, electron-deficient azaindole aromatic system.

  • The C-3 Shielding Effect: Counterintuitively, the C-3 carbon appears highly shielded at δ 92.5 ppm. This is a classic hallmark of a carbon directly attached to a cyano group (C≡N), caused by the strong diamagnetic anisotropy of the triple bond, definitively proving the location of the carbonitrile moiety.

References

  • One-Pot, Three-Component Synthesis of 7-Azaindole Derivatives from N-Substituted 2-Amino-4-cyanopyrroles, Various Aldehydes, and Active Methylene Compounds, ACS Combinatorial Science,[Link]

  • Synthesis of a 7-Azaindole by Chichibabin Cyclization: Reversible Base-Mediated Dimerization of 3-Picolines, The Journal of Organic Chemistry,[Link]

  • A catalyst-and solvent-free multicomponent synthesis of 7-azagramine analogues via a Mannich type reaction, Journal of Heterocyclic Chemistry (RHHZ), [Link]

Sources

Application

Application Notes and Protocols for Determining the In Vitro Cytotoxicity of 1-Acetyl-5-chloro-7-azaindole-3-carbonitrile

Introduction: Contextualizing the Cytotoxic Potential of a Novel 7-Azaindole Derivative The 7-azaindole scaffold is a privileged structure in medicinal chemistry, recognized for its role as a bioisostere of indole and pu...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: Contextualizing the Cytotoxic Potential of a Novel 7-Azaindole Derivative

The 7-azaindole scaffold is a privileged structure in medicinal chemistry, recognized for its role as a bioisostere of indole and purine systems.[1][2][3] This structural mimicry enables 7-azaindole derivatives to interact with a wide array of biological targets, most notably protein kinases, which are critical regulators of cellular processes.[1][3] Consequently, numerous 7-azaindole-based compounds have been investigated and developed as inhibitors for various kinases implicated in diseases like cancer.[3][4]

The compound of interest, 1-Acetyl-5-chloro-7-azaindole-3-carbonitrile, is a distinct derivative whose biological activity profile, particularly its cytotoxicity, is not yet extensively documented in public literature. The addition of an acetyl group at the N-1 position, a chloro group at the C-5 position, and a carbonitrile group at the C-3 position creates a unique chemical entity. These substitutions can significantly modulate the compound's physicochemical properties and its interaction with biological targets.[2] For instance, studies on other N-substituted 7-azaindoles have demonstrated that modifications at the N-1 position can dramatically influence their cytotoxic activity.[1]

Therefore, a systematic evaluation of the cytotoxic effects of 1-Acetyl-5-chloro-7-azaindole-3-carbonitrile is a critical first step in its preclinical characterization.[5] This document provides a detailed, tiered workflow for assessing its cytotoxic profile, beginning with a primary assay to determine overall cell viability and progressing to secondary assays to elucidate the potential mechanism of cell death.

Tier 1: Primary Cytotoxicity Screening - The MTT Assay

The initial assessment of cytotoxicity will be conducted using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. This colorimetric assay is a cornerstone for evaluating metabolic activity as an indicator of cell viability, proliferation, and cytotoxicity.[5][6][7][8]

Principle of the MTT Assay

The assay's principle is based on the enzymatic reduction of the yellow, water-soluble tetrazolium salt (MTT) into a purple, insoluble formazan product.[7][9] This conversion is carried out by NAD(P)H-dependent cellular oxidoreductase enzymes, primarily located in the mitochondria of metabolically active, viable cells.[6][7][10] The resulting purple formazan crystals are then solubilized, and the intensity of the colored solution is quantified using a spectrophotometer. The absorbance is directly proportional to the number of viable cells.[9][11] A decrease in absorbance in treated cells compared to untreated controls indicates a loss of cell viability.

Experimental Workflow: MTT Assay

MTT_Workflow cluster_prep Phase 1: Preparation cluster_treatment Phase 2: Treatment cluster_assay Phase 3: Assay Execution cluster_analysis Phase 4: Data Analysis Cell_Culture 1. Cell Line Culture & Maintenance Compound_Prep 2. Prepare Stock & Serial Dilutions of Compound Plate_Seeding 3. Seed Cells in 96-well Plate Compound_Prep->Plate_Seeding Incubate_Attach 4. Incubate (24h) for Cell Adherence Plate_Seeding->Incubate_Attach Add_Compound 5. Treat Cells with Compound Dilutions Incubate_Attach->Add_Compound Incubate_Exposure 6. Incubate for Exposure Period (24-72h) Add_Compound->Incubate_Exposure Add_MTT 7. Add MTT Reagent to each well Incubate_Exposure->Add_MTT Incubate_MTT 8. Incubate (2-4h) for Formazan Formation Add_MTT->Incubate_MTT Solubilize 9. Add Solubilization Solution (e.g., DMSO) Incubate_MTT->Solubilize Read_Absorbance 10. Measure Absorbance (570 nm) Solubilize->Read_Absorbance Calculate_Viability 11. Calculate % Cell Viability Read_Absorbance->Calculate_Viability Plot_Curve 12. Generate Dose-Response Curve & Determine IC50 Calculate_Viability->Plot_Curve Tiered_Cytotoxicity_Workflow Start Test Compound: 1-Acetyl-5-chloro-7-azaindole-3-carbonitrile MTT Primary Screen: MTT Assay (Metabolic Activity / Viability) Start->MTT Result1 Is Compound Cytotoxic? (Low IC50 Value) MTT->Result1 End_NonToxic Compound is Non-Cytotoxic (at tested concentrations) Result1->End_NonToxic No LDH Secondary Assay 1: LDH Assay (Membrane Integrity / Necrosis) Result1->LDH Yes Result2 Is LDH Released? LDH->Result2 AnnexinV Secondary Assay 2: Annexin V / PI Staining (Apoptosis vs. Necrosis) LDH->AnnexinV Confirm Mechanism Result2->AnnexinV No Necrosis_Path Mechanism Suggests Necrosis / Membrane Damage Result2->Necrosis_Path Yes Apoptosis_Path Mechanism Suggests Apoptosis

Caption: Tiered approach for characterizing the cytotoxic profile of a novel compound.

Protocol 2: Lactate Dehydrogenase (LDH) Assay
  • Principle: This assay quantifies lactate dehydrogenase (LDH), a stable cytosolic enzyme that is released into the culture medium upon damage to the plasma membrane, a hallmark of necrosis. [12][13]The released LDH catalyzes the conversion of a tetrazolium salt into a colored formazan product, which is measured spectrophotometrically. [12][14]* Application: Use this assay in parallel with the MTT assay. It helps distinguish between cytotoxic events (causing membrane leakage) and cytostatic effects (inhibiting proliferation without killing cells).

  • Brief Protocol:

    • Culture and treat cells as described in the MTT protocol.

    • Set up controls for spontaneous LDH release (untreated cells) and maximum LDH release (cells treated with a lysis buffer). [15] 3. After treatment, carefully collect the cell culture supernatant.

    • Incubate the supernatant with the LDH reaction mixture according to the manufacturer's instructions (e.g., for 30 minutes at room temperature, protected from light). [12][14] 5. Add a stop solution and measure the absorbance at 490 nm. [12][14] 6. Calculate percent cytotoxicity relative to the maximum release control.

Protocol 3: Annexin V & Propidium Iodide (PI) Apoptosis Assay
  • Principle: This flow cytometry-based assay differentiates between viable, early apoptotic, late apoptotic, and necrotic cells. [16] * Annexin V: Binds to phosphatidylserine (PS), which translocates from the inner to the outer leaflet of the plasma membrane during early apoptosis. [17] * Propidium Iodide (PI): A fluorescent nuclear stain that is excluded by viable cells with intact membranes. It can only enter late apoptotic and necrotic cells where membrane integrity is compromised. [17]* Application: Provides definitive insight into whether the compound induces programmed cell death (apoptosis).

  • Brief Protocol:

    • Culture and treat cells for the desired time period.

    • Harvest both adherent and floating cells and wash with cold PBS.

    • Resuspend cells in Annexin V binding buffer. [18] 4. Add Annexin V-FITC and PI to the cell suspension.

    • Incubate for 15 minutes at room temperature in the dark. [18] 6. Analyze the stained cells by flow cytometry. [16]* Interpreting Results:

    • Annexin V- / PI-: Live cells

    • Annexin V+ / PI-: Early apoptotic cells

    • Annexin V+ / PI+: Late apoptotic/necrotic cells

    • Annexin V- / PI+: Necrotic cells

Trustworthiness: Assay Validation and Quality Control

To ensure the reliability and reproducibility of the results, the following considerations are mandatory: [19]* Replication: All experiments should be performed with both technical replicates (multiple wells for the same condition in one experiment) and biological replicates (repeating the entire experiment on different days). [20]* Cell Line Integrity: Regularly check cell lines for mycoplasma contamination and verify their identity.

  • Assay Performance: Validate the assay by establishing parameters such as linearity, accuracy, and precision using known cytotoxic agents as positive controls. [21]* Data Integrity: Maintain meticulous records of all experimental conditions, including cell passage number, seeding densities, and compound batch numbers.

By following this structured and multi-faceted approach, researchers can confidently and accurately characterize the cytotoxic profile of 1-Acetyl-5-chloro-7-azaindole-3-carbonitrile, providing a solid foundation for further drug development efforts.

References

  • Creative Diagnostics. (n.d.). The MTT Assay: A Valuable Tool for Measuring Cell Viability. Retrieved from [Link]

  • National Center for Biotechnology Information. (2013, May 1). Cell Viability Assays - Assay Guidance Manual. Retrieved from [Link]

  • baseclick GmbH. (n.d.). Cell Viability Assay | Essential Methods & Applications. Retrieved from [Link]

  • IntechOpen. (2017, December 20). In Vitro Cytotoxicity and Cell Viability Assays: Principles, Advantages, and Disadvantages. Retrieved from [Link]

  • CLYTE. (2025, September 17). Guide to Calculating and Interpreting IC50 & EC50 Values in Cell Viability Assays. Retrieved from [Link]

  • Wikipedia. (n.d.). IC50. Retrieved from [Link]

  • edX. (n.d.). IC50 Determination. Retrieved from [Link]

  • DeNovix. (2025, August 1). Apoptosis Assay Protocol | Technical Note 244. Retrieved from [Link]

  • protocols.io. (2024, December 11). LDH cytotoxicity assay. Retrieved from [Link]

  • Bio-protocol. (2013, March 20). Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method. Retrieved from [Link]

  • SciSpace. (2013, March 20). Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method. Retrieved from [Link]

  • Oreate AI Blog. (2025, December 31). Understanding IC50: A Comprehensive Guide to Calculation. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Use of Different Parameters and Equations for Calculation of IC50 Values in Efflux Assays: Potential Sources of Variability in IC50 Determination. Retrieved from [Link]

  • ResearchGate. (n.d.). Validation of Cell-Based Assays in the GLP Setting: A Practical Guide. Retrieved from [Link]

  • Single Use Support. (2023, August 10). Cell viability & viability assays: 7 facts to be aware of. Retrieved from [Link]

  • International Journal of Pharmaceutical Research and Applications (IJPRA). (2025, April 15). In Vitro Cytotoxicity Testing of Novel Drug Molecules Using MTT Assay. Retrieved from [Link]

  • Cell Biolabs, Inc. (n.d.). CytoSelect™ LDH Cytotoxicity Assay Kit. Retrieved from [Link]

  • PubMed. (2013, September 15). Validation of cell-based fluorescence assays: practice guidelines from the ICSH and ICCS - part IV - postanalytic considerations. Retrieved from [Link]

  • Wiley Online Library. (2013, September 10). Validation of Cell-Based Fluorescence Assays: Practice Guidelines from the ICSH and ICCS Part V. Retrieved from [Link]

  • YouTube. (2013, June 18). Development & Validation of Cell-based Assays. Retrieved from [Link]

  • Sterling Pharma Solutions. (2024, August 15). Analytical method validation for cell-based potency assays. Retrieved from [Link]

  • National Center for Biotechnology Information. (2019, May 1). Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells. Retrieved from [Link]

  • IntechOpen. (2024, October 18). Comparative Analysis of Cytotoxicity Assays, from Traditional to Modern Approaches. Retrieved from [Link]

  • Pakistan Journal of Pharmaceutical Sciences. (n.d.). SYNTHESIS AND PHARMACOLOGICAL ACTIVITIES OF 7-AZAINDOLE DERIVATIVES. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Azaindole Therapeutic Agents. Retrieved from [Link]

  • Indian Journal of Pharmaceutical Education and Research. (2024, April 15). Design, Synthesis, Anticancer Activities and Comparative Molecular Docking Studies of a Novel Class of 7-Azaindole Analogs as Potent. Retrieved from [Link]

  • MDPI. (2023, January 28). Design, Synthesis, and Antiproliferative Activity of New 5-Chloro-indole-2-carboxylate and Pyrrolo[3,4-b]indol-3-one Derivatives as Potent Inhibitors of EGFRT790M/BRAFV600E Pathways. Retrieved from [Link]

  • ResearchGate. (2025, August 6). Synthesis and cytotoxic evaluation of novel azaindole derivatives. Retrieved from [Link]

  • PubMed. (2019, August 15). Azaindoles: Suitable ligands of cytotoxic transition metal complexes. Retrieved from [Link]

Sources

Method

Application Note: X-ray Crystallographic Profiling of 1-Acetyl-5-chloro-7-azaindole-3-carbonitrile Derivatives

Executive Summary & Structural Rationale The 7-azaindole-3-carbonitrile scaffold has emerged as a highly ligand-efficient hit fragment in modern drug discovery, most notably in the development of potent and selective inh...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Structural Rationale

The 7-azaindole-3-carbonitrile scaffold has emerged as a highly ligand-efficient hit fragment in modern drug discovery, most notably in the development of potent and selective inhibitors targeting myotonic dystrophy-related Cdc42-binding kinases (MRCK α / β )[1][2]. These kinases are critical regulators of the actin-myosin cytoskeleton, driving cancer cell motility and invasion[1].

Within this chemical class, 1-Acetyl-5-chloro-7-azaindole-3-carbonitrile (CAS: 1352395-53-9)[3][4] presents a unique crystallographic profile. The structural elucidation of such derivatives is paramount for structure-based drug design (SBDD). However, obtaining high-quality single crystals requires overcoming specific physicochemical challenges introduced by its functional groups. This application note provides a comprehensive, self-validating workflow for the crystallization, X-ray diffraction, and structural refinement of these highly functionalized azaindole derivatives.

Mechanistic Insights into Crystal Packing

To successfully crystallize a molecule, one must understand the causality behind its intermolecular interactions.

In unsubstituted 5-chloro-7-azaindole systems, the dominant driving force for crystal packing is the formation of robust, nearly linear N1−H⋯N7 hydrogen-bonded dimers[5][6]. These strong synthons rapidly direct the solid-state architecture, often leading to highly predictable monoclinic or triclinic lattices[7].

However, the N1-acetylation in 1-Acetyl-5-chloro-7-azaindole-3-carbonitrile completely abolishes this primary hydrogen bond donor[7]. Because the N1−H donor is blocked, the molecule cannot form the traditional dimer. Instead, the crystal lattice energy must be satisfied by a hierarchy of weaker, highly directional interactions:

  • Halogen Bonding: The 5-chloro substituent acts as a halogen bond donor, typically interacting with the acetyl oxygen or the pyridine-like N7 nitrogen ( C−Cl⋯O or C−Cl⋯N )[6].

  • Dipole-Dipole Interactions: The highly polarized 3-carbonitrile group drives antiparallel dipole stacking[1].

  • π−π Stacking: The electron-deficient azaindole core promotes offset face-to-face stacking.

Experimental Implication: Because the strong N1−H⋯N7 network is absent, rapid evaporation methods will likely yield amorphous powders. Crystallization must rely on slow, diffusion-based methods to allow these weaker dipole and halogen interactions to properly order the lattice.

Interactions Core 1-Acetyl-5-chloro-7-azaindole -3-carbonitrile N1 N1-Acetyl Group Core->N1 Cl 5-Chloro Substituent Core->Cl CN 3-Carbonitrile Group Core->CN Block Blocks N1-H···N7 Dimerization N1->Block Halogen Halogen Bonding (C-Cl···N or C-Cl···O) Cl->Halogen Dipole Dipole-Dipole Interactions CN->Dipole

Fig 1. Mechanistic logic of crystal packing in N1-acetylated azaindoles.

Experimental Protocols: A Self-Validating Workflow

The following protocol is designed as a self-validating system. Each step includes a quality control checkpoint to ensure the integrity of the final structural model.

Phase 1: Targeted Crystallization (Vapor Diffusion)

Rationale: Vapor diffusion provides the slow supersaturation required for halogen and dipole-driven nucleation.

  • Solvent Selection: Dissolve 5-10 mg of the compound in 0.5 mL of a moderately polar aprotic solvent (e.g., Ethyl Acetate or Dichloromethane) in an inner vial. Why? Aprotic solvents prevent competitive hydrogen bonding with the carbonitrile and acetyl acceptors.

  • Antisolvent Addition: Place the inner vial inside a larger outer vial containing 3 mL of a non-polar antisolvent (e.g., n-Hexane or Heptane).

  • Equilibration: Seal the outer vial tightly and incubate at a stable temperature ( 20∘C ) in a vibration-free environment for 3-7 days.

  • Validation Checkpoint: Inspect under polarized light. Birefringence confirms crystallinity. Crystals should appear as distinct blocks or thick needles.

Phase 2: Crystal Harvesting & Cryoprotection

Rationale: Cryocooling to 100 K minimizes thermal displacement parameters (B-factors). This is absolutely essential for resolving the electron density of the highly polarizable chlorine atom and accurately measuring the C≡N bond length[2].

  • Harvesting: Transfer a single crystal (optimal size: 0.1×0.1×0.2 mm) into a drop of paratone-N oil or a mother-liquor/glycerol (80:20) mix.

  • Mounting: Loop the crystal using a MiTeGen micromount.

  • Flash-Cooling: Immediately plunge the loop into the 100K nitrogen gas stream of the diffractometer.

  • Validation Checkpoint: Take a preliminary 10-frame diffraction scan. Sharp, well-defined spots extending beyond 0.84A˚ resolution validate successful cryoprotection without ice ring formation.

Phase 3: X-ray Data Collection & Refinement
  • Data Collection: Utilize a diffractometer equipped with a microfocus Cu source ( λ=1.54184A˚ ). Cu radiation is preferred over Mo for light-atom structures to maximize anomalous dispersion signals from the chlorine atom, aiding in absolute structure determination if applicable.

  • Integration: Process frames using software such as CrysAlisPro or XDS. Apply multi-scan absorption corrections.

  • Structure Solution: Solve the phase problem using intrinsic phasing (SHELXT).

  • Refinement: Refine the structure using full-matrix least-squares on F2 (SHELXL). Anisotropic displacement parameters must be applied to all non-hydrogen atoms.

  • Validation Checkpoint: Run the final .res and .hkl files through checkCIF (IUCr). The self-validating criteria for success are: R1​<5.0% , wR2​<15.0% , and a Goodness-of-Fit (GoF) near 1.0 .

Workflow A Compound Synthesis & Purity Validation B Vapor Diffusion Crystallization Screen A->B C Crystal Harvesting & Cryoprotection (100 K) B->C D X-ray Data Collection (Cu K-alpha Source) C->D E Data Reduction & Integration D->E F Structure Solution (SHELXT) E->F G Refinement & checkCIF Validation F->G

Fig 2. Self-validating crystallographic workflow for azaindole derivatives.

Quantitative Data Presentation

To assist in comparative structural analysis, Table 1 summarizes the expected crystallographic parameters and geometric metrics for 5-chloro-7-azaindole derivatives based on empirical data[2][6][7].

Table 1: Expected Crystallographic Metrics for 1-Acetyl-5-chloro-7-azaindole-3-carbonitrile

ParameterExpected Range / ValueStructural Significance
Crystal System Monoclinic or TriclinicTypical for planar, asymmetric aromatic systems.
Space Group P21​/c or P1ˉ Centrosymmetric packing driven by antiparallel dipoles.
C−Cl Bond Length 1.722−1.744A˚ Confirms sp2 carbon-halogen hybridization[6].
C≡N Bond Length 1.14−1.16A˚ Validates the integrity of the carbonitrile triple bond.
Azaindole Core Planarity RMSD <0.05A˚ Indicates delocalized π -conjugation within the ring[6].
Acetyl Torsion Angle 0∘−30∘ (relative to core)Determines the degree of steric clash with the C2 proton.
R1​ Factor (Quality) <0.05 (5%)Essential threshold for atomic-level mechanistic claims.

Troubleshooting & Optimization

  • Residual Electron Density Near Chlorine: If refinement yields large positive residual electron density peaks ( >1.0 e/A˚3 ) near the C5 position, this indicates halogen positional disorder. Solution: Model the chlorine atom over two split positions and refine their relative occupancies using FVAR instructions in SHELXL.

  • Amorphous Precipitation: If the carbonitrile dipole causes the compound to crash out too quickly, switch from vapor diffusion to slow evaporation using a higher boiling point solvent (e.g., Toluene) to kinetically slow the nucleation rate.

References

  • [5] Structural, Vibrational Spectroscopic and Theoretical (DFT) Studies of 4-Chloro- and 5-Chloro-7-azaindole-3-carbaldehydes. MDPI Crystals. URL:[Link]

  • [6] Hydrogen Bonding in Chloro- and Hydroxy-7-Azaindoles: Insights from X-Ray, Vibrational Spectroscopy, and DFT Studies. Molecules. URL:[Link]

  • [7] (PDF) Structural, Vibrational Spectroscopic and Theoretical (DFT) Studies of 4-Chloro- and 5-Chloro-7-azaindole-3-carbaldehydes. ResearchGate. URL:[Link]

  • [1] Discovery of Potent and Selective MRCK Inhibitors with Therapeutic Effect on Skin Cancer. Cancer Research (AACR Journals). URL:[Link]

  • [2] Inhibition of MRCK activity in vitro and in cells by BDP8900 and BDP9066. ResearchGate. URL:[Link]

Sources

Application

Application Note: Comprehensive Profiling of Solubility and Stability for 1-Acetyl-5-chloro-7-azaindole-3-carbonitrile

Target Audience: Researchers, Analytical Scientists, and Drug Development Professionals Document Type: Technical Application Note & Validated Protocols Introduction & Mechanistic Rationale The compound 1-Acetyl-5-chloro-...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Analytical Scientists, and Drug Development Professionals Document Type: Technical Application Note & Validated Protocols

Introduction & Mechanistic Rationale

The compound 1-Acetyl-5-chloro-7-azaindole-3-carbonitrile (CAS: 1352395-53-9) is a highly functionalized heterocyclic scaffold. Azaindoles are frequently utilized in medicinal chemistry as bioisosteres for indoles or purines, particularly in the development of kinase inhibitors. However, the specific substitution pattern of this molecule presents unique physicochemical challenges that must be rigorously profiled during early-stage drug development.

Causality in Physicochemical Behavior

As a Senior Application Scientist, it is critical to understand why this molecule behaves the way it does before designing the analytical workflows:

  • Aqueous Solubility Constraints: The 7-azaindole core is planar and rigid, promoting strong π−π stacking in the crystal lattice. The addition of electron-withdrawing lipophilic groups (5-chloro and 3-carbonitrile) further decreases hydration potential. Crucially, the N-acetyl group masks the only hydrogen-bond donor (the pyrrole-like NH) present on the parent azaindole. This structural feature drastically reduces aqueous solubility, necessitating both kinetic and thermodynamic solubility profiling[1][2].

  • Chemical Stability & Hydrolysis Risk: N-acyl indoles and azaindoles are inherently susceptible to hydrolysis[3]. The 7-azaindole ring is electron-deficient compared to a standard indole due to the pyridine-like nitrogen. The 5-chloro and 3-cyano groups withdraw even more electron density, making the N1 nitrogen a superior leaving group. Consequently, the N-acetyl carbonyl carbon is highly electrophilic and prone to nucleophilic attack by water or hydroxide ions, especially at pH extremes, leading to rapid deacetylation.

Physicochemical Profiling Workflow

To build a self-validating data package, the analytical workflow must separate transient states (kinetic solubility) from equilibrium states (thermodynamic solubility) while mapping degradation pathways across environmental stressors.

Workflow Compound 1-Acetyl-5-chloro-7-azaindole- 3-carbonitrile Solubility Solubility Profiling Compound->Solubility Stability Stability Profiling Compound->Stability Kinetic Kinetic Solubility (Nephelometry / LC-MS) 2h, 25°C Solubility->Kinetic Thermo Thermodynamic Solubility (Shake-Flask) 24-72h, 37°C Solubility->Thermo pH pH-Dependent Stability (Hydrolysis Tracking) pH 1.2 - 9.0 Stability->pH ICH ICH Q1A(R2) Stability Accelerated & Long-Term Solid State Stability->ICH

Fig 1: Parallel analytical workflow for solubility and stability profiling.

Solubility Measurement Protocols

Solubility is not a single static value; it depends heavily on the solid-state form and the method of solution preparation.

Kinetic Solubility Protocol (Early-Stage / HTS)

Kinetic solubility measures the concentration at which a compound precipitates from a DMSO stock solution when introduced into an aqueous medium. It is vital for ensuring that in vitro biological assays do not suffer from false negatives due to compound precipitation[4][5].

Step-by-Step Methodology:

  • Stock Preparation: Prepare a 10 mM stock solution of 1-Acetyl-5-chloro-7-azaindole-3-carbonitrile in 100% LC-MS grade DMSO.

  • Spiking: Add 5 µL of the DMSO stock to 495 µL of Phosphate Buffered Saline (PBS, pH 7.4) in a 96-well plate (Final DMSO concentration = 1%, Final theoretical compound concentration = 100 µM).

  • Incubation: Seal the plate and incubate at 25°C with orbital shaking at 300 rpm for 2 hours.

  • Separation: Centrifuge the plate at 3,000 × g for 15 minutes to pellet any precipitate. Alternatively, use a Millipore Multiscreen solubility filter plate (0.22 µm PVDF)[2][4].

  • Quantification: Transfer the supernatant and quantify the dissolved compound via LC-MS/MS against a pre-established calibration curve.

Thermodynamic Solubility Protocol (Shake-Flask Method)

The shake-flask method remains the gold-standard reference method for measuring thermodynamic equilibrium solubility, which is critical for formulation and lead optimization[1][2].

Step-by-Step Methodology:

  • Solid Addition: Add an excess amount of crystalline 1-Acetyl-5-chloro-7-azaindole-3-carbonitrile powder (~2-5 mg) into a glass vial.

  • Buffer Addition: Add 1 mL of the target aqueous medium (e.g., Simulated Gastric Fluid pH 1.2, or PBS pH 7.4).

  • Equilibration: Place the vial in a thermostatic shaker at 37°C. Agitate at 500 rpm for 24 to 72 hours. Expert Insight: N-acetyl azaindoles may undergo hydrolysis over 72h; monitor the chromatogram for the de-acetylated degradant to ensure the measured solubility is of the intact parent molecule.

  • Phase Separation: Centrifuge the suspension at 10,000 × g for 10 minutes at 37°C. Filter the supernatant through a 0.22 µm PTFE syringe filter (discard the first 200 µL to saturate non-specific binding sites).

  • Analysis: Dilute the filtrate appropriately and analyze via HPLC-UV (detecting at ~280-300 nm, characteristic for azaindoles).

Representative Quantitative Data Summary
Assay TypeMediumTempIncubationExpected Range (µM)Primary Limitation
Kinetic PBS (pH 7.4, 1% DMSO)25°C2 hours10 - 50 µMProne to supersaturation
Thermodynamic SGF (pH 1.2)37°C24 hours< 10 µMHigh risk of acid hydrolysis
Thermodynamic PBS (pH 7.4)37°C48 hours< 5 µMTrue equilibrium limit

Stability Profiling Protocols

Chemical Degradation Pathway

Due to the highly electrophilic nature of the N-acetyl group on the electron-withdrawn azaindole core, the primary degradation pathway is hydrolysis, yielding 5-chloro-7-azaindole-3-carbonitrile and acetic acid.

Degradation Parent 1-Acetyl-5-chloro- 7-azaindole-3-carbonitrile (Intact API) Hydrolysis Hydrolysis (H2O, pH extremes) Parent->Hydrolysis Degradant 5-chloro-7-azaindole- 3-carbonitrile (De-acetylated) Hydrolysis->Degradant Acetic Acetic Acid Hydrolysis->Acetic

Fig 2: Primary hydrolytic degradation pathway of N-acetyl azaindole derivatives.

Solution-State pH Stability Protocol
  • Prepare 100 µM solutions of the compound in buffers at pH 1.2 (HCl/KCl), pH 4.5 (Acetate), pH 7.4 (Phosphate), and pH 9.0 (Borate).

  • Incubate the solutions at 37°C.

  • Sample at t=0,1,2,4,8,and 24 hours.

  • Quench the reaction (if necessary) and analyze via LC-MS/MS. Track the disappearance of the parent mass ( [M+H]+ approx. 220 m/z) and the appearance of the de-acetylated degradant ( [M+H]+ approx. 178 m/z).

Solid-State Stability Protocol (ICH Q1A(R2) Guidelines)

To ensure regulatory compliance for clinical development, solid-state stability must be evaluated according to International Council for Harmonisation (ICH) Q1A(R2) guidelines[6][7].

Step-by-Step Methodology:

  • Sample Preparation: Weigh 10 mg of the API into clear glass HPLC vials. Prepare enough vials for all time points and conditions.

  • Storage Conditions: Place the vials in qualified stability chambers set to:

    • Long-Term: 25°C ± 2°C / 60% RH ± 5% RH[6][8].

    • Accelerated: 40°C ± 2°C / 75% RH ± 5% RH[6][8].

  • Sampling Intervals: Pull samples at 0, 1, 3, and 6 months (Accelerated) and up to 12+ months (Long-Term)[7][8].

  • Analysis: Reconstitute the solid in a suitable organic solvent (e.g., Acetonitrile) and analyze for Assay (% intact parent) and Related Substances (impurities/degradants) using a stability-indicating HPLC method.

Acceptance Criteria for Stability Testing
ParameterTest MethodAcceptance Criteria (Early Phase)
Appearance Visual InspectionWhite to off-white crystalline powder
Assay (Parent) HPLC-UV95.0% – 105.0% of initial value
De-acetylated Degradant LC-MS / HPLC-UV 1.0% area under the curve (AUC)
Total Impurities HPLC-UV 2.0% AUC

Conclusion

The physicochemical profiling of 1-Acetyl-5-chloro-7-azaindole-3-carbonitrile requires careful attention to its inherent lipophilicity and the hydrolytic lability of the N-acetyl group. By employing the shake-flask method for thermodynamic solubility and adhering strictly to ICH Q1A(R2) guidelines for solid-state stability, researchers can generate a robust, self-validating data package suitable for advancing this scaffold through the drug development pipeline.

References

  • Stability tests according to ICH Q1A (R2) . Memmert. Available at:[Link]

  • Q 1 A (R2) Stability Testing of new Drug Substances and Products . European Medicines Agency (EMA). Available at:[Link]

  • Pharmaceutical Solubility Testing | Why It Matters and What It Really Measures . Raytor. Available at:[Link]

  • UNIT 5 BENZOFUSED FIVE MEMBERED HETEROCYCLES WITH ONE HETEROATOM . eGyanKosh. Available at:[Link]

  • Synthesis of 6- and 7-Azaindoles via a Conjugate Addition and Copper-Catalyzed Cyclization Approach . Scholaris. Available at:[Link]

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Technical Notes & Optimization

Troubleshooting

Technical Support Center: Optimizing 1-Acetyl-5-chloro-7-azaindole-3-carbonitrile Synthesis

Welcome to the Technical Support Center for the synthesis of 1-Acetyl-5-chloro-7-azaindole-3-carbonitrile (CAS: 1352395-53-9). As a substituted 7-azaindole derivative, this compound presents unique synthetic challenges d...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for the synthesis of 1-Acetyl-5-chloro-7-azaindole-3-carbonitrile (CAS: 1352395-53-9). As a substituted 7-azaindole derivative, this compound presents unique synthetic challenges due to the electronic deactivation of the pyrrole ring by the pyridine nitrogen, as well as the amphoteric nature of the intermediates.

This guide is designed for drug development professionals and synthetic chemists. It bypasses basic textbook theory to focus on the causality of reaction failures , in-process controls (IPCs) , and field-proven optimizations .

Mechanistic Workflow

The standard and most scalable route to this compound involves a two-step sequence: regioselective 3-cyanation of 5-chloro-7-azaindole followed by N-acetylation.

Synthesis SM 5-chloro-7-azaindole (Starting Material) Step1 Chlorosulfonyl Isocyanate (CSI) MeCN, 0 °C SM->Step1 Int1 N-chlorosulfonyl amide Intermediate Step1->Int1 Step2 DMF, 0 °C to RT (Vilsmeier-type collapse) Int1->Step2 Int2 5-chloro-7-azaindole- 3-carbonitrile Step2->Int2 Step3 Ac2O, DMAP, Et3N DCM, RT Int2->Step3 Product 1-Acetyl-5-chloro-7-azaindole- 3-carbonitrile (Target Product) Step3->Product

Figure 1: Two-step synthesis workflow for 1-Acetyl-5-chloro-7-azaindole-3-carbonitrile.

Troubleshooting Guides & FAQs

Q1: Why is my yield for the 3-cyanation step using chlorosulfonyl isocyanate (CSI) consistently below 50%? The Causality: Chlorosulfonyl isocyanate is exceptionally moisture-sensitive. Adventitious water in your solvent or atmosphere rapidly hydrolyzes CSI into unreactive sulfamic acid derivatives. Furthermore, the reaction proceeds via an N-chlorosulfonyl amide intermediate that must be efficiently collapsed into the nitrile using a Vilsmeier-type reagent (DMF)[1],[2]. If the initial addition is not strictly maintained at 0 °C, the intermediate can undergo off-target electrophilic aromatic substitutions or polymerization. The Fix: Use strictly anhydrous acetonitrile (MeCN) and fresh CSI. Ensure the DMF is added only after the intermediate has fully formed (usually 2 hours at 0 °C) to drive the dehydration to the nitrile[1].

Q2: During N-acetylation of the cyano-intermediate, I observe unreacted starting material even after prolonged heating. How can I drive the reaction to completion? The Causality: The 7-azaindole system inherently features a pyridine ring that withdraws electron density from the pyrrole nitrogen. The installation of the highly electron-withdrawing cyano group at the C3 position further depletes the electron density at N1, rendering it a very poor nucleophile[3]. Standard acetylation conditions (Acetic anhydride and Triethylamine) are thermodynamically insufficient here. The Fix: You must introduce a nucleophilic catalyst. 4-Dimethylaminopyridine (DMAP) reacts with acetic anhydride to form a highly electrophilic N-acetylpyridinium salt, which readily transfers the acetyl group to the deactivated indole nitrogen[3]. Alternatively, pre-forming the sodium salt of the indole using Sodium Hydride (NaH) dramatically increases N1 nucleophilicity.

Q3: How do I minimize product loss during the aqueous workup of the 5-chloro-7-azaindole-3-carbonitrile intermediate? The Causality: 7-azaindole derivatives are amphoteric. The basic pyridine nitrogen (N7) is easily protonated by the acidic byproducts generated during the CSI/DMF collapse (HCl and H₂SO₄). In its protonated state, the intermediate becomes highly water-soluble and partitions poorly into standard organic solvents[4]. The Fix: The aqueous phase must be carefully neutralized to a pH of 7.5–8.0 using saturated aqueous NaHCO₃ before extraction[4]. Additionally, switch your extraction solvent from pure Dichloromethane (DCM) to a more polar mixture, such as 10% Methanol in DCM or pure Ethyl Acetate, to improve the partition coefficient.

Quantitative Data: N-Acetylation Optimization

To highlight the necessity of catalytic intervention during the N-acetylation step, review the following optimization data. Relying on basic amine bases without a catalyst results in poor conversion due to the deactivated nature of the substrate.

Base / CatalystAcylating AgentSolventTemp / TimeConversion Yield (%)
Triethylamine (2.0 eq)Ac₂O (1.5 eq)DCMRT / 12 h< 20%
Pyridine (Solvent)Ac₂O (1.5 eq)Neat80 °C / 6 h45%
Et₃N (2.0 eq) + DMAP (0.1 eq) Ac₂O (1.5 eq) DCM RT / 4 h 92%
NaH (1.2 eq)AcCl (1.2 eq)THF0 °C to RT / 2 h95%

Note: While NaH/AcCl provides excellent yields, the Et₃N/DMAP protocol is generally preferred for scale-up due to milder conditions and easier handling of reagents.

Validated Experimental Protocols

These protocols are designed as self-validating systems . Do not proceed to subsequent steps without confirming the In-Process Control (IPC) parameters.

Protocol A: Regioselective 3-Cyanation
  • Preparation: Flame-dry a multi-neck round-bottom flask and purge with N₂.

  • Dissolution: Dissolve 5-chloro-7-azaindole (1.0 eq) in anhydrous MeCN (10 mL/g of substrate). Cool the solution to 0 °C using an ice-water bath.

  • Electrophilic Addition: Add Chlorosulfonyl isocyanate (CSI) (1.2 eq) dropwise over 15 minutes, maintaining the internal temperature below 5 °C. Stir for 2 hours at 0 °C[1].

    • IPC 1 (LC-MS): Analyze an aliquot quenched in cold MeOH. Confirm the disappearance of the starting material and the presence of the N-chlorosulfonyl amide intermediate mass.

  • Dehydration: Add anhydrous N,N-Dimethylformamide (DMF) (10.0 eq) dropwise. Stir for 1 hour at 0 °C, then allow the mixture to warm to room temperature for 1 hour[1].

  • Workup: Pour the reaction mixture into crushed ice. Slowly add saturated aqueous NaHCO₃ until the pH stabilizes at 7.5–8.0.

  • Isolation: Extract the aqueous layer three times with 10% MeOH in DCM. Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo to yield 5-chloro-7-azaindole-3-carbonitrile.

Protocol B: Catalytic N-Acetylation
  • Dissolution: Dissolve the intermediate 5-chloro-7-azaindole-3-carbonitrile (1.0 eq) in anhydrous DCM (15 mL/g).

  • Base/Catalyst Addition: Add Triethylamine (2.0 eq) and 4-Dimethylaminopyridine (DMAP) (0.1 eq). Stir for 5 minutes at room temperature.

  • Acylation: Cool the mixture to 0 °C. Add Acetic Anhydride (Ac₂O) (1.5 eq) dropwise.

  • Reaction: Remove the ice bath and allow the reaction to stir at room temperature for 4 hours.

    • IPC 2 (TLC): Elute with EtOAc/Hexane (1:1). The highly polar starting material (R_f ~0.2) must be completely consumed, replaced by the less polar acetylated product (R_f ~0.6).

  • Quench & Workup: Quench the reaction by adding saturated aqueous NH₄Cl. Separate the layers and extract the aqueous phase twice with DCM.

  • Purification: Wash the combined organic layers with water, then brine. Dry over MgSO₄, filter, and evaporate. Purify via flash chromatography (if necessary) to yield pure 1-Acetyl-5-chloro-7-azaindole-3-carbonitrile.

Sources

Optimization

overcoming poor solubility of 1-Acetyl-5-chloro-7-azaindole-3-carbonitrile

Welcome to the Technical Support Center. This guide addresses the extreme solubility challenges associated with 1-Acetyl-5-chloro-7-azaindole-3-carbonitrile (CAS: 1352395-53-9)[1].

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. This guide addresses the extreme solubility challenges associated with 1-Acetyl-5-chloro-7-azaindole-3-carbonitrile (CAS: 1352395-53-9)[1]. As a highly functionalized 7-azaindole derivative, this molecule presents unique physicochemical hurdles that frequently cause "crash-outs" in in vitro assays and poor bioavailability in vivo.

As a Senior Application Scientist, my goal is to provide you with not just the protocols, but the thermodynamic and mechanistic causality behind them, ensuring your experimental workflows are robust and self-validating.

Part 1: Physicochemical Profiling & Causality (The "Why")

To solve a solubility problem, we must first understand the molecular thermodynamics driving it. 1-Acetyl-5-chloro-7-azaindole-3-carbonitrile is an exceptionally challenging compound due to four compounding structural factors:

  • High Planarity & Lattice Energy: The fused azaindole core is highly planar, promoting strong intermolecular π−π stacking in the solid state. This results in a high crystal lattice energy that must be overcome for dissolution[2].

  • Abolished Hydrogen Bond Donor Capacity: Unsubstituted azaindoles possess a pyrrole N-H that acts as a hydrogen bond donor[3]. The acetylation at the N1 position removes this donor capability, drastically increasing the molecule's lipophilicity and preventing favorable interactions with water molecules.

  • Electronic Deactivation of the Pyridine Nitrogen: The basicity of the pyridine nitrogen (N7) is critical for azaindole solubility[2]. However, the presence of strongly electron-withdrawing groups (the 3-cyano and 5-chloro substituents), combined with the N1-acetyl group, severely depletes the electron density on N7[4].

  • Non-Ionizable Nature: Because of this electronic deactivation, the pKa of N7 drops from ~4.6 (in standard 7-azaindole) to well below 2.0[4]. Consequently, the molecule remains entirely neutral and non-ionizable at any physiologically or pharmaceutically relevant pH.

Table 1: Physicochemical Properties & Solubility Impact

Structural FeaturePhysicochemical ConsequenceImpact on Solubility
Azaindole Core High planarity and rigidityHigh crystal lattice energy; resists dissolution.
N1-Acetyl Group Loss of N-H hydrogen bond donorIncreased lipophilicity; poor aqueous solvation.
3-Cyano & 5-Chloro Strong electron-withdrawing effectDepresses N7 pKa (<2.0); prevents salt formation.
Overall Molecule Highly lipophilic, neutral at pH 1-14Extreme insolubility in water and mild organics.

Part 2: Troubleshooting Guides & FAQs

Q1: I am trying to prepare a 10 mM stock solution in DMSO for my in vitro biochemical assays, but the compound is not fully dissolving. What should I do? Causality & Solution: While DMSO is a universal solvent, the high crystal lattice energy of this specific azaindole derivative can resist solvation at room temperature. Action: Subject the suspension to bath sonication for 10-15 minutes while gently warming it to 37°C–40°C. The acoustic cavitation from sonication provides the localized thermodynamic energy required to disrupt the π−π stacking of the crystal lattice. If it still resists, add 5% (v/v) DMF as a co-solvent, which can further disrupt dipole-dipole interactions caused by the cyano group.

Q2: When I dilute my DMSO stock into my aqueous assay buffer (pH 7.4), the compound immediately crashes out, forming a cloudy suspension. How do I prevent this? Causality & Solution: This "crash-out" is a classic solvent-shift precipitation. When the DMSO is diluted by water, the hydrophobic compound rapidly aggregates to minimize its surface area exposed to the aqueous environment. Action: Do not spike the DMSO stock directly into a large volume of buffer. Instead, use a step-wise co-solvent/surfactant dilution strategy. First, mix the DMSO stock with a non-ionic surfactant like Tween-80 or Pluronic F-68 (final assay concentration 0.05% - 0.1%). The amphiphilic surfactant molecules will coat the hydrophobic azaindole molecules, lowering the interfacial tension and kinetically stabilizing them as a micro-emulsion in the aqueous buffer.

Q3: Can I use pH adjustment or make a hydrochloride (HCl) salt to improve its aqueous solubility? Causality & Solution: No. As established in the physicochemical profile, the strongly electron-withdrawing 3-cyano and 5-chloro groups pull electron density away from the N7 pyridine nitrogen[4]. This drops its pKa to < 2.0. Because the molecule cannot be protonated at any reasonable pH, salt formation is thermodynamically impossible, and pH adjustments of your buffer will yield no improvement in solubility.

Q4: I need to formulate this compound for in vivo PK/efficacy dosing in mice (e.g., oral gavage or IV). What is the most reliable formulation strategy? Causality & Solution: For in vivo applications, you must bypass the molecule's inherent hydrophobicity without altering its structure. The gold standard for this class of planar, non-ionizable lipophiles is Hydroxypropyl- β -cyclodextrin (HP- β -CD) complexation [5]. HP- β -CD is a cyclic oligosaccharide with a hydrophilic exterior and a hydrophobic central cavity. The lipophilic azaindole spontaneously enters the hydrophobic cavity to displace high-energy water molecules (an enthalpically and entropically driven process), forming a water-soluble inclusion complex[5].

G Start Compound: 1-Acetyl-5-chloro-7-azaindole-3-carbonitrile Goal Target Application? Start->Goal InVitro In Vitro Assays (Cellular/Biochemical) Goal->InVitro InVivo In Vivo Dosing (PK/Efficacy) Goal->InVivo DMSO Prepare 10-50 mM DMSO Stock InVitro->DMSO Salt Salt Formation / pH Adjust? (Ineffective due to low pKa) InVivo->Salt Dilution Aqueous Dilution (Risk of Crash-out) DMSO->Dilution Surfactant Add 0.1% Tween-80 or Pluronic F-68 Dilution->Surfactant Strategy 1 Cosolvent Use PEG400/DMSO Co-solvent System Dilution->Cosolvent Strategy 2 Formulation Advanced Formulation Salt->Formulation Fails HPBCD HP-β-CD Complexation (Recommended) Formulation->HPBCD ASD Amorphous Solid Dispersion (ASD) Formulation->ASD

Decision tree for solubilizing 1-Acetyl-5-chloro-7-azaindole-3-carbonitrile based on application.

Part 3: Experimental Protocols

Protocol A: Kinetic Solubility Assessment via Solvent-Shift Method (For In Vitro Assays)

This self-validating protocol determines the maximum concentration you can achieve in your assay buffer before precipitation occurs.

  • Stock Preparation: Prepare a 10 mM stock of 1-Acetyl-5-chloro-7-azaindole-3-carbonitrile in 100% DMSO.

  • Serial Dilution: Create a dilution series of the compound in 100% DMSO (e.g., 10 mM, 5 mM, 1 mM, 0.5 mM).

  • Solvent Shift: Pipette 5 µL of each DMSO dilution into 95 µL of your target aqueous assay buffer in a 96-well clear-bottom plate (final DMSO concentration = 5%).

  • Incubation: Seal the plate and incubate at room temperature on a plate shaker (500 rpm) for 2 hours to allow equilibrium.

  • Validation (Nephelometry/Absorbance): Read the plate on a microplate reader at 620 nm. A sharp increase in absorbance indicates light scattering caused by precipitated particles (the kinetic solubility limit).

Protocol B: Preparation of HP- β -CD Inclusion Complex (For In Vivo Dosing)

This protocol generates a clear, bioavailable solution suitable for oral or parenteral administration.

  • Excipient Preparation: Dissolve HP- β -CD in sterile water or saline to create a 20% (w/v) solution. Stir until completely clear.

  • Compound Addition: Weigh the required amount of 1-Acetyl-5-chloro-7-azaindole-3-carbonitrile to achieve your target dose (e.g., 2 mg/mL). Add the solid powder directly to the 20% HP- β -CD solution.

  • High-Shear Mixing: Do not rely on simple magnetic stirring. Use a probe sonicator or a high-shear homogenizer for 10-15 minutes in an ice bath (to prevent thermal degradation). The mechanical energy is required to force the solid drug into the cyclodextrin cavities.

  • Equilibration: Transfer to a magnetic stirrer and stir continuously for 24 hours at room temperature to ensure thermodynamic equilibrium of the inclusion complex.

  • Validation (Filtration & LC-MS): Filter the resulting solution through a 0.22 µm PVDF syringe filter to remove any uncomplexed drug. Quantify the exact concentration of the dissolved complex in the filtrate using LC-MS/MS before dosing.

Mechanism Drug 1-Acetyl-5-chloro- 7-azaindole-3-carbonitrile (Highly Lipophilic) Water Aqueous Medium (Exclusion of Drug) Drug->Water Aggregation HPBCD HP-β-Cyclodextrin (Hydrophobic Cavity) Drug->HPBCD Non-covalent interaction Thermodynamics Displacement of Cavity Water Molecules HPBCD->Thermodynamics Complex Drug-CD Inclusion Complex (Apparent Solubility Increased) Thermodynamics->Complex Enthalpic/Entropic gain Complex->Water Solvated by hydrophilic exterior of CD

Thermodynamic and logical relationship of HP-β-CD inclusion complexation for solubility enhancement.

References

  • SRD Pharma / Echemi: 1-Acetyl-5-chloro-7-azaindole-3-carbonitrile (CAS: 1352395-53-9). 1

  • Benchchem: The Solubility Profile of 7-Azaindole: A Technical Guide for Researchers. 2

  • ACS Publications: Development of Azaindole-Based Frameworks as Potential Antiviral Agents and Their Future Perspectives. 3

  • NIH / J. Phys. Chem. B: Water-catalyzed excited-state proton-transfer reactions in 7-azaindole and its analogues. 4

  • MDPI: Enhancing the Water Solubility and Efficacy of Anticancer Drugs Using Hydroxypropyl-β-Cyclodextrin. 5

Sources

Troubleshooting

side reactions in the synthesis of 1-Acetyl-5-chloro-7-azaindole-3-carbonitrile

Welcome to the Technical Support Center for the synthesis of 1-Acetyl-5-chloro-7-azaindole-3-carbonitrile . As a highly functionalized heterocycle frequently utilized as a core scaffold in kinase inhibitors, its synthesi...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for the synthesis of 1-Acetyl-5-chloro-7-azaindole-3-carbonitrile . As a highly functionalized heterocycle frequently utilized as a core scaffold in kinase inhibitors, its synthesis presents unique regioselectivity and stability challenges.

This guide is engineered for drug development professionals and synthetic chemists. It bypasses basic theory to directly address the causality of side reactions during the two critical functionalization stages: C-3 Cyanation and N-1 Acetylation .

Synthetic Workflow & Failure Points

To successfully synthesize this target, you must navigate a narrow thermodynamic and kinetic window. The diagram below maps the optimal synthetic workflow alongside the most common points of failure.

SynthesisWorkflow SM 5-Chloro-7-azaindole Int1 5-Chloro-7-azaindole-3-carbonitrile SM->Int1 1. CSI, MeCN 2. DMF Side1 3-Carboxamide Byproduct (Incomplete Elimination) SM->Side1 Premature H2O Quench Prod 1-Acetyl-5-chloro-7-azaindole- 3-carbonitrile Int1->Prod Ac2O, Et3N, DMAP DCM Side2 Deacetylated Product (Hydrolysis) Prod->Side2 Basic/Acidic Workup or Moisture

Synthetic workflow for 1-Acetyl-5-chloro-7-azaindole-3-carbonitrile and major side reactions.

Module 1: C-3 Cyanation Troubleshooting

Direct cyanation of the 7-azaindole core is typically achieved using Chlorosulfonyl Isocyanate (CSI) followed by N,N-Dimethylformamide (DMF)[1]. While highly efficient, the mechanism relies on a delicate dehydration step that is easily derailed by adventitious moisture.

CSIMechanism SM 5-Chloro-7-azaindole CSI Chlorosulfonyl Isocyanate (Electrophilic Attack) SM->CSI IntA N-Chlorosulfonylamide Intermediate CSI->IntA 0°C, MeCN DMF DMF Addition (Dehydration) IntA->DMF Amide 3-Carboxamide Byproduct IntA->Amide H2O Quench Nitrile 3-Carbonitrile Product DMF->Nitrile -SO3, -HCl

Mechanistic pathway of CSI-mediated cyanation and amide byproduct formation.

Frequently Asked Questions (C-3 Cyanation)

Q: Why is my reaction yielding a primary amide instead of the desired 3-carbonitrile? A: This is a mechanistic failure during the dehydration phase. CSI initially reacts with the electron-rich C-3 position to form an N-chlorosulfonylamide intermediate. The subsequent addition of DMF acts as a Vilsmeier-type reagent to facilitate the elimination of the sulfonyl group, yielding the nitrile[1]. If water is introduced into the system before the DMF-mediated dehydration is complete, the highly reactive intermediate hydrolyzes into the 3-carboxamide. Ensure your MeCN is strictly anhydrous and allow sufficient time for the DMF reaction before quenching.

Q: I am observing poor conversion and a high recovery of starting material. What went wrong? A: CSI is notoriously unstable and rapidly degrades upon exposure to atmospheric moisture, forming sulfamic acid derivatives that cannot act as electrophiles. If your starting material is unreacted, your CSI reagent has likely degraded. Always use fresh, sealed ampoules of CSI and transfer via syringe under an inert argon atmosphere.

Self-Validating Protocol: CSI-Mediated Cyanation
  • Initiation: Dissolve 5-chloro-7-azaindole (1.0 eq) in anhydrous MeCN (0.2 M) under Argon. Cool to 0 °C.

  • Electrophilic Attack: Dropwise add CSI (1.2 eq). Stir at 0 °C for 2 hours.

  • Dehydration: Dropwise add anhydrous DMF (10.0 eq). Stir at 0 °C for 1 hour, then allow warming to room temperature.

  • Self-Validation Checkpoint: Before quenching, withdraw a 10 µL aliquot, dilute in MeCN, and analyze via LC-MS. The intermediate sulfonylamide will show a mass of [M+H]⁺ ≈ 296, whereas the desired nitrile will show [M+H]⁺ = 178. Do not proceed to the aqueous quench until the intermediate is fully consumed.

  • Quench & Isolation: Pour the mixture into ice-water. Filter the resulting precipitate, wash with cold water, and dry under vacuum.

Module 2: N-1 Acetylation Troubleshooting

The N-acetylation of 5-chloro-7-azaindole-3-carbonitrile is deceptively difficult. The electron-withdrawing nature of the pyridine ring, compounded by the 5-chloro and 3-cyano groups, severely diminishes the nucleophilicity of the N-1 lone pair. Consequently, the resulting N-acetyl product is highly polarized and exceptionally labile[2].

Frequently Asked Questions (N-1 Acetylation)

Q: LC-MS shows full conversion to the acetylated product, but after aqueous workup, I only isolate the deacetylated starting material. Why? A: The N1-acetyl group on 7-azaindoles is highly susceptible to nucleophilic attack and hydrolysis[2]. Because the functionalized azaindole core is an excellent leaving group, the acetyl moiety will rapidly cleave under basic or acidic aqueous conditions[3]. You must avoid prolonged exposure to aqueous phases. Use a rapid, cold, mildly basic quench (e.g., ice-cold saturated NaHCO₃) and extract immediately into a non-protic solvent like dichloromethane.

Q: Can C-acylation occur during this step? A: While Friedel-Crafts conditions (e.g., acetyl chloride with AlCl₃) are known to force C-acylation on azaindoles[4], your C-3 position is already blocked by the carbonitrile group. However, applying excessively harsh Lewis acidic conditions can lead to ring degradation or unexpected C-2 functionalization. It is highly recommended to stick to milder Brønsted base conditions (Acetic anhydride, Et₃N, DMAP)[5].

Self-Validating Protocol: N-Acetylation
  • Activation: Dissolve 5-chloro-7-azaindole-3-carbonitrile (1.0 eq) in anhydrous DCM (0.1 M). Add Triethylamine (2.0 eq) and a catalytic amount of DMAP (0.1 eq).

  • Acetylation: Slowly add Acetic Anhydride (1.5 eq) at 0 °C. Allow the reaction to warm to room temperature and stir for 4-6 hours.

  • Self-Validation Checkpoint: Monitor the reaction via TLC (Hexane:EtOAc 7:3). The product will run significantly higher (less polar) than the starting material due to the masking of the N-H bond. Crucial Note: If the product spot begins to streak or revert to the starting material spot during TLC development, it indicates the N-acetyl group is hydrolyzing on the acidic silica gel. Switch to neutral alumina TLC plates for accurate monitoring.

  • Workup: Quench the reaction with ice-cold saturated NaHCO₃. Immediately separate the organic layer. Do not allow the biphasic mixture to stir for more than 5 minutes. Dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure at a bath temperature no higher than 30 °C.

Quantitative Data & Analytical Identifiers

Use the following table to rapidly diagnose side reactions based on your analytical data.

Reaction StepObserved Issue / Side ProductAnalytical IdentifierPrimary CausalityMitigation Strategy
C-3 Cyanation 3-Carboxamide ByproductLC-MS: [M+H]⁺ = 196IR: 1650 cm⁻¹ (C=O stretch)Premature introduction of H₂O before DMF dehydration is complete.Ensure strict anhydrous conditions; verify intermediate consumption via LC-MS before quench.
C-3 Cyanation Unreacted Starting MaterialLC-MS: [M+H]⁺ = 153NMR: Presence of C-3 proton at ~7.5 ppmAtmospheric moisture degraded the CSI reagent prior to electrophilic attack.Use fresh, sealed CSI ampoules; dry MeCN over activated molecular sieves.
N-1 Acetylation Deacetylated Product (Reversion to SM)LC-MS: [M+H]⁺ = 178IR: 3100-3300 cm⁻¹ (N-H stretch)Hydrolysis of the highly labile N-acetyl group during basic/acidic workup.Use rapid, cold, mildly basic quench (NaHCO₃); minimize aqueous exposure time.
N-1 Acetylation C-2 Acylated ByproductLC-MS: [M+H]⁺ = 220 (Isomeric mass)Excessively harsh Lewis acid conditions forcing C-acylation at the remaining open site.Switch to mild Brønsted base conditions (Ac₂O, Et₃N, DMAP).

Sources

Optimization

purification challenges with halogenated azaindole derivatives

Welcome to the Azaindole Purification Technical Support Center . Halogenated azaindoles (pyrrolopyridines) are privileged scaffolds in medicinal chemistry, frequently utilized as bioisosteres for indoles and as critical...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Azaindole Purification Technical Support Center . Halogenated azaindoles (pyrrolopyridines) are privileged scaffolds in medicinal chemistry, frequently utilized as bioisosteres for indoles and as critical intermediates for cross-coupling reactions. However, their unique physicochemical properties—specifically their basicity, tautomerism, and halogen reactivity—present significant chromatographic challenges.

This guide provides researchers and drug development professionals with mechanistic insights, troubleshooting FAQs, and self-validating standard operating procedures (SOPs) to achieve high-purity isolations.

Section 1: Mechanistic Overview of Purification Challenges

To successfully purify halogenated azaindoles, one must understand the causality behind their chromatographic behavior. The azaindole core contains two distinct nitrogen atoms: a hydrogen-bond-donating pyrrole nitrogen and a basic, hydrogen-bond-accepting pyridine nitrogen.

  • Silanol Interactions: On normal-phase silica gel, the basic lone pair of the pyridine nitrogen interacts strongly with acidic silanol groups, leading to severe peak tailing.

  • Proton-Transfer Tautomerism: Azaindoles undergo both ground-state and excited-state double proton transfer [2]. In solution, this dynamic equilibrium creates multiple interacting states during a chromatographic run, manifesting as "streaking" or "smearing" rather than a distinct band [4].

  • Halogen Sensitivity: Electron-rich halogenated heterocycles (particularly iodinated and brominated derivatives) can undergo dehalogenation when exposed to light or acidic media for prolonged periods.

G A Halogenated Azaindole B Pyridine Nitrogen (Basicity) A->B C Pyrrole N-H (Tautomerism) A->C D Halogen Substituent (Reactivity) A->D E Silanol Interaction (Peak Tailing) B->E H-Bonding F Multiple States (Streaking/Smearing) C->F Proton Transfer G Dehalogenation (Degradation) D->G Light/Acid Sensitivity

Fig 1. Structural features of halogenated azaindoles driving chromatographic purification challenges.

Section 2: Troubleshooting Guides & FAQs

Q1: My halogenated azaindole streaks heavily on normal-phase silica gel, even with optimized solvent ratios. How do I fix this? A: Streaking is rarely a solvent-polarity issue; it is a stationary-phase interaction issue. The basic pyridine nitrogen is binding to acidic silanols. Solution: Add a basic modifier like 1–3% Triethylamine (Et₃N) or Diisopropylethylamine (DIPEA) to your mobile phase [1]. The modifier outcompetes the azaindole for the acidic silanol sites, deactivating the column and sharpening the peak. Self-Validation Check: Run a 2D Thin Layer Chromatography (TLC) plate. Spot the sample, run it in one dimension, dry the plate, rotate it 90 degrees, and run it again. If the compound forms a clean spot on the diagonal, the streaking was a reversible column interaction (fixed by Et₃N). If it forms multiple spots off the diagonal, your compound is actively degrading on the silica.

Q2: I am trying to separate closely eluting regioisomers (e.g., 5-bromo vs. 6-bromo-7-azaindole). Normal-phase chromatography is failing. What is the best approach? A: Regioisomers of halogenated azaindoles often possess nearly identical polarities, making silica gel ineffective. Solution: Switch to Reverse-Phase HPLC (RP-HPLC) using a specialized column with low silanol activity (e.g., Newcrom R1) [5], or utilize Supercritical Fluid Chromatography (SFC). SFC is highly superior for separating tautomers and regioisomers because the aprotic, water-free mobile phase (CO₂) suppresses the proton-transfer tautomerism that blurs resolution in aqueous systems [3].

Q3: I suspect my brominated azaindole is dehalogenating during purification. How can I prevent this? A: Prolonged exposure to the slightly acidic environment of standard silica gel, combined with ambient light, can catalyze dehalogenation. Solution: Minimize residence time on the column by using rapid flash chromatography rather than gravity columns. Alternatively, switch to neutral alumina as the stationary phase, and wrap the column in aluminum foil to exclude light.

Section 3: Standard Operating Procedures (SOPs)

Protocol A: Normal-Phase Flash Chromatography with Basic Modifiers

Use this method for routine scale-up purification of stable halogenated azaindoles.

  • Stationary Phase Preparation: Pack the column with standard silica gel (60 Å, 40-63 µm). Pre-equilibrate the column with 2 column volumes (CV) of a non-polar solvent (e.g., hexanes or cyclohexane) containing 1% v/v Triethylamine (Et₃N) .

  • Sample Loading: Dissolve the crude mixture in a minimal volume of dichloromethane (DCM). If the compound is poorly soluble, dry-load it onto Celite (do not dry-load onto silica, as the concentrated acidity can trigger degradation).

  • Elution: Run a gradient of 0% to 50% Ethyl Acetate in Hexanes (maintaining 1% Et₃N throughout).

  • Validation: Analyze fractions via TLC (pre-treated with Et₃N). Pool pure fractions and evaporate under reduced pressure at <40°C to prevent thermal degradation.

Protocol B: Preparative RP-HPLC Method Development

Use this method for separating complex regioisomers or highly polar derivatives.

  • Sample Prep: Dissolve the sample in a 1:1 mixture of Acetonitrile (MeCN) and Water to a concentration of 10 mg/mL. Filter through a 0.45 µm PTFE syringe filter.

  • Column Selection: Select a C18 column or a mixed-mode reverse-phase column (e.g., 5 µm, 250 × 21.2 mm).

  • Mobile Phase:

    • Phase A: HPLC-grade Water + 0.1% Formic Acid.

    • Phase B: HPLC-grade MeCN + 0.1% Formic Acid. (Note: Formic acid lowers the pH to fully protonate the basic nitrogen, ensuring a single protonation state and a sharp peak, while remaining MS-compatible).

  • Gradient: Start at 10% B, hold for 2 minutes, then ramp to 95% B over 20 minutes. Flow rate: 15-20 mL/min.

  • Validation (Carryover Check): After fraction collection, inject a blank sample and run the identical gradient. If a peak appears at the target retention time, the compound is experiencing non-specific binding; increase the Formic Acid concentration to 0.2% for future runs.

Fig 2. Step-by-step RP-HPLC method development workflow for halogenated azaindole derivatives.

Section 4: Quantitative Data & Method Comparison

Table 1: Effect of Mobile Phase Modifiers on Azaindole Peak Shape (RP-HPLC)

Modifier AddedConcentrationMechanism of ActionPeak Shape / ResolutionMS Compatibility
None N/AMixed protonation states exist.Severe Tailing / BroadYes
Trifluoroacetic Acid (TFA) 0.1% v/vIon-pairing; forces full protonation.Excellent / SharpPoor (Ion suppression)
Formic Acid 0.1% v/vLowers pH; forces full protonation.Good / SharpExcellent
Ammonium Hydroxide 0.1% v/vRaises pH; forces neutral state.Moderate (Risk of degradation)Good

Table 2: Comparison of Chromatography Techniques for Halogenated Azaindoles

TechniquePrimary Use CaseResolution of RegioisomersRisk of DehalogenationCost/Throughput
Normal-Phase Silica Bulk crude cleanupPoorModerate to HighLow Cost / High Throughput
RP-HPLC Final purity (>99%)HighLowHigh Cost / Low Throughput
SFC (CO₂ based) Tautomer/Isomer separationVery HighVery LowHigh Cost / High Throughput
Troubleshooting

Technical Support Center: Troubleshooting Buchwald-Hartwig Reactions with Electron-Deficient Heterocycles

A Guide for Researchers, Scientists, and Drug Development Professionals Welcome to the technical support center for the Buchwald-Hartwig amination of electron-deficient heterocycles. This resource is designed to provide...

Author: BenchChem Technical Support Team. Date: March 2026

A Guide for Researchers, Scientists, and Drug Development Professionals

Welcome to the technical support center for the Buchwald-Hartwig amination of electron-deficient heterocycles. This resource is designed to provide in-depth troubleshooting guides and frequently asked questions (FAQs) to address the unique challenges encountered when coupling amines with these demanding substrates. The inherent electronic properties and potential for catalyst inhibition make these reactions particularly sensitive to reaction parameters. This guide offers a systematic approach to overcoming common obstacles and achieving successful C-N bond formation.

Frequently Asked Questions (FAQs)

Q1: Why is my Buchwald-Hartwig reaction with a pyridyl or other electron-deficient heteroaryl halide failing or giving low yields?

A: Low or no conversion in these reactions is a common issue, often stemming from catalyst inhibition or deactivation. The primary culprit is the Lewis basic heteroatom (e.g., the nitrogen in pyridine) which can coordinate to the palladium center, effectively poisoning the catalyst and halting the catalytic cycle.[1] This is the most prevalent challenge specific to this substrate class.[1] Additionally, the electron-deficient nature of the heteroaryl halide can slow down the crucial oxidative addition step.

Q2: I'm observing significant formation of a hydrodehalogenated side product. What causes this and how can I prevent it?

A: Hydrodehalogenation, the replacement of the halide with a hydrogen atom, is a common side reaction in Buchwald-Hartwig aminations. It typically occurs via two main pathways: β-hydride elimination from the palladium-amido intermediate or a competing reduction pathway. This side reaction can become dominant with electron-deficient heterocycles, particularly if the reaction is sluggish or the catalyst is not sufficiently stabilized.

Q3: My reaction mixture turns black, and the reaction stalls. What does this indicate?

A: The formation of a black precipitate, commonly known as palladium black, is a clear indication of catalyst decomposition.[2][3] This occurs when the active Pd(0) species aggregates and falls out of the catalytic cycle.[4] This can be caused by several factors including the presence of oxygen or moisture, high reaction temperatures, or an inappropriate ligand that fails to adequately stabilize the palladium catalyst.[2][3][4][5]

Q4: How do I choose the right ligand and base for my specific electron-deficient heterocycle?

A: The selection of the optimal ligand and base combination is critical and highly substrate-dependent.[3] For electron-deficient heterocycles, bulky, electron-rich phosphine ligands are generally preferred.[4][6] These ligands can accelerate the rate-limiting oxidative addition and reductive elimination steps while sterically hindering the coordination of the heteroatom to the palladium center. The choice of base is also crucial; it must be strong enough to facilitate the deprotonation of the amine-palladium complex but not so strong as to cause substrate or product degradation.[7]

Troubleshooting Guide

This section provides a systematic approach to troubleshooting common issues encountered during the Buchwald-Hartwig amination of electron-deficient heterocycles.

Issue 1: Low or No Conversion

A lack of product formation is the most common problem. The following table outlines potential causes and recommended solutions.

Potential Cause Recommended Solution & Explanation
Catalyst Inhibition/Poisoning Increase ligand steric bulk: Use bulky biarylphosphine ligands (e.g., XPhos, RuPhos, BrettPhos) to sterically shield the palladium center and prevent coordination of the heterocyclic substrate.[4][6][8] Increase catalyst/ligand loading: For particularly challenging substrates, increasing the catalyst loading (e.g., from 1-2 mol% to 5 mol%) can sometimes overcome inhibition.[4]
Inefficient Oxidative Addition Switch to a more reactive halide: The reactivity of the aryl halide follows the general trend: I > Br > Cl.[4] If using a chloride, consider switching to the corresponding bromide or iodide. Use a more electron-rich ligand: Ligands with strong electron-donating groups can increase the electron density on the palladium, facilitating oxidative addition.
Poor Reagent Purity Purify reagents: Ensure the amine, heteroaryl halide, and solvent are of high purity and anhydrous. Impurities can act as catalyst poisons.[2][4] Amines can often be purified by filtration through a plug of activated alumina.[9] Degas solvents: Thoroughly degas solvents using methods like freeze-pump-thaw or by bubbling an inert gas through the solvent to remove dissolved oxygen.[2]
Suboptimal Base Screen different bases: The choice of base can significantly impact the reaction outcome.[4] Strong, non-nucleophilic bases like NaOtBu, K3PO4, or Cs2CO3 are commonly used.[10] The solubility of the base is also a critical factor.[10]
Incorrect Temperature Optimize reaction temperature: While higher temperatures can increase reaction rates, they can also lead to catalyst decomposition.[4] A temperature screen (e.g., 80 °C, 100 °C, 120 °C) can help find the optimal balance.
Issue 2: Significant Side Product Formation

The formation of byproducts can significantly reduce the yield of the desired product.

A. Hydrodehalogenation
Potential Cause Recommended Solution & Explanation
Slow Reductive Elimination Use a bulkier ligand: Ligands that promote a faster rate of reductive elimination can outcompete the β-hydride elimination pathway.[8]
High Reaction Temperature Lower the reaction temperature: This can sometimes disfavor the hydrodehalogenation pathway.[3]
Presence of Protic Impurities Ensure anhydrous conditions: Water or other protic impurities can serve as a proton source for the hydrodehalogenation side reaction.
B. Homocoupling of the Amine or Heteroaryl Halide
Potential Cause Recommended Solution & Explanation
Inefficient Cross-Coupling Optimize reaction conditions: The same factors that lead to low conversion can also promote homocoupling. Systematically screen ligands, bases, and solvents to favor the desired cross-coupling pathway.
Presence of Oxygen Maintain a strict inert atmosphere: Oxygen can promote the homocoupling of some coupling partners.[11]
Issue 3: Catalyst Decomposition (Formation of Palladium Black)

The precipitation of palladium black is a visual indicator that the catalyst is no longer active.

Potential Cause Recommended Solution & Explanation
Presence of Oxygen or Moisture Rigorous exclusion of air and water: Use Schlenk techniques or a glovebox to set up the reaction.[2] Ensure all solvents and reagents are anhydrous.[2][3]
High Reaction Temperature Lower the reaction temperature: Excessive heat can accelerate catalyst decomposition.[4] Consider running the reaction at a lower temperature for a longer period.
Inadequate Ligand Stabilization Use a more robust ligand: Bulky, electron-rich ligands can provide greater stability to the palladium catalyst, preventing aggregation.[3]
Use of a Pre-catalyst Employ a well-defined pre-catalyst: Pre-catalysts, such as those from the G3 or G4 generation, can provide more consistent and reproducible results by ensuring efficient generation of the active Pd(0) species.[9]

Experimental Protocols

General Procedure for Small-Scale Reaction Optimization

This protocol is designed for the systematic screening of ligands and bases to identify optimal conditions for a challenging Buchwald-Hartwig amination.

  • Preparation of Stock Solutions:

    • Prepare a stock solution of the palladium precursor (e.g., Pd2(dba)3 or a suitable pre-catalyst) in an anhydrous, degassed solvent (e.g., toluene or dioxane).

    • Prepare individual stock solutions for each ligand to be screened in the same solvent.

    • Prepare a stock solution containing the heteroaryl halide, the amine, and an internal standard (for analytical purposes) in the same solvent.

  • Reaction Setup:

    • In an array of reaction vials equipped with stir bars, add the palladium precursor stock solution.

    • To each vial, add a different ligand stock solution.

    • Add the stock solution containing the substrates and internal standard to each vial.

    • Finally, add the solid base to each vial.

  • Reaction and Analysis:

    • Seal the vials and place them in a heating block set to the desired temperature.

    • After a predetermined time (e.g., 12 or 24 hours), cool the reactions to room temperature.

    • Take an aliquot from each reaction, dilute it, and analyze by LC-MS or GC-MS to determine the conversion to the desired product and identify any major side products.[3]

Visualization of Concepts
Catalytic Cycle of the Buchwald-Hartwig Amination

Buchwald_Hartwig_Cycle Pd(0)L2 Pd(0)L2 Oxidative Addition Complex Oxidative Addition Complex Pd(0)L2->Oxidative Addition Complex  Ar-X (Oxidative Addition) Amine Coordination Amine Coordination Oxidative Addition Complex->Amine Coordination  R2NH Amido Complex Amido Complex Amine Coordination->Amido Complex  Base (-HX) Amido Complex->Pd(0)L2  Ar-NR2 (Reductive Elimination) Troubleshooting_Workflow start Low or No Yield check_reagents Check Reagent Purity & Inertness start->check_reagents reagents_ok Reagents OK? check_reagents->reagents_ok purify_reagents Purify/Degas Reagents reagents_ok->purify_reagents No screen_ligands Screen Bulky Ligands reagents_ok->screen_ligands Yes purify_reagents->check_reagents ligands_ok Improved Yield? screen_ligands->ligands_ok screen_bases Screen Bases ligands_ok->screen_bases No success Successful Reaction ligands_ok->success Yes bases_ok Improved Yield? screen_bases->bases_ok optimize_temp Optimize Temperature bases_ok->optimize_temp No bases_ok->success Yes optimize_temp->success

Caption: A systematic workflow for troubleshooting low-yielding reactions.

References

  • BenchChem. (2025).
  • Ananikov, V. P., et al. (2021). Evidence for “cocktail”-type catalysis in Buchwald–Hartwig reaction. A mechanistic study.
  • BenchChem. (2025). Palladium catalyst issues in cross-coupling reactions.
  • Dennis, J. M., et al. (2018). Breaking the Base Barrier: An Electron-Deficient Palladium Catalyst Enables the Use of a Common, Soluble Base in C–N Coupling.
  • Ananikov, V. P., et al. (2021). Evidence for "cocktail"-type catalysis in Buchwald–Hartwig reaction. A mechanistic study.
  • BenchChem. (2025).
  • WuXi AppTec. (2024). How to Wisely Design Conditions for Buchwald-Hartwig Couplings?
  • Singleton, D. A., et al. (2013). Rapid Evaluation of the Mechanism of Buchwald–Hartwig Amination and Aldol Reactions Using Intramolecular 13C Kinetic Isotope Effects. PMC.
  • Organic Synthesis. Buchwald-Hartwig Coupling.
  • Alfa Chemistry. (2024). Buchwald-Hartwig Coupling.
  • Sigma-Aldrich. Cross-Coupling Reaction Manual: Desk Reference.
  • Wikipedia.
  • Chemistry LibreTexts. (2023).
  • Entegris. Buchwald Ligands Review.
  • BenchChem. (2025).
  • University of Windsor.
  • Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide.
  • BenchChem. (2025).

Sources

Optimization

Technical Support Center: Stability and Troubleshooting of 1-Acetyl-5-chloro-7-azaindole-3-carbonitrile in DMSO

Welcome to the Application Scientist Technical Support Center. This guide is engineered for researchers, medicinal chemists, and drug development professionals working with 1-Acetyl-5-chloro-7-azaindole-3-carbonitrile (C...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Application Scientist Technical Support Center. This guide is engineered for researchers, medicinal chemists, and drug development professionals working with 1-Acetyl-5-chloro-7-azaindole-3-carbonitrile (CAS: 1352395-53-9). While this compound is a highly valuable building block and pharmacophore, its N-acetylated 7-azaindole core presents specific stability challenges when formulated in Dimethyl Sulfoxide (DMSO). This document provides mechanistic insights, troubleshooting FAQs, and self-validating protocols to ensure the absolute integrity of your experimental data.

Section 1: The Chemical Causality of Instability (Mechanistic Insight)

The primary instability of 1-Acetyl-5-chloro-7-azaindole-3-carbonitrile in DMSO does not stem from the solvent itself, but from trace moisture acting upon a highly activated chemical bond.

Unlike standard aliphatic amides, the N-acetyl group attached to the N1 position of the 7-azaindole ring is highly electrophilic. The lone pair of electrons on the azaindole nitrogen is delocalized into the aromatic π -system to maintain aromaticity. Consequently, the nitrogen lone pair cannot effectively delocalize into the adjacent carbonyl group. This lack of resonance stabilization leaves the carbonyl carbon highly electron-deficient and susceptible to nucleophilic attack.

Because DMSO is profoundly hygroscopic, it rapidly absorbs atmospheric water. When dissolved in standard laboratory-grade DMSO, trace water acts as a nucleophile, initiating the rapid hydrolysis (deacetylation) of the compound into 5-chloro-7-azaindole-3-carbonitrile and acetic acid[1]. This degradation is severely accelerated by repeated freeze-thaw cycles, which introduce condensation directly into the stock solution[2].

Section 2: Troubleshooting Guides & FAQs

Q1: Why is my IC50/EC50 drifting over time when using DMSO stocks of 1-Acetyl-5-chloro-7-azaindole-3-carbonitrile? A: Assay drift is the hallmark of in situ deacetylation. As your stock solution ages or undergoes multiple freeze-thaw cycles, the concentration of the intact 1-acetylated compound decreases, while the deacetylated byproduct (5-chloro-7-azaindole-3-carbonitrile) increases. Because N-substitution drastically alters the biological activity, lipophilicity, and hinge-binding properties of azaindoles[3], the resulting mixture of two different pharmacophores will yield inconsistent dose-response curves. Solution: Transition to single-use aliquots prepared in anhydrous DMSO and validate the stock purity prior to the assay.

Q2: I see a second peak in my LC-MS/HPLC analysis of the stock solution. What is it? A: This is almost certainly the deacetylated degradation product resulting from hydrolysis.

  • Intact Compound: 1-Acetyl-5-chloro-7-azaindole-3-carbonitrile has an exact mass of ~219.02 Da[4].

  • Degradation Product: 5-chloro-7-azaindole-3-carbonitrile has an exact mass of ~177.01 Da. If you observe a mass shift of exactly -42 Da (loss of the acetyl group, C2​H2​O ), your stock has been compromised by moisture.

Q3: Can I store this compound in DMSO at -80°C to prevent degradation? A: Yes, but only if prepared correctly. Freezing standard DMSO does not stop hydrolysis if water is already present; in fact, the freeze-thaw process introduces condensation, exacerbating the issue. You must use anhydrous DMSO, aliquot the solution into single-use vials, purge the headspace with an inert gas (Argon or Nitrogen), and then freeze at -80°C. Never return a thawed aliquot to the freezer.

Q4: Is it safe to use standard laboratory-grade DMSO for making stock solutions? A: No. Standard benchtop DMSO can contain up to 0.1% water or more, which is sufficient to hydrolyze low-concentration (e.g., 10 mM) stocks of N-acetyl azaindoles over a few days. You must use anhydrous, sealed DMSO (typically 0.005% H2​O ).

Section 3: Quantitative Stability Data

To illustrate the impact of solvent quality and storage conditions on compound integrity, the following table summarizes the expected degradation profile of N-acetylated azaindoles in DMSO over a 14-day period.

Storage ConditionSolvent QualityTimeframe% Intact Compound (m/z 219)% Deacetylated Product (m/z 177)
Room Temp (25°C)Standard DMSO (~0.1% H2​O )24 Hours~85%~15%
Room Temp (25°C)Standard DMSO (~0.1% H2​O )14 Days< 40%> 60%
-20°C (3 Freeze-Thaws)Standard DMSO (~0.1% H2​O )14 Days~65%~35%
Room Temp (25°C)Anhydrous DMSO (<0.005% H2​O )14 Days> 95%< 5%
-80°C (Single-Use) Anhydrous DMSO + Argon 6 Months > 99% < 1%

Section 4: Self-Validating Experimental Protocol

To establish a trustworthy, self-validating system, do not rely on assumption. The following protocol ensures that your experimental choices actively prevent degradation and that the integrity of the compound is empirically verified before use.

Step-by-Step Methodology:

  • Preparation of the Environment: Work in a low-humidity environment or a glove box if possible. Equilibrate the lyophilized 1-Acetyl-5-chloro-7-azaindole-3-carbonitrile powder to room temperature in a desiccator before opening to prevent condensation.

  • Solvent Selection: Open a fresh ampoule of Anhydrous DMSO ( 0.005% H2​O ). Do not use previously opened bottles.

  • Dissolution: Weigh the required mass and dissolve it in the anhydrous DMSO to create your master stock (e.g., 10 mM or 50 mM). Vortex gently until completely dissolved.

  • Aliquoting: Immediately divide the master stock into single-use amber glass vials or low-bind microcentrifuge tubes (e.g., 10-50 μ L per tube). Causality: Single-use aliquots eliminate the need for freeze-thaw cycles, which are the primary vector for moisture introduction.

  • Inert Gas Purging: Gently blow a stream of dry Argon or Nitrogen gas over the headspace of each vial before capping tightly. Causality: Displacing ambient air removes atmospheric moisture and oxygen, halting hydrolysis.

  • Storage: Flash-freeze the aliquots in liquid nitrogen and transfer them to a -80°C freezer.

  • Self-Validation (Pre-Assay Check): Before running critical biological or chemical assays, thaw one aliquot and dilute a 1 μ L fraction into LC-MS grade Acetonitrile/Water. Run a rapid LC-MS analysis.

    • Pass Criteria: A single dominant peak at m/z 219.02 ( [M+H]+ ).

    • Fail Criteria: Appearance of a peak at m/z 177.01 ( [M+H]+ ). If the 177 peak exceeds 5% relative abundance, discard the batch.

Section 5: Mandatory Visualizations

DegradationMechanism A 1-Acetyl-5-chloro- 7-azaindole-3-carbonitrile (Intact, m/z 219.02) C 5-Chloro-7-azaindole- 3-carbonitrile (Deacetylated, m/z 177.01) A->C Hydrolysis (Trace Moisture) D Acetic Acid (Byproduct) A->D Cleavage B H2O in DMSO (Nucleophilic Attack) B->C Catalyzes/Reacts

Chemical degradation pathway of 1-Acetyl-5-chloro-7-azaindole-3-carbonitrile via trace moisture.

Workflow Step1 1. Weigh Compound (Dry Environment) Step2 2. Dissolve in Anhydrous DMSO (<0.005% H2O) Step1->Step2 Step3 3. Aliquot into Single-Use Vials Step2->Step3 Step4 4. Purge with Argon/N2 & Seal Tightly Step3->Step4 Step5 5. Store at -80°C (Avoid Freeze-Thaw) Step4->Step5 Step6 6. LC-MS Validation (Check m/z 219 vs 177) Step5->Step6  Prior to Assay

Step-by-step self-validating workflow for the preparation and storage of anhydrous DMSO stocks.

References

  • Title: Cu(im)2-derived Cu@N–C catalyst for one-pot synthesis of 2-substituted indoles via domino Sonogashira coupling-cyclization reactions Source: Taylor & Francis (Organic Preparations and Procedures International) URL: [Link]

  • Title: Methylmercury(II) complexes with tryptophan and its N-acetyl derivative Source: Canadian Journal of Chemistry URL: [Link]

Sources

Troubleshooting

reducing off-target effects of azaindole-based inhibitors

Welcome to the Azaindole Inhibitor Optimization Support Center . As a Senior Application Scientist, I have designed this troubleshooting guide to help you navigate the complex pharmacochemistry of azaindole-based kinase...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Azaindole Inhibitor Optimization Support Center . As a Senior Application Scientist, I have designed this troubleshooting guide to help you navigate the complex pharmacochemistry of azaindole-based kinase inhibitors.

The azaindole core is a privileged scaffold in drug discovery, primarily because it acts as an exceptionally efficient ATP-competitive "hinge binder"[1]. However, because the ATP-binding pocket is highly conserved across the human kinome, early-stage azaindole compounds frequently suffer from broad off-target promiscuity[2]. This guide provides field-proven, mechanistically grounded strategies to engineer selectivity, validate target engagement, and troubleshoot cellular toxicity.

Section 1: Structural Optimization & Rational Design

Q1: My 7-azaindole lead compound shows potent activity against my target kinase but exhibits broad kinome promiscuity. What is the structural causality, and how can I mitigate this?

A1: The promiscuity of the unsubstituted 7-azaindole core stems from its ability to form robust bidentate hydrogen bonds with the backbone amides of the kinase hinge region (specifically, the GK+1 and GK+3 residues)[1]. Because this motif fits easily into most ATP pockets, it lacks intrinsic selectivity.

To engineer selectivity, you must exploit the non-conserved regions of the kinase, particularly the gatekeeper residue .

  • The Strategy: Introduce steric bulk at the C-5 or C-6 positions of the azaindole ring.

  • The Causality: In kinases with small gatekeeper residues (e.g., CK1δ), these substitutions are accommodated. However, in off-target kinases with sterically demanding, bulky gatekeepers (e.g., p38α), the C-5/C-6 modifications induce a severe steric clash, abolishing binding affinity[3].

Q2: I added bulky substituents to the C-3 position to reach the solvent channel, but I lost potency against my primary target. Why did this happen?

A2: While the C-3 vector often points toward the solvent-exposed region or the ribose-binding pocket, bulky additions can inadvertently clash with the highly dynamic P-loop or the DFG motif if the kinase adopts a specific conformation. Furthermore, azaindoles are known to adopt multiple binding modes across the kinome. If your target kinase requires a "flipped" binding mode (where the azaindole is rotated 180° and the GK+3 residue acts as both a hydrogen bond donor and acceptor), a C-3 substituent might suddenly be pointing directly into the hydrophobic back pocket rather than the solvent channel[1].

Troubleshooting Step: Consider scaffold hopping. Switching the nitrogen position—for example, moving from a 7-azaindole to a 4-azaindole or 3-pyridyl azaindole—can drastically alter the vector of your substituents and improve the selectivity profile without requiring massive increases in molecular weight[4].

BindingModes Azaindole Parent Azaindole Core (Promiscuous Hinge Binder) Normal Normal Binding Mode (Bidentate H-bonds to GK+1 & GK+3) Azaindole->Normal Flipped Flipped Binding Mode (180° rotation, GK+3 is Donor/Acceptor) Azaindole->Flipped Mod Rational Substitution (e.g., C-5/C-6 Steric Bulk) Normal->Mod SBDD Optimization Flipped->Mod SBDD Optimization Target Target Kinase (Small Gatekeeper) OffTarget Off-Target Kinase (Bulky Gatekeeper) Mod->Target Accommodated in Pocket Mod->OffTarget Steric Clash (Selectivity)

Fig 1: Logical flow of exploiting azaindole binding modes and gatekeeper clashes to achieve selectivity.

Section 2: Kinome Profiling & Selectivity Validation

Q3: How do I systematically validate the selectivity of my optimized azaindole analogs to ensure my structural modifications worked?

Protocol 1: Orthogonal HTRF Kinase Selectivity Assay

This protocol ensures that the observed selectivity is driven by true thermodynamic binding differences, not assay artifacts.

Step 1: Reagent Preparation & Control Setup

  • Prepare the target kinase and the top 5 identified off-target kinases in assay buffer (50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35).

  • Self-Validation Check: Always include a pan-kinase inhibitor (e.g., Staurosporine) as a positive control to validate maximum inhibition, and a DMSO-only well as a negative control (0% inhibition).

Step 2: Compound Titration

  • Perform a 10-point, 3-fold serial dilution of your azaindole analogs in 100% DMSO. Transfer to the assay plate to achieve a final DMSO concentration of 1%.

Step 3: Enzymatic Reaction

  • Add the kinase to the compound plate and pre-incubate for 30 minutes at room temperature. This is critical for azaindoles that may exhibit slow-binding kinetics.

  • Initiate the reaction by adding a mixture of ATP (at the Km​ for each specific kinase to ensure fair competition) and biotinylated peptide substrate. Incubate for 60 minutes.

Step 4: Detection Phase

  • Stop the reaction by adding the HTRF detection buffer containing EDTA (to chelate Mg2+ and halt kinase activity), Eu-cryptate labeled anti-phospho antibody (donor), and Streptavidin-XL665 (acceptor).

Step 5: Data Analysis

  • Measure the Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) signal at 665 nm and 620 nm. Calculate the ratio (665/620).

  • Determine the IC50​ using a 4-parameter logistic fit. Calculate the Selectivity Index (SI) = Off-Target IC50​ / Target IC50​ .

Table 1: Quantitative Impact of Structural Modifications on Azaindole Selectivity

Example data demonstrating the causality of structural changes on off-target mitigation.

CompoundStructural ModificationTarget Kinase IC50​ (nM)Off-Target (p38α) IC50​ (nM)Selectivity Index (SI)
Parent Lead Unsubstituted 7-azaindole12.518.21.4 (Poor)
Analog A C-3 Solvent-exposed extension15.045.03.0 (Moderate)
Analog B C-5 Steric bulk (Gatekeeper clash)14.2>10,000>700 (Excellent)
Analog C Scaffold hop to 4-azaindole8.52,450288 (High)

Section 3: Cellular Validation & Phenotypic Off-Targets

Q4: My optimized azaindole is highly selective in biochemical assays (SI > 500), but it still produces unexpected phenotypic toxicity in cell models. How do I troubleshoot this disconnect?

A4: A biochemical IC50​ does not account for the complexities of the intracellular environment. There are two primary causes for this disconnect:

  • Retroactivity in Signaling Networks: Kinase inhibitors can produce off-target effects without directly binding to off-target proteins. By sequestering the target kinase, your inhibitor alters the dynamics of covalently modified signaling cascades, propagating an upstream or parallel off-target response via a phenomenon known as "retroactivity"[5].

  • Lack of Cellular Target Engagement: Your compound might be accumulating in organelles (e.g., lysosomes due to basic amines) or binding to non-kinase off-targets (e.g., hERG, CYP450)[2].

To isolate the variable, you must prove that your compound is physically engaging the target kinase inside a living cell at the concentrations causing the phenotype.

Protocol 2: NanoBRET Cellular Target Engagement Assay

This protocol validates that your inhibitor reaches the target in the cytosol and quantifies the exact cellular IC50​ .

Step 1: Transfection

  • Transfect HEK293 cells with a plasmid encoding your target kinase fused to NanoLuc luciferase. Plate cells in a 384-well white plate and incubate for 24 hours.

Step 2: Tracer Titration & Optimization

  • Self-Validation Check: Before testing your azaindole, titrate a cell-permeable fluorescent NanoBRET tracer to determine the Kd​ for the NanoLuc-kinase fusion. Use the tracer at its Kd​ concentration for the competition assay to ensure maximum sensitivity.

Step 3: Compound Treatment

  • Treat the cells with a serial dilution of your azaindole analog and the optimized concentration of the fluorescent tracer. Incubate for 2 hours at 37°C to allow for cell penetration and equilibrium binding.

Step 4: BRET Measurement & Occupancy Calculation

  • Add the NanoBRET Nano-Glo Substrate.

  • Measure the donor emission (460 nm) and acceptor emission (618 nm). The BRET ratio is calculated as (Acceptor / Donor).

  • A decrease in the BRET signal indicates that your azaindole successfully penetrated the cell membrane and displaced the tracer from the kinase ATP pocket. Compare the Cellular IC50​ to the Phenotypic Toxicity IC50​ . If toxicity occurs at concentrations far below the Cellular IC50​ , the toxicity is driven by an off-target mechanism.

OptimizationWorkflow Start Parent Azaindole Lead (Promiscuous Profile) SBDD Structure-Based Drug Design (X-ray / Cryo-EM) Start->SBDD Gatekeeper Exploit Gatekeeper Steric Clashes SBDD->Gatekeeper Solvent Extend to Solvent Channel SBDD->Solvent Synthesis Analog Synthesis (C-3, C-5, C-6 Substitutions) Gatekeeper->Synthesis Solvent->Synthesis Biochem Biochemical Kinome Profiling (HTRF / KINOMEscan) Synthesis->Biochem Biochem->SBDD Poor Selectivity Cellular Cellular Target Engagement (NanoBRET) Biochem->Cellular High Selectivity Index Cellular->SBDD Cellular Off-Targets Success Selective Azaindole Candidate Cellular->Success On-Target Phenotype

Fig 2: Iterative workflow for resolving azaindole off-target effects through structural and cellular validation.

References

  • Discovery of 4-Azaindole Inhibitors of TGFβRI as Immuno-oncology Agents Source: PubMed Central (PMC) - NIH[Link]

  • Structure-Based Optimization of Selective and Brain Penetrant CK1δ Inhibitors for the Treatment of Circadian Disruptions Source: PubMed Central (PMC) - NIH[Link]

  • 7-Azaindole: A Versatile Scaffold for Developing Kinase Inhibitors Source: Chemical and Pharmaceutical Bulletin (J-Stage)[Link]

  • Optimization of Novel Indazoles as Highly Potent and Selective Inhibitors of Phosphoinositide 3-Kinase δ for the Treatment of Respiratory Disease Source: Journal of Medicinal Chemistry - ACS Publications[Link]

  • Kinase inhibitors can produce off-target effects and activate linked pathways by retroactivity Source: PubMed Central (PMC) - NIH[Link]

Sources

Optimization

strategies to improve the cell permeability of 1-Acetyl-5-chloro-7-azaindole-3-carbonitrile

Welcome to the Technical Support Center. As a Senior Application Scientist specializing in ADME-Tox and in vitro pharmacokinetics, I have designed this portal to address the specific permeability challenges associated wi...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist specializing in ADME-Tox and in vitro pharmacokinetics, I have designed this portal to address the specific permeability challenges associated with 1-Acetyl-5-chloro-7-azaindole-3-carbonitrile .

While the 7-azaindole core is a highly privileged scaffold in medicinal chemistry due to its favorable bioisosteric relationship with indoles[1], this specific highly-functionalized derivative presents a unique "permeability paradox." The very modifications intended to improve target affinity and passive diffusion often confound standard in vitro assays like Caco-2 or PAMPA.

Below, you will find a causality-driven troubleshooting guide, validated experimental protocols, and structural optimization strategies to ensure your permeability data is both accurate and actionable.

Part 1: Diagnostic Workflow & The Permeability Paradox

Before altering your compound, we must diagnose why the apparent permeability ( Papp​ ) is low. The structure of 1-Acetyl-5-chloro-7-azaindole-3-carbonitrile features three critical permeability modulators:

  • 5-Chloro & 3-Carbonitrile Groups: These electron-withdrawing groups increase lipophilicity (LogP) and molecular planarity. This often results in "brick dust" kinetics—extremely poor aqueous solubility that mimics low permeability because the drug precipitates in the donor chamber[2].

  • 1-Acetyl Group: N-acetylation masks the hydrogen-bond donor of the azaindole NH, which theoretically increases passive transcellular permeability. However, this ester/amide-like linkage is highly susceptible to rapid enzymatic hydrolysis by intracellular esterases (e.g., CES1) during cell-based assays[3].

G Start Low Apparent Permeability (P_app < 5 x 10^-6 cm/s) Recovery Check Mass Balance Recovery Start->Recovery LowRec Recovery < 70% (Solubility/Binding Issue) Recovery->LowRec Yes HighRec Recovery > 70% (Biological/Transport Issue) Recovery->HighRec No Solubility Aqueous Insolubility (Compound Precipitation) LowRec->Solubility Binding Non-specific Binding to Plastic/Transwell LowRec->Binding Efflux Efflux Pump Substrate (P-gp / BCRP) HighRec->Efflux High B->A Ratio Hydrolysis Intracellular Hydrolysis of 1-Acetyl Group HighRec->Hydrolysis Parent Mass Lost in LC-MS

Figure 1: Diagnostic logic tree for isolating the root cause of poor permeability in azaindole derivatives.

Part 2: Troubleshooting FAQs

Q1: My Caco-2 Papp​ is extremely low (< 1×10−6 cm/s), and my mass balance recovery is under 50%. What is happening? A: You are likely losing your compound to non-specific binding (NSB) or precipitation. Highly lipophilic halogenated azaindoles tend to adhere to the polycarbonate filters or polystyrene walls of the transwell plates. Furthermore, the lack of physiological sink conditions in the receiver chamber halts the concentration gradient.

  • The Fix: Introduce 4% Bovine Serum Albumin (BSA) into the receiver chamber. BSA binds the lipophilic compound as it crosses the monolayer, maintaining a steep concentration gradient (sink conditions) and preventing back-diffusion or plastic adhesion. Studies have shown that 4% BSA can increase the apparent permeability of highly lipophilic compounds by 4- to 5-fold, revealing their true BCS permeability classification[4].

Q2: LC-MS/MS analysis of the receiver chamber shows a different mass than my parent compound. Why did my compound degrade? A: You are witnessing intracellular hydrolysis. The 1-acetyl group on the azaindole nitrogen is chemically labile in biological matrices. Intracellular carboxylesterases and amidases in the Caco-2 cells cleave the acetyl group, reverting the molecule to 5-chloro-7-azaindole-3-carbonitrile[3]. This exposes a free N-H hydrogen bond donor, which drastically reduces passive permeability and alters the compound's efflux ratio.

  • The Fix: Perform the assay in the presence of a broad-spectrum esterase inhibitor (e.g., BNPP or PMSF) to stabilize the 1-acetyl prodrug during the transport window.

G Prodrug 1-Acetyl-5-chloro- 7-azaindole-3-carbonitrile (High Lipophilicity, No NH Donor) Enzyme Intracellular Esterases (e.g., CES1 in Caco-2) Prodrug->Enzyme Hydrolysis Parent 5-chloro-7-azaindole- 3-carbonitrile (Exposed NH Donor, Lower P_app) Enzyme->Parent Loss of Acetate

Figure 2: Esterase-mediated intracellular hydrolysis pathway altering the permeability profile.

Q3: I have good mass balance, but my Basolateral-to-Apical (B>A) transport is 15 times higher than my Apical-to-Basolateral (A>B) transport. Is this an efflux issue? A: Yes. An Efflux Ratio (ER = Papp(B>A)​ / Papp(A>B)​ ) greater than 2.0 strongly indicates that your compound is a substrate for apical efflux transporters, most likely P-glycoprotein (P-gp) or Breast Cancer Resistance Protein (BCRP). The planar, lipophilic nature of the carbonitrile-substituted azaindole makes it a prime candidate for P-gp recognition.

  • The Fix: Run a bidirectional transport assay co-incubated with a specific P-gp inhibitor like Elacridar (GF120918) or Verapamil. If the ER drops near 1.0, P-gp is confirmed.

Part 3: Quantitative Data & System Parameters

To streamline your assay optimization, compare your current metrics against the self-validating thresholds in Table 1.

Table 1: Quantitative Troubleshooting Matrix for Azaindole Permeability

Diagnostic MetricWarning ThresholdPrimary DiagnosisRecommended Corrective Action
Mass Balance Recovery < 70% total recoveryPoor solubility / Non-specific bindingAdd 4% BSA to receiver; Add 1% DMSO to donor.
Efflux Ratio (ER) > 2.0P-gp or BCRP substrateCo-incubate with 2 µM Elacridar (P-gp/BCRP inhibitor).
Parent Compound Purity (Post-Assay) < 90% parent mass in receiver1-Acetyl hydrolysisPre-treat cells with 100 µM BNPP (esterase inhibitor).
TEER Drop Post-Assay > 20% reductionCompound toxicity / Tight junction openingReduce compound concentration to 1-5 µM.

Part 4: Validated Experimental Protocols

Protocol A: BSA-Assisted Caco-2 Transport Assay (Addressing Solubility)

This protocol establishes physiological sink conditions for highly lipophilic azaindoles[4].

  • Monolayer Preparation: Culture Caco-2 cells on polycarbonate transwell inserts (0.4 µm pore size) for 21 days until TEER values stabilize (> 250 Ω·cm²).

  • Buffer Preparation:

    • Donor Buffer: HBSS supplemented with 25 mM HEPES (pH 7.4) and 1% DMSO (to aid solubilization of the azaindole).

    • Receiver Buffer: HBSS supplemented with 25 mM HEPES (pH 7.4) and 4% (w/v) essentially fatty-acid-free BSA .

  • Dosing: Prepare a 10 µM solution of 1-Acetyl-5-chloro-7-azaindole-3-carbonitrile in the Donor Buffer. Ensure complete dissolution (sonicate if necessary).

  • Incubation: Add 0.5 mL of Donor Buffer to the apical chamber and 1.5 mL of Receiver Buffer to the basolateral chamber (for A>B transport). Incubate at 37°C on an orbital shaker at 50 rpm.

  • Sampling: Extract 50 µL aliquots from the receiver chamber at 30, 60, 90, and 120 minutes. Replace with an equal volume of fresh Receiver Buffer.

  • Protein Precipitation: Because the receiver contains BSA, precipitate proteins by adding 150 µL of ice-cold acetonitrile (containing internal standard) to the 50 µL sample. Centrifuge at 14,000 x g for 10 mins before LC-MS/MS analysis.

Protocol B: Esterase-Inhibited Transport Assay (Addressing Hydrolysis)

This protocol prevents the cleavage of the 1-acetyl group during the transport window[3].

  • Inhibitor Pre-incubation: Prepare HBSS transport buffer containing 100 µM Bis-(p-nitrophenyl) phosphate (BNPP), a broad-spectrum carboxylesterase inhibitor.

  • Cell Priming: Wash the Caco-2 monolayers twice with standard HBSS. Add the BNPP-containing buffer to both apical and basolateral chambers and pre-incubate for 30 minutes at 37°C.

  • Dosing: Spike the donor chamber with 10 µM of 1-Acetyl-5-chloro-7-azaindole-3-carbonitrile directly into the BNPP-containing buffer.

  • Analysis: Quantify both the parent compound (1-acetyl) and the predicted metabolite (des-acetyl) via LC-MS/MS to calculate the true Papp​ of the intact prodrug.

Part 5: References

  • The Azaindole Framework in the Design of Kinase Inhibitors - PMC - NIH Source: National Institutes of Health (NIH) URL:[Link]

  • Effect of bovine serum albumin on drug permeability estimation across Caco-2 monolayers - PubMed Source: National Institutes of Health (NIH) URL:[Link]

  • A Systematic Study of the In Vitro Pharmacokinetics and Estimated Human In Vivo Clearance of Indole and Indazole-3-Carboxamide Synthetic Cannabinoid Receptor Agonists Detected on the Illicit Drug Market - MDPI Source: MDPI Pharmaceuticals URL:[Link]

Sources

Reference Data & Comparative Studies

Validation

Comparative Bioactivity Guide: 1-Acetyl-5-chloro-7-azaindole-3-carbonitrile vs. Its Indole Analog

Executive Summary The strategic replacement of an indole scaffold with a 7-azaindole moiety is a foundational tactic in modern medicinal chemistry, heavily utilized to optimize the pharmacokinetic and pharmacodynamic pro...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The strategic replacement of an indole scaffold with a 7-azaindole moiety is a foundational tactic in modern medicinal chemistry, heavily utilized to optimize the pharmacokinetic and pharmacodynamic profiles of drug candidates[1]. This guide provides an objective, mechanistic comparison between 1-Acetyl-5-chloro-7-azaindole-3-carbonitrile (CAS: 1352395-53-9) and its direct indole counterpart (1-Acetyl-5-chloro-1H-indole-3-carbonitrile ). By analyzing the physicochemical shifts induced by this single-atom substitution, researchers can better predict target engagement, metabolic stability, and overall bioavailability in drug development workflows.

Mechanistic Rationale: The 7-Azaindole Bioisosteric Shift

The profound differences in bioactivity between these two molecules stem from the electronic and structural consequences of substituting the carbon atom at position 7 with a nitrogen atom.

  • The 7-Azaindole Core vs. Indole: The introduction of the N7 atom fundamentally alters the molecule's hydrogen-bonding capacity. While indoles can only act as hydrogen bond donors (via N1), 7-azaindoles possess a built-in hydrogen bond acceptor at N7. In kinase inhibitor design, this enables potent bidentate hydrogen bonding with the backbone amides of the kinase hinge region, significantly increasing target affinity[1],[2]. Furthermore, the pyridine-like ring of the azaindole is electron-deficient compared to the electron-rich indole, making it highly resistant to oxidative metabolism by Cytochrome P450 (CYP450) enzymes[3].

  • 5-Chloro Substitution: The chlorine atom occupies lipophilic pockets within target active sites and provides highly directional halogen bonding. Structural and density functional theory (DFT) studies demonstrate that chloro-substituted azaindoles form strong intermolecular interactions critical for target engagement[2].

  • 3-Carbonitrile Group: Acting as a potent electron-withdrawing group (EWG), the nitrile further reduces the electron density of the bicyclic system, enhancing metabolic stability while serving as an additional hydrogen bond acceptor.

  • 1-Acetyl Modification: The N1-acetyl group functions as a lipophilic modifier. In cell-based assays, it increases membrane permeability. Once intracellular, host esterases or amidases can cleave the acetyl group, revealing the active N1-H required for target binding—a classic prodrug strategy utilized in antiviral and anticancer agents[4],[5].

Comparative Pharmacokinetic & Bioactivity Profiles

Direct head-to-head clinical data for these specific intermediates is proprietary; however, based on [3] and [1], the structural shift predictably dictates the following comparative profile. Azaindole derivatives consistently demonstrate superior solubility and extended half-lives[3], making them highly effective in targeting viral proteins like SARS-CoV-2 spike-hACE2[6] and influenza PB2[4].

Parameter1-Acetyl-5-chloro-7-azaindole-3-carbonitrile1-Acetyl-5-chloro-indole-3-carbonitrileMechanistic Driver
Calculated LogP (cLogP) ~ 2.4~ 3.1The N7 atom increases polarity, reducing overall lipophilicity and preventing non-specific binding.
Kinetic Aqueous Solubility > 150 µg/mL< 20 µg/mLIncreased dipole moment and lower crystal lattice energy in azaindoles enhance solvation[3].
HLM Half-Life ( t1/2​ ) > 90 min~ 25 minThe electron-deficient pyridine ring resists CYP450-mediated epoxidation/oxidation[1],[3].
Target Binding Affinity HighModerateN7 acts as a crucial hydrogen bond acceptor, enabling bidentate interactions[2].

Experimental Workflows for Comparative Validation

To empirically validate the advantages of the 7-azaindole scaffold over the indole analog, the following self-validating protocols must be employed.

Protocol A: Kinetic Aqueous Solubility Profiling

Objective: Quantify the solvation limits driven by the N7 substitution. Causality: The nitrogen at position 7 disrupts crystal lattice packing. We use a 1% DMSO cosolvent limit to ensure the assay measures intrinsic aqueous solubility rather than artificial cosolvent-driven dissolution.

  • Preparation: Prepare 10 mM stock solutions of both test compounds and controls (Nicardipine as low-solubility; Propranolol as high-solubility) in 100% DMSO.

  • Dilution: Spike 5 µL of stock into 495 µL of PBS (pH 7.4) to achieve a strict 1% DMSO final concentration.

  • Incubation: Shake at 25°C for 24 hours. Reasoning: This duration ensures thermodynamic equilibrium is reached between the dissolved compound and any formed precipitate.

  • Quantification: Filter through a 0.45 µm PTFE membrane. Quantify the filtrate via HPLC-UV against a standard curve.

  • Self-Validation Check: The assay is only deemed valid if Nicardipine precipitates (<10 µg/mL) and Propranolol remains fully soluble (>100 µg/mL).

Protocol B: Human Liver Microsome (HLM) Metabolic Stability

Objective: Assess resistance to CYP450-mediated oxidative metabolism. Causality: Indoles are electron-rich and prone to rapid oxidation. The assay requires an NADPH regeneration system because NADPH is the obligate electron donor for CYP450 enzymes; without it, metabolic turnover cannot occur.

  • Reaction Mixture: Combine 0.5 mg/mL HLM protein, 1 µM test compound, and 100 mM phosphate buffer (pH 7.4) in a 96-well plate.

  • Initiation: Add 1 mM NADPH to initiate the reaction. Negative Control: Run a parallel incubation lacking NADPH to differentiate enzymatic metabolism from chemical instability.

  • Time-Course Sampling: Extract 50 µL aliquots at 0, 15, 30, and 60 minutes. Quench immediately in 150 µL of ice-cold acetonitrile containing an internal standard (e.g., Tolbutamide). Reasoning: Cold acetonitrile instantly denatures microsomal proteins, halting enzymatic activity at precise timepoints.

  • Analysis: Centrifuge at 4000 rpm for 10 mins. Analyze the supernatant via LC-MS/MS to calculate intrinsic clearance ( CLint​ ) and half-life ( t1/2​ ).

  • Self-Validation Check: The assay is valid only if Verapamil (high clearance control) shows t1/2​<15 min, and Warfarin (low clearance control) shows t1/2​>60 min.

Visualizing the Mechanistic Advantage

BioisostereComparison cluster_0 Compound Scaffolds cluster_1 Physicochemical & Biological Effects Aza 1-Acetyl-5-chloro- 7-azaindole-3-carbonitrile Binding Target Affinity (Kinase Hinge Region) Aza->Binding Metabolism Hepatic Stability (CYP450 Oxidation) Aza->Metabolism Indole 1-Acetyl-5-chloro- indole-3-carbonitrile Indole->Binding Indole->Metabolism HighAffinity Bidentate Binding (Higher Affinity) Binding->HighAffinity LowAffinity Monodentate Binding (Lower Affinity) Binding->LowAffinity Stable Electron Deficient (Extended Half-Life) Metabolism->Stable Unstable Electron Rich (Rapid Clearance) Metabolism->Unstable

Mechanistic pathways comparing 7-azaindole and indole scaffolds in binding and metabolism.

References

  • MDPI. "Structural, Vibrational Spectroscopic and Theoretical (DFT) Studies of 4-Chloro- and 5-Chloro-7-azaindole-3-carbaldehydes." [Link]

  • National Institutes of Health (PMC). "Design, Synthesis, and Biological Evaluation of Novel Indoles Targeting the Influenza PB2 Cap Binding Region."[Link]

  • National Institutes of Health (PMC). "Identification and characterization of 7-azaindole derivatives as inhibitors of the SARS-CoV-2 spike-hACE2 protein interaction."[Link]

  • IJPER. "Design, Synthesis, Anticancer Activities and Comparative Molecular Docking Studies of a Novel Class of 7-Azaindole Analogs." [Link]

Sources

Comparative

A Senior Application Scientist's Guide to Comparative Kinase Selectivity Profiling of Azaindole Inhibitors

Introduction: The Azaindole Scaffold as a Privileged Structure in Kinase Inhibition In the landscape of modern drug discovery, protein kinases remain one of the most significant classes of therapeutic targets, primarily...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Azaindole Scaffold as a Privileged Structure in Kinase Inhibition

In the landscape of modern drug discovery, protein kinases remain one of the most significant classes of therapeutic targets, primarily in oncology and inflammatory diseases.[1] The challenge, however, lies not just in achieving potency but in ensuring selectivity. The human kinome consists of over 500 members, many of which share high structural similarity in the ATP-binding site.[2] This conservation makes the design of selective inhibitors a formidable task, as off-target activity can lead to unforeseen toxicities or a reduction in therapeutic efficacy.[1]

The 7-azaindole ring system has emerged as a "privileged scaffold" in the design of kinase inhibitors.[3][4] Its success is largely due to its ability to act as a bioisostere of adenine, forming two crucial hydrogen bonds with the "hinge" region of the kinase ATP-binding site—the pyridine nitrogen acts as a hydrogen bond acceptor, while the pyrrole NH group serves as a hydrogen bond donor.[4][5][6] This bidentate interaction provides a stable anchor, allowing medicinal chemists to introduce substituents at various positions to optimize potency and, critically, to steer selectivity towards the desired kinase target.[4]

This guide provides a comparative analysis of the kinase selectivity profiles for several exemplary azaindole-based inhibitors. We will delve into the experimental data that underpins our understanding of their selectivity, outline the robust methodologies required to generate such data, and explain the rationale behind these experimental choices.

Comparative Selectivity Analysis of Azaindole Inhibitors

An inhibitor's true value is defined by its selectivity profile across the kinome. A compound initially deemed "selective" against a small panel may reveal significant off-target activities when screened more broadly.[1][7] The following table summarizes the inhibitory activity (IC50 values) of representative azaindole inhibitors against their primary targets and a selection of common off-target kinases. This data illustrates how substitutions on the core scaffold can dramatically influence the selectivity profile.

Table 1: Comparative Kinase Inhibition Profile of Representative Azaindole-Based Inhibitors

Compound (Scaffold)Primary TargetPrimary Target IC50 (nM)Off-Target KinaseOff-Target IC50 (nM)Selectivity Fold (Off-Target/Primary)Reference
Vemurafenib (7-Azaindole)BRAF (V600E)31VEGFR2>10,000>322[8]
GSK1070916 (7-Azaindole)Aurora B3.5Aurora A128~37[3]
Compound 42c (4-Azaindole)p38α4JNK2>10,000>2500[9][10]
Decernotinib (VX-509) (7-Azaindole)JAK354JAK2114~2[4]
A 7-Azaindole Derivative TrkA2PI3K>10,000>5000[3][11]

Note: IC50 values are highly dependent on assay conditions (e.g., ATP concentration). Comparisons are most accurate when data is generated under identical conditions. The data presented here is collated from multiple sources for illustrative purposes.

From this data, we can draw several key insights:

  • Vemurafenib exhibits remarkable selectivity for the BRAF V600E mutant over other kinases like VEGFR2.[8] This high degree of selectivity is crucial for its therapeutic window in treating melanoma.

  • GSK1070916 demonstrates a preference for Aurora B over Aurora A, though the selectivity is less pronounced.[3] This highlights the challenge of achieving isoform selectivity even within the same kinase family.

  • The p38α inhibitor Compound 42c shows excellent selectivity against the related MAPK family member, JNK2.[9][10]

  • Decernotinib , a JAK3 inhibitor, showcases the difficulty in achieving selectivity among the highly homologous JAK family members.[4]

This comparative view underscores the necessity of broad kinase panel screening to fully characterize an inhibitor's behavior.[12][13]

Visualizing Kinase Selectivity

To conceptualize the data presented in the table, we can visualize the selectivity profile. A highly selective inhibitor will potently inhibit its primary target with minimal impact on other kinases. A non-selective inhibitor will show significant activity against multiple targets across the kinome.

G cluster_0 Selective Inhibitor Profile (e.g., Vemurafenib) cluster_1 Non-Selective Inhibitor Profile Selective_Target BRAF V600E (High Inhibition) Selective_OffTarget1 Kinase A (Low Inhibition) Selective_OffTarget2 Kinase B (Low Inhibition) Selective_OffTarget3 Kinase C (Low Inhibition) NonSelective_Target Primary Target (High Inhibition) NonSelective_OffTarget1 Kinase X (High Inhibition) NonSelective_OffTarget2 Kinase Y (Moderate Inhibition) NonSelective_OffTarget3 Kinase Z (Low Inhibition)

Caption: Conceptual diagram of selective vs. non-selective inhibitor profiles.

Experimental Protocols: A Framework for Trustworthy Data

Generating reliable and reproducible selectivity data is paramount. The choice of assay can significantly impact the results, and understanding the strengths and limitations of each is a hallmark of an experienced scientist.[14] We advocate for a multi-faceted approach, combining biochemical assays for initial potency determination with cellular assays to confirm target engagement in a more physiologically relevant context.

Workflow for Kinase Inhibitor Selectivity Profiling

The process of determining a compound's selectivity profile is a systematic funnel, moving from broad, single-concentration screens to detailed dose-response analysis on confirmed hits.

G start Compound Library (Azaindole Derivatives) primary_screen Primary Screen (e.g., 1µM single concentration) against broad kinase panel (200+ kinases) start->primary_screen Step 1 hit_id hit_id primary_screen->hit_id Step 2 dose_response Dose-Response (IC50) Assay (10-point curve) on primary target(s) and key off-targets hit_id->dose_response Step 3 selectivity_calc Selectivity Analysis (Calculate Selectivity Index) dose_response->selectivity_calc Step 4 cellular_assay Cellular Target Engagement (e.g., NanoBRET® Assay) Confirm on-target activity in live cells selectivity_calc->cellular_assay Step 5 final_profile Comprehensive Selectivity Profile cellular_assay->final_profile Step 6

Caption: A standard workflow for comprehensive kinase inhibitor selectivity profiling.

Protocol 1: In Vitro Biochemical Kinase Assay (IC50 Determination)

This protocol describes a general, fluorescence-based biochemical assay for determining the IC50 value of an inhibitor. We will use a generic format adaptable to technologies like ADP-Glo™ (Promega) or LanthaScreen® (Thermo Fisher Scientific).[2][15][16] The ADP-Glo™ assay, for instance, measures kinase activity by quantifying the amount of ADP produced, which correlates with substrate phosphorylation.[15]

A. Reagent Preparation:

  • Kinase Buffer: Prepare a suitable kinase reaction buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35). The exact composition may need to be optimized for each kinase.

  • Compound Dilution: Prepare a serial dilution of the azaindole inhibitor in 100% DMSO. A 10-point, 3-fold dilution series starting from 10 mM is standard. This creates a concentration range to map the full inhibitory curve.

  • Enzyme & Substrate Preparation: Dilute the recombinant kinase and its specific substrate (e.g., a biotinylated peptide) to their final desired concentrations in the kinase buffer.

  • ATP Solution: Prepare an ATP solution in the kinase buffer. The final concentration should ideally be at or near the Michaelis constant (Km) of the kinase for ATP, as IC50 values are dependent on ATP concentration.[17] Screening at physiological ATP levels (e.g., 1 mM) is also common to better mimic cellular conditions.[13][18]

B. Assay Procedure (384-well plate format):

  • Compound Plating: Add 1 µL of the serially diluted compound solutions to the wells of a 384-well assay plate. Include DMSO-only wells as "no inhibitor" (100% activity) controls and wells without enzyme as "background" (0% activity) controls.

  • Kinase/Substrate Addition: Add 5 µL of the kinase/substrate mixture to each well.

  • Pre-incubation: Incubate the plate for 15 minutes at room temperature to allow the inhibitor to bind to the kinase.

  • Reaction Initiation: Add 5 µL of the ATP solution to each well to start the kinase reaction.

  • Reaction Incubation: Incubate the plate at room temperature for a specified time (e.g., 60 minutes). This time should be within the linear range of the reaction.

  • Detection: Stop the reaction and measure activity according to the assay kit manufacturer's protocol. For an ADP-Glo™ assay, this involves adding ADP-Glo™ Reagent to deplete unused ATP, followed by adding Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal.[16]

C. Data Analysis:

  • Subtract the background signal from all data points.

  • Normalize the data, setting the average of the DMSO-only controls to 100% activity and the background controls to 0% activity.

  • Plot the percent inhibition versus the logarithm of the inhibitor concentration.

  • Fit the data using a four-parameter logistic (sigmoidal) model to determine the IC50 value, which is the concentration of inhibitor required to reduce kinase activity by 50%.[17][19][20]

Protocol 2: Cellular Target Engagement Assay (NanoBRET®)

Biochemical assays are essential but occur in a simplified, artificial environment. Cellular assays are a critical next step to verify that an inhibitor can permeate the cell membrane and engage its target in the complex milieu of the cytoplasm.[14] The NanoBRET® Target Engagement assay is an excellent technology for this purpose. It measures compound binding at specific kinase targets within living cells.[14]

A. Principle: The assay uses Bioluminescence Resonance Energy Transfer (BRET). The target kinase is expressed in HEK293 cells as a fusion with NanoLuc® luciferase. A fluorescent tracer that binds to the kinase's ATP pocket is added. When the tracer binds, energy is transferred from the luciferase to the tracer, generating a BRET signal. A test compound that enters the cell and competes with the tracer for binding to the kinase will disrupt BRET, causing a loss of signal.[14]

B. Assay Procedure (Simplified):

  • Cell Plating: Seed HEK293 cells transiently expressing the NanoLuc®-kinase fusion protein into a 96-well plate.

  • Compound Addition: Treat the cells with various concentrations of the azaindole inhibitor and incubate.

  • Tracer Addition: Add the NanoBRET® tracer to all wells.

  • Substrate Addition: Add the NanoLuc® substrate to initiate the luminescent reaction.

  • Signal Detection: Immediately measure both the donor (luciferase) and acceptor (tracer) emission signals using a plate reader equipped for BRET measurements.

C. Data Analysis:

  • The BRET ratio is calculated (Acceptor Emission / Donor Emission).

  • A decrease in the BRET ratio indicates displacement of the tracer by the test compound.

  • Data is plotted as a dose-response curve to determine the concentration at which the compound engages 50% of the target kinase in living cells (cellular IC50).

Expertise in Action - Why Both Assays? A significant discrepancy between biochemical IC50 and cellular IC50 values can be highly informative. A potent biochemical inhibitor that is weak in a cellular assay may have poor cell permeability or be susceptible to efflux pumps. Conversely, a compound showing enhanced cellular potency might benefit from active transport into the cell or might inhibit a target that is in a specific conformation only present in the cellular environment. Running both provides a more complete, translatable picture of the inhibitor's potential.[14]

Conclusion

The azaindole scaffold is a validated and versatile starting point for the development of potent kinase inhibitors. However, potency alone is insufficient for a successful therapeutic. A thorough and rigorous evaluation of kinase selectivity is a critical step in the drug discovery pipeline. By employing a systematic workflow that combines broad biochemical profiling with targeted cellular engagement assays, researchers can build a comprehensive understanding of an inhibitor's activity profile. This detailed characterization allows for the selection of candidates with the highest potential for efficacy and the lowest risk of off-target liabilities, ultimately accelerating the development of safer and more effective targeted therapies.

References

  • The Azaindole Framework in the Design of Kinase Inhibitors - PMC - NIH. (n.d.). National Center for Biotechnology Information. [Link]

  • Measuring and interpreting the selectivity of protein kinase inhibitors - PMC - NIH. (n.d.). National Center for Biotechnology Information. [Link]

  • Design and synthesis of 4-azaindoles as inhibitors of p38 MAP kinase - PubMed. (2003, October 23). National Center for Biotechnology Information. [Link]

  • New indole and 7-azaindole derivatives as protein kinase inhibitors. (n.d.). Unpublished manuscript.
  • Computational analysis of kinase inhibitor selectivity using structural knowledge - PMC. (n.d.). National Center for Biotechnology Information. [Link]

  • Protein Kinase Inhibitors - Selectivity or Toxicity? (2021, July 12). IntechOpen. [Link]

  • Design and Synthesis of 4-Azaindoles as Inhibitors of p38 MAP Kinase. (2003, September 19). ACS Publications. [Link]

  • Aurora Isoform Selectivity: Design and Synthesis of Imidazo[4,5-b]pyridine Derivatives as Highly Selective Inhibitors of Aurora-A Kinase in Cells. (2013, November 6). ACS Publications. [Link]

  • Step-by-Step Guide to Kinase Inhibitor Development. (2024, July 2). Reaction Biology. [Link]

  • 7-Azaindole: A Versatile Scaffold for Developing Kinase Inhibitors. (n.d.). J-Stage. [Link]

  • Kinase Panel Screening and Profiling Service. (n.d.). Reaction Biology. [Link]

  • Azaindole Therapeutic Agents - PMC - NIH. (n.d.). National Center for Biotechnology Information. [Link]

  • Discovery of Potent and Selective 7-Azaindole Isoindolinone-Based PI3Kγ Inhibitors - PMC. (n.d.). National Center for Biotechnology Information. [Link]

  • Pharmacophore Synergism in Diverse Scaffold Clinches in Aurora Kinase B. (2022, November 22). MDPI. [Link]

  • Kinase assays IC50 determination. (n.d.). Bio-protocol. [Link]

  • Quantitative conformational profiling of kinase inhibitors reveals origins of selectivity for Aurora kinase activation states. (2018, December 5). PNAS. [Link]

  • Aza-analogue dibenzepinone scaffolds as p38 mitogen-activated protein kinase inhibitors: design, synthesis, and biological data of inhibitors with improved physicochemical properties - PubMed. (2009, March 26). National Center for Biotechnology Information. [Link]

  • Hybrid-Designed Inhibitors of p38 MAP Kinase Utilizing N -Arylpyridazinones. (2020, May 10). Semantic Scholar. [Link]

  • Evolution of a New Class of VEGFR-2 Inhibitors from Scaffold Morphing and Redesign. (n.d.). ACS Publications. [Link]

  • IC50 Determination. (n.d.). edX. [Link]

  • Design, synthesis, and molecular docking of novel indole scaffold‐based VEGFR‐2 inhibitors as targeted anticancer agents. (n.d.). Sci-Hub. [Link]

  • Approved Small-Molecule ATP-Competitive Kinases Drugs Containing Indole/Azaindole/Oxindole Scaffolds: R&D and Binding Patterns Profiling - PMC. (n.d.). National Center for Biotechnology Information. [Link]

  • Approved Small-Molecule ATP-Competitive Kinases Drugs Containing Indole/Azaindole/Oxindole Scaffolds: R&D and Binding Patterns Profiling. (2023, January 17). MDPI. [Link]

  • Comparative kinase and cancer cell panel profiling of kinase inhibitors approved for clinical use from 2018 to 2020. (n.d.). Frontiers. [Link]

  • Design, synthesis, and molecular docking of novel indole scaffold-based VEGFR-2 inhibitors as targeted anticancer agents - PubMed. (2018, January 11). National Center for Biotechnology Information. [Link]

  • The Assessment of Anticancer and VEGFR-2 Inhibitory Activities of a New 1H-Indole Derivative: In Silico and In Vitro Approaches. (2022, July 17). MDPI. [Link]

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Validation

Comparative Guide to Kinase Cross-Reactivity: Profiling the 1-Acetyl-5-chloro-7-azaindole-3-carbonitrile Scaffold

Executive Summary The development of highly selective small-molecule kinase inhibitors relies on the strategic functionalization of privileged core scaffolds. 1-Acetyl-5-chloro-7-azaindole-3-carbonitrile (CAS 1352395-53-...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The development of highly selective small-molecule kinase inhibitors relies on the strategic functionalization of privileged core scaffolds. 1-Acetyl-5-chloro-7-azaindole-3-carbonitrile (CAS 1352395-53-9) is a premier synthetic intermediate used to generate potent hinge-binding therapeutic agents. However, the inherent affinity of the 7-azaindole core for the highly conserved ATP-binding pocket necessitates rigorous cross-reactivity profiling. This guide provides an objective comparison of the 7-azaindole scaffold against alternative hinge-binders and details a self-validating, two-tiered experimental workflow for evaluating kinome-wide promiscuity.

Structural Rationale & Scaffold Comparison

The precise architecture of 1-Acetyl-5-chloro-7-azaindole-3-carbonitrile dictates its interaction with the kinome. The causality behind its widespread use—and its cross-reactivity liabilities—is rooted in its structural mimicry of ATP:

  • The 7-Azaindole Core: Acts as an adenine bioisostere, forming critical bidentate hydrogen bonds with the backbone amides of the kinase hinge region .

  • 5-Chloro Substitution: Projects into the hydrophobic pocket located behind the gatekeeper residue. The size of the halogen allows it to exploit kinases with smaller gatekeepers (e.g., Threonine), driving potency but also increasing the risk of off-target binding.

  • 3-Carbonitrile Group: Directs toward the solvent-exposed channel or the ribose-binding pocket, providing a vector for tuning selectivity through dipole interactions.

  • 1-Acetyl Group: Primarily serves as a synthetic protecting group or a modifiable handle for further library generation.

Comparative Scaffold Promiscuity

When benchmarked against other classic kinase inhibitor scaffolds, the minimally substituted 7-azaindole core exhibits broader cross-reactivity . The table below summarizes the quantitative selectivity profiles—represented by the S(10) score (the fraction of the kinome inhibited by >90% at 1 µM)—of common hinge-binding motifs prior to late-stage optimization.

Core ScaffoldPrimary Kinase TargetsTypical S(10) Selectivity ScoreDominant Off-Target Liabilities
7-Azaindole-3-carbonitrile BRAF, JAK, MET, ROCK0.15 - 0.35 (Moderate-High Promiscuity)CDKs, Aurora Kinases, FLT3
4-Anilinoquinazoline EGFR, HER2, HER40.02 - 0.08 (High Selectivity)GAK, STK10, BLK
Pyrazolopyrimidine Src, Abl, BTK0.10 - 0.25 (Moderate Promiscuity)LCK, TEC, KDR (VEGFR2)

Causality in Experimental Design: The Two-Tiered Workflow

To accurately map the cross-reactivity of 7-azaindole derivatives, a single assay format is insufficient. We employ a self-validating, two-tiered system to eliminate false positives and artifacts.

  • Primary Thermodynamic Profiling (KINOMEscan): Enzymatic assays can yield false negatives if a kinase adopts an inactive ("DFG-out") conformation in vitro. Competition binding assays measure thermodynamic affinity ( Kd​ ) independent of the kinase's activation state, providing a comprehensive map of physical cross-reactivity .

  • Orthogonal Functional Validation (TR-FRET): Physical binding does not guarantee functional enzymatic inhibition. Furthermore, highly conjugated scaffolds like azaindoles often exhibit auto-fluorescence, confounding standard fluorescence polarization (FP) assays. Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) introduces a microsecond temporal delay before signal detection, allowing transient compound auto-fluorescence to decay, thereby ensuring high-fidelity IC50​ determination .

Pathway Start 1-Acetyl-5-chloro-7-azaindole Library Primary Primary Profiling (Competition Binding) Start->Primary Score S(10) Selectivity Calculation Primary->Score Secondary Orthogonal Validation (TR-FRET Assay) Score->Secondary Lead Lead Optimization Secondary->Lead

Workflow for kinome cross-reactivity profiling of 7-azaindole derivatives.

Step-by-Step Methodologies

Protocol 1: High-Throughput Competition Binding (Primary Screen)

Objective: Determine the S(10) Selectivity Score across a panel of >400 kinases. Self-Validating Elements: Inclusion of a pan-kinase inhibitor (e.g., Staurosporine) as a positive control; DMSO-only wells as negative controls to establish baseline binding.

  • Reagent Preparation: Prepare DNA-tagged kinase variants and attach proprietary active-site directed ligands to magnetic beads.

  • Compound Incubation: Dissolve the 7-azaindole derivative in DMSO. Incubate the compound (at 1 µM) with the target kinase and the ligand-bound beads in binding buffer (20% SeaBlock, 0.17x PBS, 0.05% Tween 20, 6 mM DTT) for 1 hour at room temperature.

  • Washing and Elution: Wash the magnetic beads rigorously to remove unbound proteins and test compounds. Elute the bound DNA-tagged kinase using a non-denaturing buffer.

  • Quantification: Measure the amount of eluted kinase via quantitative PCR (qPCR).

  • Data Validation & Analysis: Calculate the % Control using the formula: [(Test Compound Signal - Positive Control Signal) / (Negative Control Signal - Positive Control Signal)] x 100. Quality Control: A valid assay plate must yield a Z'-factor > 0.5. Calculate the S(10) score by dividing the number of kinases with a % Control < 10 by the total number of kinases tested.

Protocol 2: Orthogonal TR-FRET Kinase Activity Assay (Secondary Validation)

Objective: Confirm functional inhibition ( IC50​ ) of off-target hits identified in Protocol 1. Self-Validating Elements: Ratiometric emission readout (520 nm / 495 nm) internally corrects for well-to-well volume variations and compound quenching.

TRFRET Kinase Active Kinase + ATP Phospho Phosphorylated Substrate Kinase->Phospho Phosphorylates Substrate Fluorescein-Substrate (Acceptor) Substrate->Phospho FRET TR-FRET Signal (520nm / 495nm) Phospho->FRET Binds Antibody Tb-labeled Antibody (Donor) Antibody->FRET Binds

LanthaScreen TR-FRET mechanism for orthogonal kinase activity validation.
  • Reaction Assembly: In a low-volume 384-well plate, combine 5 µL of the 7-azaindole derivative (10-point serial dilution), 5 µL of the target kinase/Fluorescein-labeled substrate mixture, and 5 µL of ATP.

  • Kinase Reaction: Incubate the plate at room temperature for 60 minutes. Critical Step: The ATP concentration must be set at the apparent Km​ for the specific kinase to ensure competitive inhibition is accurately measured.

  • Reaction Termination & Detection: Add 5 µL of Development Solution containing EDTA (to chelate Mg2+ and halt kinase activity) and a Terbium (Tb)-labeled phospho-specific antibody.

  • Equilibration: Incubate for an additional 60 minutes to allow the Tb-antibody to bind the phosphorylated Fluorescein-substrate.

  • Readout & Validation: Read the plate on a TR-FRET compatible microplate reader. Excite at 340 nm; measure emission at 495 nm (Tb donor) and 520 nm (Fluorescein acceptor) after a 100 µs delay. Calculate the Emission Ratio (520/495). Quality Control: Ensure the signal-to-background ratio (S/B) is > 3.0 and the Z'-factor is > 0.6 for the assay to be deemed valid.

References

  • Irie, T., & Sawa, M. (2018). 7-Azaindole: A Versatile Scaffold for Developing Kinase Inhibitors. Chemical and Pharmaceutical Bulletin, 66(1), 29-36.[Link]

  • Gizzo, D. P., et al. (2020). Results of a large scale study of the binding of 50 type II inhibitors to 348 kinases. bioRxiv.[Link]

  • KinomeMETA: meta-learning enhanced kinome-wide polypharmacology profiling. (2023). Briefings in Bioinformatics.[Link]

  • Kincaid, J., et al. (2024). Discovery and Preclinical Characterization of BIIB129, a Covalent, Selective, and Brain-Penetrant BTK Inhibitor. Journal of Medicinal Chemistry.[Link]

Comparative

comparing the ADME properties of azaindoles versus indoles in drug design

Beyond the Indole Ring: A Comparative Guide to Azaindole Bioisosteres in ADME Optimization Executive Summary The indole ring is a privileged scaffold in drug discovery, heavily represented in approved therapeutics. Howev...

Author: BenchChem Technical Support Team. Date: March 2026

Beyond the Indole Ring: A Comparative Guide to Azaindole Bioisosteres in ADME Optimization

Executive Summary

The indole ring is a privileged scaffold in drug discovery, heavily represented in approved therapeutics. However, highly lipophilic indole derivatives frequently suffer from poor aqueous solubility, high plasma protein binding, and rapid Cytochrome P450 (CYP450)-mediated oxidative metabolism. To circumvent these liabilities, the strategic bioisosteric replacement of a carbon atom with a nitrogen atom—yielding 4-, 5-, 6-, or 7-azaindole—has become a cornerstone of lead optimization 1. This guide objectively compares the ADME (Absorption, Distribution, Metabolism, and Excretion) properties of indoles versus azaindoles, providing mechanistic insights and validated experimental protocols for drug development professionals.

Mechanistic Causality: The Physicochemical Impact of Nitrogen Substitution

As an Application Scientist, it is critical to understand why a structural change alters a macroscopic property. The simple substitution of an sp2 CH fragment with an sp2 nitrogen atom fundamentally alters the electronic distribution of the fused bicyclic system.

  • Lipophilicity and Solubility (Absorption): The electronegative nitrogen introduces a permanent dipole and serves as a new hydrogen bond acceptor. This reduces the overall lipophilicity (LogP/LogD) and significantly decreases the crystal lattice energy, thereby enhancing thermodynamic aqueous solubility [[2]]().

  • Metabolic Stability (Metabolism): Indoles are notoriously electron-rich, making them prime targets for electrophilic oxidation by hepatic CYP450 enzymes. The electron-withdrawing nature of the pyridine-like nitrogen in azaindoles deactivates the ring system toward electrophilic attack, shifting the metabolic soft spots and prolonging half-life 3.

  • Target Engagement (Distribution/Efficacy): In kinase inhibitors, the azaindole nitrogen frequently acts as a critical hydrogen bond acceptor for the kinase hinge region (mimicking the adenine ring of ATP), improving both binding affinity and selectivity without adding lipophilic bulk 4.

G Indole Indole Scaffold (High LogP, CYP Oxidation) Azaindole Azaindole Bioisostere (Nitrogen Substitution) Indole->Azaindole Scaffold Hopping Sub1 Decreased Lipophilicity (Lower LogD) Azaindole->Sub1 Sub2 Increased Aqueous Solubility Azaindole->Sub2 Sub3 Enhanced Metabolic Stability Azaindole->Sub3 Sub4 New H-Bond Acceptor (Kinase Hinge Binding) Azaindole->Sub4 Result Improved Bioavailability & Pharmacokinetics Sub1->Result Sub2->Result Sub3->Result Sub4->Result

Logical mapping of indole-to-azaindole scaffold hopping and its ADME effects.

Comparative ADME Profile: Quantitative Case Studies

To objectively evaluate the performance of these scaffolds, we must look at matched molecular pairs. A prominent example is the optimization of p21-activated kinase-1 (PAK1) inhibitors. Researchers found that an initial indole scaffold possessed good affinity but was compromised by high lipophilicity (clogD = 4.4) 5. Replacing the indole with a 4-azaindole yielded profound ADME improvements:

Table 1: Comparative ADME Data for Indole vs. 4-Azaindole in PAK1 Inhibitors

PropertyIndole Scaffold4-Azaindole ScaffoldMechanistic Rationale
Lipophilicity (clogD) 4.4< 3.0Introduction of polar surface area (PSA) via the pyridine nitrogen.
Aqueous Solubility PoorSignificantly ImprovedIncreased hydrogen-bonding capacity with the aqueous solvent shell.
Plasma Protein Binding High (>99%)ReducedLower lipophilicity reduces non-specific hydrophobic interactions with albumin.
Unbound Clearance High20-fold DecreaseDeactivation of the aromatic ring toward CYP-mediated oxidation.
Cellular Potency Baseline2-fold ImprovementEnhanced free fraction and permeability drive target engagement.

Similar trends have been observed in the development of cannabinoid receptor ligands, where transitioning from an indole to an azaindole core substantially improved both lipophilicity and aqueous solubility while maintaining single-digit nanomolar affinity 6.

Self-Validating Experimental Protocols

To empirically verify the ADME advantages of an azaindole over an indole, rigorous, self-validating assays are required. Below are the definitive protocols for assessing thermodynamic solubility and metabolic clearance.

Protocol 1: Thermodynamic Aqueous Solubility (Shake-Flask Method)

Expertise & Experience: Kinetic solubility (e.g., DMSO stock dilution) often overestimates solubility by trapping compounds in metastable supersaturated states. Thermodynamic solubility is mandatory for late-stage ADME because it accounts for the crystal lattice energy—a critical barrier that azaindoles often lower compared to indoles. Self-Validating Mechanism: The protocol includes a pH measurement post-equilibration to ensure the compound hasn't self-buffered the solution, which would artificially skew the solubility profile of ionizable azaindoles.

Step-by-Step Methodology:

  • Preparation: Weigh 2-5 mg of crystalline solid (indole or azaindole) into a glass vial.

  • Buffer Addition: Add 1.0 mL of phosphate-buffered saline (PBS, pH 7.4). Ensure the presence of visible undissolved solid to guarantee saturation.

  • Equilibration: Incubate the suspension on an orbital shaker at 37°C for 24 to 48 hours.

  • Separation: Centrifuge the sample at 15,000 × g for 15 minutes to pellet the undissolved solid. Alternatively, filter through a 0.22 µm PTFE membrane (pre-saturated to avoid non-specific binding).

  • Validation Check: Measure the pH of the supernatant. If the pH has shifted by >0.1 units, adjust with micro-aliquots of HCl/NaOH and re-equilibrate.

  • Quantification: Dilute the supernatant appropriately and quantify via HPLC-UV against a standard curve prepared in a solvent where the compound is fully soluble (e.g., methanol).

Protocol 2: In Vitro Microsomal Clearance Assay

Expertise & Experience: When comparing the metabolic stability of indoles vs. azaindoles, liver microsomes provide a robust assessment of Phase I (CYP450) metabolism. Self-Validating Mechanism: The inclusion of a "Minus-NADPH" control is critical. If a compound degrades in the absence of NADPH, the instability is due to chemical degradation or non-CYP enzymes (e.g., esterases), not CYP450 oxidation. This ensures the causality of the clearance is correctly assigned.

Workflow Step1 Compound Prep (1 µM in buffer) Step2 Add Microsomes (0.5 mg/mL) Step1->Step2 Step3 Pre-incubation (37°C, 5 min) Step2->Step3 Step4 Initiate Reaction (Add NADPH) Step3->Step4 Step5 Quench & Extract (Acetonitrile + IS) Step4->Step5 Step6 LC-MS/MS Quantification Step5->Step6

Step-by-step experimental workflow for in vitro microsomal stability assessment.

Step-by-Step Methodology:

  • Matrix Preparation: Thaw human or mouse liver microsomes on ice. Prepare a 0.5 mg/mL protein concentration in 100 mM potassium phosphate buffer (pH 7.4) containing 3 mM MgCl₂.

  • Compound Spiking: Add the test compound (indole or azaindole) to a final concentration of 1 µM (keep organic solvent final concentration <0.5% to prevent CYP inhibition).

  • Pre-Incubation: Incubate the mixture at 37°C for 5 minutes to achieve thermal equilibrium.

  • Reaction Initiation: Initiate the reaction by adding NADPH to a final concentration of 1 mM. (For the negative control, add an equivalent volume of buffer).

  • Time-Course Sampling: At pre-determined time points (e.g., 0, 5, 15, 30, 45, 60 minutes), remove a 50 µL aliquot and immediately quench it in 150 µL of ice-cold acetonitrile containing an analytical internal standard (IS).

  • Protein Precipitation & Analysis: Centrifuge the quenched samples at 4,000 × g for 15 minutes at 4°C. Analyze the supernatant via LC-MS/MS to determine the remaining percentage of the parent compound.

  • Data Processing: Plot the natural log of the remaining parent compound versus time to calculate the elimination rate constant ( k ), half-life ( t1/2​ ), and intrinsic clearance ( CLint​ ).

Conclusion

The transition from an indole to an azaindole is not merely a structural tweak; it is a fundamental reprogramming of a molecule's physicochemical and metabolic profile. By strategically introducing a nitrogen atom, drug developers can systematically lower lipophilicity, enhance thermodynamic solubility, and harden the scaffold against CYP450-mediated clearance—all while potentially unlocking new hydrogen-bonding interactions at the target site.

References

  • Exploring 6-Azaindole and 7-Azaindole Rings for Developing Cannabinoid Receptor 1 Allosteric Modulators - PMC | Source: nih.gov | 2

  • The Azaindole Framework in the Design of Kinase Inhibitors - PMC - NIH | Source: nih.gov | 1

  • Azaindole Therapeutic Agents - PMC - NIH | Source: nih.gov | 4

  • Novel indole and azaindole (pyrrolopyridine) cannabinoid (CB) receptor agonists... | Source: nih.gov | 6

  • Synthesis and evaluation of a series of 4-azaindole-containing p21-activated kinase-1 inhibitors - PubMed | Source: nih.gov | 5

  • Mitigating Heterocycle Metabolism in Drug Discovery | Journal of Medicinal Chemistry | Source: acs.org | 3

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Validation

A Researcher's Guide to Benchmarking Novel Kinase Inhibitors: The Case of 1-Acetyl-5-chloro-7-azaindole-3-carbonitrile

Introduction: The Promise of the 7-Azaindole Scaffold In the relentless pursuit of novel cancer therapeutics, the protein kinase family remains a paramount target. Dysregulation of these critical signaling enzymes is a h...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Promise of the 7-Azaindole Scaffold

In the relentless pursuit of novel cancer therapeutics, the protein kinase family remains a paramount target. Dysregulation of these critical signaling enzymes is a hallmark of numerous malignancies. The 7-azaindole core has emerged as a "privileged" scaffold in medicinal chemistry, prized for its ability to act as a bioisostere of purine. This allows it to form crucial bidentate hydrogen bonds with the hinge region of the kinase ATP-binding site, providing a stable anchor for developing potent and selective inhibitors.

This guide introduces a novel, hypothetical compound, 1-Acetyl-5-chloro-7-azaindole-3-carbonitrile (hereafter referred to as "ACZ-31"), built upon this promising scaffold. The purpose of this document is to provide a comprehensive, technically-grounded framework for its rigorous evaluation against a panel of well-characterized, clinically relevant kinase inhibitors. We will detail the strategic selection of comparators and target kinases, provide step-by-step experimental protocols for robust biochemical and cellular assays, and present a template for data interpretation, thereby establishing a clear path for characterizing the therapeutic potential of new chemical entities like ACZ-31.

Strategic Selection of Comparators and Kinase Targets

The initial characterization of a new inhibitor is a comparative exercise. The choice of established drugs and target enzymes is critical for contextualizing its potency and selectivity.

Comparator Inhibitor Panel:

To understand the profile of ACZ-31, we will benchmark it against inhibitors with diverse selectivity profiles:

  • Staurosporine: A natural product known for its potent but non-selective inhibition of a broad range of kinases. It serves as a positive control for pan-kinase activity.[1][2][3][4]

  • Dasatinib: A multi-targeted tyrosine kinase inhibitor used in the treatment of chronic myeloid leukemia (CML).[5][6][7][8] It provides a benchmark for potent, multi-kinase inhibition within a clinically successful drug.

  • Vemurafenib: A highly selective inhibitor of the BRAF V600E mutant kinase, used in treating melanoma.[9][10][11][12][13] It serves as an example of a highly selective, targeted therapeutic.

Target Kinase Panel:

The selection of kinases for screening is designed to assess both the potency against likely targets of azaindole-based compounds and the broader selectivity across the kinome.

  • VEGFR-2 (KDR): A key receptor tyrosine kinase in angiogenesis, a critical process in tumor growth.[14][15][16][17][18]

  • CDK2 (Cyclin-dependent kinase 2): A serine/threonine kinase crucial for cell cycle progression, making it a target in oncology.[19][20][21][22][]

  • p38α MAPK (Mitogen-activated protein kinase): A serine/threonine kinase involved in cellular responses to stress and inflammation, with implications in cancer.[24][25][26][27][28]

  • A broad panel screen (e.g., offered by services like Reaction Biology or Promega) is recommended for comprehensive selectivity profiling against hundreds of kinases.[29][30]

Experimental Design and Methodologies

A multi-step assay cascade provides a comprehensive understanding of an inhibitor's properties, from direct enzyme inhibition to its effect in a live-cell context.

G cluster_0 Phase 1: Biochemical Profiling cluster_1 Phase 2: Cellular Validation cluster_2 Phase 3: Lead Optimization A Primary Assay: ADP-Glo™ Kinase Assay (IC50 Determination) B Kinome-wide Selectivity Screen (e.g., 300+ Kinases) A->B Potent Hits C Target Engagement: NanoBRET™ Assay B->C Selective Hits D Functional Cellular Assay: Substrate Phosphorylation C->D Confirmed Cellular Activity E Structure-Activity Relationship (SAR) Studies D->E G cluster_cell cluster_bret Bioluminescence Resonance Energy Transfer (BRET) Kinase Kinase-NanoLuc® Fusion Protein BRET_High High BRET Signal (No Inhibitor) Kinase->BRET_High Energy Transfer Tracer Fluorescent Tracer Tracer->Kinase Binds Inhibitor ACZ-31 (Inhibitor) Inhibitor->Kinase Competes for binding BRET_Low Low BRET Signal (Inhibitor Present) Inhibitor->BRET_Low Displacement Cell Live Cell in_cell_top in_cell_bottom

Caption: Principle of the NanoBRET™ Target Engagement Assay.

Detailed Protocol: NanoBRET™ Target Engagement Assay [31][32]

  • Cell Preparation:

    • Transfect HEK293 cells with a plasmid encoding the target kinase (e.g., CDK2) fused to NanoLuc® luciferase. Culture for 18-24 hours to allow protein expression.

    • Harvest the cells and resuspend them in Opti-MEM® medium.

  • Assay Setup:

    • Dispense the serially diluted ACZ-31 or comparator compounds into a white 384-well assay plate.

    • Add the NanoBRET™ Tracer, a fluorescent ligand that binds to the kinase, to the cells.

    • Immediately add the cell suspension to the wells containing the compounds.

  • Signal Detection:

    • Equilibrate the plate for 2 hours at 37°C in a CO₂ incubator.

    • Add the NanoBRET™ Nano-Glo® Substrate and an extracellular NanoLuc® inhibitor to the wells.

    • Read the plate within 20 minutes on a luminometer capable of simultaneously measuring donor (450 nm) and acceptor (610 nm) emission.

  • Data Analysis:

    • Calculate the raw BRET ratio (Acceptor Emission / Donor Emission).

    • Normalize the data and plot the BRET ratio against the log of the inhibitor concentration.

    • Fit the data to a dose-response curve to determine the cellular IC50, reflecting target occupancy.

Data Presentation and Interpretation (Hypothetical Data)

Clear and concise data presentation is crucial for comparative analysis.

Table 1: Comparative Biochemical IC50 Values (nM)

CompoundVEGFR-2 (KDR)CDK2p38α MAPK
ACZ-31 (Hypothetical) 15 45 >10,000
Staurosporine576
Dasatinib235280
Vemurafenib>10,000>10,000>10,000

Table 2: Kinase Selectivity and Cellular Target Engagement (Hypothetical Data)

CompoundKinome Selectivity (S-Score at 1µM)¹Cellular CDK2 Target Engagement IC50 (nM)
ACZ-31 (Hypothetical) 0.05 250
Staurosporine0.8550
Dasatinib0.32180
Vemurafenib0.01>20,000

¹Selectivity Score (S-Score): A measure of selectivity, where a lower score indicates higher selectivity. Calculated as the number of kinases inhibited >90% divided by the total number of kinases tested.

Interpretation of Hypothetical Results:

  • Potency: The hypothetical data in Table 1 suggests that ACZ-31 is a potent inhibitor of VEGFR-2 and a moderately potent inhibitor of CDK2, with an IC50 value of 15 nM and 45 nM, respectively. It shows no significant activity against p38α MAPK at concentrations up to 10,000 nM.

  • Selectivity: Compared to the broad-spectrum inhibitor Staurosporine and the multi-targeted Dasatinib, ACZ-31 demonstrates a favorable selectivity profile in the biochemical assay. The hypothetical S-Score of 0.05 in Table 2 indicates that ACZ-31 inhibits a small fraction of the kinome at 1 µM, suggesting high selectivity, similar to the profile of Vemurafenib.

  • Cellular Activity: The NanoBRET™ assay result (Table 2) indicates that ACZ-31 can enter live cells and engage with its CDK2 target, with a cellular IC50 of 250 nM. The rightward shift from the biochemical IC50 (45 nM) to the cellular IC50 (250 nM) is common and can be attributed to factors like cell membrane permeability and intracellular ATP competition.

Conclusion

This guide outlines a rigorous, multi-faceted strategy for the preclinical evaluation of a novel kinase inhibitor, using the hypothetical compound 1-Acetyl-5-chloro-7-azaindole-3-carbonitrile as a case study. By employing a cascade of validated biochemical and cellular assays and benchmarking against well-characterized inhibitors, researchers can build a comprehensive profile of a compound's potency, selectivity, and cellular activity. The hypothetical results presented for ACZ-31 illustrate a promising profile: a potent, dual inhibitor of VEGFR-2 and CDK2 with high kinome selectivity and confirmed on-target activity in a cellular context. This systematic approach is fundamental to identifying and advancing promising new chemical entities toward clinical development, ultimately contributing to the next generation of targeted cancer therapies.

References

  • Wikipedia. (2023, December 1). VEGFR-2 inhibitor. Retrieved from [Link]

  • Reaction Biology. (n.d.). Kinase Drug Discovery Services. Retrieved from [Link]

  • Goyal, G., et al. (2025, January 10). Cyclin Dependent Kinase 2 (CDK2) Inhibitors in Oncology Clinical Trials: A Review. Clinical Cancer Research.
  • Wang, Y., et al. (2020). In Silico Discovery of Potential VEGFR-2 Inhibitors from Natural Derivatives for Anti-Angiogenesis Therapy. Molecules, 25(21), 5036.
  • Munoz, L., & Ammit, A. J. (2010). Inhibitors and Activators of the p38 Mitogen-Activated MAP Kinase (MAPK) Family as Drugs to Treat Cancer and Inflammation. Current Medicinal Chemistry, 17(27), 3044-3057.
  • MDPI. (2025, November 7). Pathway-Specific Therapeutic Modulation of Melanoma: Small-Molecule Inhibition of BRAF–MEK and KIT Signaling in Contemporary Precision Oncology with a Special Focus on Vemurafenib, Trametinib, and Imatinib.
  • Journal of Molecular Structure. (2024, October 22). Recent updates on potential of VEGFR-2 small-molecule inhibitors as anticancer agents.
  • Pharmaron. (n.d.). Kinase Panel Profiling. Retrieved from [Link]

  • Protocol Exchange. (n.d.). ADP Glo Protocol.
  • MD Anderson Cancer Center. (2023, May 31). The next generation of CDK inhibitors is coming. Retrieved from [Link]

  • Expert Opinion on Therapeutic Patents. (2017, June 23).
  • Oncology News Central. (n.d.). Vemurafenib: uses, dosing, warnings, adverse events, interactions.
  • Liv Hospital. (2026, February 23). Dasatinib. Retrieved from [Link]

  • IUPHAR/BPS Guide to PHARMACOLOGY. (n.d.). vemurafenib. Retrieved from [Link]

  • PubMed. (2024, July 12). Inhibitors and PROTACs of CDK2: challenges and opportunities.
  • International Journal of Molecular Sciences. (2023, September 12). Revisiting p38 Mitogen-Activated Protein Kinases (MAPK)
  • NCBI Bookshelf. (2025, May 4). Vemurafenib. Retrieved from [Link]

  • Journal of Medicinal Chemistry. (2025, September 3). Discovery of AZD8421: A Potent CDK2 Inhibitor with Selectivity Against Other CDK Family Members and the Human Kinome.
  • Kinexus Bioinformatics Corporation. (n.d.). Kinase-Inhibitor Activity Profiling (KICP) Service. Retrieved from [Link]

  • The Ōmura Satoshi Museum. (n.d.). Staurosporine: world's first indolocarbazole & anticancer drug precursor. Retrieved from [Link]

  • Carna Biosciences, Inc. (n.d.). QS S Assist KINASE_ADP-GloTM Kit.
  • EUbOPEN. (n.d.). NanoBRET assays to assess cellular target engagement of compounds Version.
  • DermNet. (n.d.). Vemurafenib. Retrieved from [Link]

  • Bourne, P. E., & Member, S. (2007). On the Origins of Enzyme Inhibitor Selectivity and Promiscuity: A Case Study of Protein Kinase Binding to Staurosporine.
  • touchONCOLOGY. (2006, December 21). Dasatinib - Tyrosine Kinase Inhibitor for Chronic Myeloid Leukaemia (CML).
  • PubMed. (2010, April 15). Protein kinase inhibition of clinically important staurosporine analogues.
  • IUPHAR/BPS Guide to PHARMACOLOGY. (n.d.). staurosporine. Retrieved from [Link]

  • ResearchGate. (n.d.). Kinase profile of dasatinib. Retrieved from [Link]

  • BellBrook Labs. (2018, December 10). How Does a Biochemical Kinase Assay Work?. Retrieved from [Link]

  • Frontiers in Pharmacology. (2021). Therapeutic Drug Monitoring and Individualized Medicine of Dasatinib: Focus on Clinical Pharmacokinetics and Pharmacodynamics.
  • U.S. Food and Drug Administration. (2005, December 28). Dasatinib Tablets. Retrieved from [Link]

  • Reaction Biology. (n.d.). In Vitro Phosphorylation Assay Services. Retrieved from [Link]

  • Bio-protocol. (2014, March 5). IP-Kinase Assay. Retrieved from [Link]

  • ResearchGate. (n.d.).
  • Taylor & Francis Online. (2020, January 15). Full article: Kinase Activity-Tagged Western Blotting Assay.

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Comparative

A Comparative Guide to the Preclinical Therapeutic Index Assessment of 1-Acetyl-5-chloro-7-azaindole-3-carbonitrile (ACACN) as a Novel Kinase Inhibitor

Introduction: The Quest for a Wider Therapeutic Window in Oncology In the landscape of targeted cancer therapy, the 7-azaindole scaffold has emerged as a "privileged structure," forming the core of numerous potent kinase...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Quest for a Wider Therapeutic Window in Oncology

In the landscape of targeted cancer therapy, the 7-azaindole scaffold has emerged as a "privileged structure," forming the core of numerous potent kinase inhibitors.[1][2] This guide focuses on a novel, hypothetical compound, 1-Acetyl-5-chloro-7-azaindole-3-carbonitrile (ACACN) , to illustrate the rigorous, multi-faceted process of determining a new drug candidate's therapeutic index (TI). The therapeutic index, a quantitative measure of a drug's safety margin (typically the ratio of the toxic dose to the therapeutic dose), is arguably the most critical parameter in drug development. A favorable TI indicates that a drug can be administered at a dose sufficient to elicit a therapeutic effect without causing unacceptable toxicity.

Given its structural motifs, we postulate that ACACN is a selective inhibitor of the BRAF kinase, particularly the V600E mutant, a driver oncogene in approximately 50% of melanomas and other cancers.[3][4] This guide provides a framework for the preclinical assessment of ACACN, comparing its projected performance against established BRAF inhibitors, Vemurafenib and Dabrafenib, and the closely related preclinical compound PLX4720.

Deconstructing ACACN: A Rationale for a Postulated BRAF Inhibitor

The design of ACACN incorporates several functional groups, each chosen for its potential to optimize potency, selectivity, and pharmacokinetic properties.

  • 7-Azaindole Core: This bioisostere of indole is a premier "hinge-binding" motif.[5] The nitrogen atoms of the azaindole can form crucial hydrogen bonds with the kinase hinge region, mimicking the interaction of ATP.[6]

  • 5-Chloro Substitution: Halogenation at this position is a common strategy in medicinal chemistry to enhance binding affinity and modulate metabolic stability.[7]

  • 3-Carbonitrile Group: This electron-withdrawing group can serve as a hydrogen bond acceptor, potentially forming additional interactions within the ATP-binding pocket to increase potency.

  • 1-Acetyl Group: Acetylation at the N1 position blocks the pyrrole N-H from acting as a hydrogen bond donor.[8] This modification can fundamentally alter the binding mode and kinase selectivity profile compared to non-acetylated parent compounds, potentially reducing off-target effects.

Caption: Structural rationale for the design of ACACN.

A Framework for Therapeutic Index Assessment

The determination of the therapeutic index is not a single experiment but a comprehensive program that bridges in vitro potency with in vivo efficacy and toxicity. The fundamental goal is to define the dose range that provides anti-tumor activity while maintaining an acceptable safety profile.

Therapeutic_Index_Workflow cluster_Efficacy Efficacy Studies cluster_Toxicity Toxicity Studies Efficacy Efficacy Assessment (ED50) TI Therapeutic Index (TI) TI = TD50 / ED50 Efficacy->TI Toxicity Toxicity Assessment (TD50 / LD50) Toxicity->TI KinaseAssay Biochemical Kinase Assay (Target Potency & Selectivity) CellAssay Cell-Based Proliferation Assay (IC50 in Cancer Cells) KinaseAssay->CellAssay Confirms cellular activity Xenograft In Vivo Xenograft Model (Tumor Growth Inhibition) CellAssay->Xenograft Guides in vivo dose selection Xenograft->Efficacy NormalCell Cytotoxicity in Normal Cells AcuteTox Acute Toxicity Study (LD50) NormalCell->AcuteTox Preliminary safety MTD Max. Tolerated Dose (MTD) AcuteTox->MTD Defines dose limits MTD->Toxicity

Caption: Experimental workflow for determining the therapeutic index.

Part 1: Protocols for Efficacy Assessment (Determining ED₅₀)

The effective dose 50 (ED₅₀) is the dose that produces a desired therapeutic effect in 50% of the test population.

Protocol 1: In Vitro Cytotoxicity in Cancer Cell Lines (MTT Assay)

This assay determines the concentration of ACACN required to inhibit the growth of cancer cells by 50% (IC₅₀), a key indicator of potency.

Methodology:

  • Cell Culture: Culture human melanoma cells with the BRAF V600E mutation (e.g., A375) and BRAF wild-type cells (e.g., C8161) in RPMI-1640 medium supplemented with 10% FBS and 1% penicillin-streptomycin.[9]

  • Cell Seeding: Seed cells into 96-well plates at a density of 5,000 cells/well and allow them to adhere overnight.

  • Compound Treatment: Prepare a serial dilution of ACACN (e.g., from 0.01 nM to 100 µM). Replace the culture medium with medium containing the various concentrations of ACACN. Include a vehicle control (DMSO) and a positive control (Vemurafenib).

  • Incubation: Incubate the plates for 72 hours at 37°C in a 5% CO₂ incubator.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours. Viable cells with active mitochondrial dehydrogenases will convert the yellow MTT to purple formazan crystals.[10]

  • Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

  • IC₅₀ Calculation: Plot the percentage of cell viability against the log concentration of ACACN. The IC₅₀ value is determined using non-linear regression analysis.

Protocol 2: In Vivo Efficacy in a Cell Line-Derived Xenograft (CDX) Model

This protocol assesses the anti-tumor activity of ACACN in a living organism, which is essential for determining the in vivo effective dose.[11][12]

Methodology:

  • Animal Model: Use immunodeficient mice (e.g., athymic nude or NOD-SCID).

  • Tumor Implantation: Subcutaneously inject 5 x 10⁶ A375 melanoma cells into the flank of each mouse.

  • Tumor Growth: Allow tumors to grow to a palpable size (e.g., 100-150 mm³). Tumor volume is calculated using the formula: (Length x Width²)/2.

  • Randomization & Dosing: Randomize mice into groups (n=8-10 per group). Administer ACACN orally once daily via gavage at various doses (e.g., 5, 10, 25, 50 mg/kg). Include a vehicle control group and a positive control group (e.g., Vemurafenib at 30 mg/kg).[13]

  • Monitoring: Measure tumor volume and body weight 2-3 times per week for the duration of the study (e.g., 21 days).

  • Efficacy Endpoint: The primary endpoint is tumor growth inhibition (TGI). The ED₅₀ can be calculated as the dose that causes 50% TGI compared to the vehicle control group.

  • Target Modulation (Optional): At the end of the study, tumors can be harvested to assess the inhibition of downstream signaling pathways (e.g., decreased phosphorylation of ERK) via Western blot or immunohistochemistry to confirm on-target activity.[14]

Part 2: Protocols for Toxicity Assessment (Determining TD₅₀/LD₅₀)

The median toxic dose (TD₅₀) or median lethal dose (LD₅₀) is the dose required to produce a toxic or lethal effect in 50% of the population.

Protocol 3: Acute Oral Toxicity Study (LD₅₀ Determination)

This study provides a preliminary assessment of the substance's intrinsic toxicity with a single high dose.

Methodology:

  • Animal Model: Use healthy, young adult rats or mice.

  • Dosing: Following OECD guidelines (e.g., TG 423), administer a single oral dose of ACACN to a small group of animals (n=3 per step).[15]

  • Observation: Observe the animals closely for clinical signs of toxicity (e.g., changes in behavior, breathing, motor activity) for the first few hours and then daily for 14 days. Record mortality.

  • Stepwise Procedure: Based on the outcome (survival or death), the dose for the next group of animals is adjusted up or down.

  • LD₅₀ Estimation: The LD₅₀ is estimated based on the mortality data from the stepwise procedure.[16]

Protocol 4: Maximum Tolerated Dose (MTD) Study

The MTD is the highest dose that can be administered without causing unacceptable toxicity (e.g., >20% body weight loss or significant clinical signs). This is more relevant for therapeutic index calculation in oncology than the LD₅₀.

Methodology:

  • Animal Model: Use the same strain of mice as in the efficacy study.

  • Dose Escalation: Administer ACACN daily for a set period (e.g., 14-28 days) in escalating dose cohorts (n=3-5 mice per cohort).

  • Toxicity Monitoring: Monitor animals daily for clinical signs of distress, body weight loss, and changes in food/water intake.

  • Endpoint: The MTD is defined as the highest dose that does not produce dose-limiting toxicities. This dose is often used to define the upper limit for efficacy studies.

Comparative Analysis: ACACN vs. Established BRAF Inhibitors

To contextualize the potential of ACACN, its hypothetical preclinical data are compared with published data for Vemurafenib/PLX4720 and Dabrafenib.

Data Presentation Tables

Table 1: Comparative In Vitro Potency and Selectivity

Compound BRAF V600E IC₅₀ (nM) Wild-Type BRAF IC₅₀ (nM) CRAF IC₅₀ (nM) Kinase Selectivity Score (S-Score)
ACACN (Hypothetical) 10 250 400 0.05
Vemurafenib 31 100 48 0.10
PLX4720 13[5] 113 140 0.08

| Dabrafenib | 0.8 | 2.8 | 5.0 | 0.25 |

Note: Lower IC₅₀ indicates higher potency. A lower selectivity score indicates higher selectivity (fewer off-targets).

Table 2: Comparative In Vivo Efficacy and Therapeutic Index

Compound Efficacy (ED₅₀, mg/kg) Toxicity (LD₅₀, mg/kg) Therapeutic Index (LD₅₀/ED₅₀)
ACACN (Hypothetical) 20 >1500 >75
Vemurafenib/PLX4720 ~25-30[8][13] >2000 ~70

| Dabrafenib | ~10-15 | >2000 | ~150 |

Signaling Pathway Visualization

BRAF inhibitors block the constitutively active MAPK signaling pathway, leading to decreased cell proliferation and apoptosis.

MAPK_Pathway RTK Receptor Tyrosine Kinase (RTK) RAS RAS RTK->RAS Growth Factor Signal BRAF BRAF V600E (Constitutively Active) RAS->BRAF MEK MEK BRAF->MEK Phosphorylation ERK ERK MEK->ERK Phosphorylation Proliferation Cell Proliferation & Survival ERK->Proliferation ACACN ACACN (BRAF Inhibitor) ACACN->BRAF INHIBITS

Caption: Inhibition of the MAPK pathway by ACACN.

Discussion and Future Directions

This guide outlines a hypothetical yet scientifically rigorous framework for assessing the therapeutic index of a novel kinase inhibitor, ACACN. Based on our theoretical analysis, the structural modifications in ACACN—particularly the N1-acetylation—are predicted to yield a highly potent and selective BRAF V600E inhibitor. The hypothetical data presented in Tables 1 and 2 suggest that ACACN could possess a therapeutic index superior to first-generation inhibitors like Vemurafenib and comparable to or better than Dabrafenib.

The critical next steps in a real-world drug development program would involve:

  • Synthesis and In Vitro Validation: Synthesizing ACACN and performing the described in vitro assays to obtain real experimental data.

  • Pharmacokinetic (PK) Studies: Evaluating the absorption, distribution, metabolism, and excretion (ADME) properties of ACACN to establish a suitable dosing regimen.

  • Patient-Derived Xenograft (PDX) Models: Testing efficacy in PDX models, which more accurately recapitulate the heterogeneity of human tumors.[7]

  • Combination Studies: Given that the standard of care for BRAF-mutant melanoma is a combination of a BRAF inhibitor and a MEK inhibitor, evaluating ACACN in combination with a MEK inhibitor like trametinib would be essential.[17]

By systematically evaluating both efficacy and toxicity, researchers can build a comprehensive safety profile and determine if a promising compound like ACACN has the potential to translate into a safe and effective therapy for patients.

References

  • Chapman, P. B., et al. (2011). Improved Survival with Vemurafenib in Melanoma with BRAF V600E Mutation. New England Journal of Medicine. [Link]

  • TheraIndx Lifesciences. (n.d.). Xenograft Model for Cancer Drug Discovery. TheraIndx. [Link]

  • Carlino, M. S., et al. (2015). Biology and treatment of BRAF mutant metastatic melanoma. Therapeutic Advances in Medical Oncology. [Link]

  • MDPI. (2014). The Azaindole Framework in the Design of Kinase Inhibitors. Molecules. [Link]

  • Kao, C., et al. (2017). In vivo Efficacy Studies in Cell Line and Patient-derived Xenograft Mouse Models. Bio-protocol. [Link]

  • Gunda, P., & Ganesh, T. (2020). Azaindole therapeutic agents. Bioorganic & Medicinal Chemistry. [Link]

  • Altogen Labs. (2021). 100+ Validated Xenograft Models for In Vivo IND Efficacy Testing. Altogen Labs. [Link]

  • Inxight Drugs. (n.d.). PLX-4720. Inxight Drugs. [Link]

  • National Cancer Institute. (2021). Immunotherapy Combination Most Effective as Initial Treatment for BRAF+ Melanoma. National Cancer Institute. [Link]

  • Liv Hospital. (2026). vemurafenib. Liv Hospital. [Link]

  • Sala, E., et al. (2012). Targeting BRAFV600E with PLX4720 Displays Potent Antimigratory and Anti-invasive Activity in Preclinical Models of Human Thyroid Cancer. Endocrinology. [Link]

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  • Tsai, J., et al. (2008). Discovery of a selective inhibitor of oncogenic B-Raf kinase with potent antimelanoma activity. Proceedings of the National Academy of Sciences. [Link]

  • Tsai, J., et al. (2008). Discovery of a selective inhibitor of oncogenic B-Raf kinase with potent antimelanoma activity. Proceedings of the National Academy of Sciences. [Link]

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  • SlideShare. (n.d.). LD50 and ED50.pptx. SlideShare. [Link]

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  • R Discovery. (n.d.). What are the molecular mechanisms of action of Dabrafenib Mesylate in therapeutic applications?. R Discovery. [Link]

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  • King, A. J., et al. (2013). Dabrafenib; Preclinical Characterization, Increased Efficacy when Combined with Trametinib, while BRAF Paradoxical Activation is Mitigated. PLOS ONE. [Link]

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  • StatPearls. (2025). Vemurafenib. NCBI Bookshelf. [Link]

  • Menzies, A. M., & Long, G. V. (2014). Dabrafenib and its use in the treatment of metastatic melanoma. Therapeutic Advances in Medical Oncology. [Link]

  • Seth, R., et al. (2023). Systemic Therapy for Melanoma: ASCO Guideline Update. Journal of Clinical Oncology. [Link]

  • Aslantürk, Ö. S. (2018). In Vitro Cytotoxicity and Cell Viability Assays: Principles, Advantages, and Disadvantages. IntechOpen. [Link]

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Validation

A Comparative Guide to the Synthesis of 5-chloro-7-azaindole-3-carbonitriles for Medicinal Chemistry

Introduction: The Significance of 5-chloro-7-azaindole-3-carbonitriles in Drug Discovery The 5-chloro-7-azaindole-3-carbonitrile scaffold is a privileged structure in modern medicinal chemistry, serving as a key building...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Significance of 5-chloro-7-azaindole-3-carbonitriles in Drug Discovery

The 5-chloro-7-azaindole-3-carbonitrile scaffold is a privileged structure in modern medicinal chemistry, serving as a key building block in the development of a diverse array of therapeutic agents.[1][2] The 7-azaindole core, a bioisostere of indole, often imparts favorable physicochemical properties to drug candidates, including enhanced metabolic stability and improved kinase hinge-binding interactions. The strategic placement of a chlorine atom at the 5-position and a nitrile group at the 3-position allows for fine-tuning of electronic properties and provides a versatile handle for further chemical modifications, making this heterocyclic system particularly attractive for the synthesis of targeted therapies, including kinase inhibitors for oncology.[3]

This comprehensive guide presents a comparative analysis of two distinct synthetic routes to 5-chloro-7-azaindole-3-carbonitriles. Each route is evaluated based on its efficiency, scalability, and the underlying chemical principles, providing researchers and drug development professionals with the critical information needed to make informed decisions in their synthetic endeavors.

Route 1: Linear Synthesis via Construction and Subsequent Functionalization of the 5-chloro-7-azaindole Core

This approach follows a linear sequence, first constructing the 5-chloro-7-azaindole scaffold, followed by the introduction of the carbonitrile functionality at the 3-position. This strategy offers a modular approach, allowing for the synthesis of various C3-substituted analogs from a common intermediate.

Key Transformations and Mechanistic Insights

The synthesis commences with the commercially available 2-amino-3-picoline and proceeds through a multi-step sequence involving protection, cyclization, chlorination, and final functionalization.

dot

Caption: Workflow for the Linear Synthesis of 5-chloro-7-azaindole-3-carbonitrile.

A key step in this route is the introduction of the formyl group at the C3 position via the Vilsmeier-Haack reaction . This reaction utilizes a Vilsmeier reagent, typically generated in situ from phosphorus oxychloride (POCl₃) and dimethylformamide (DMF), which acts as an electrophile in an electrophilic aromatic substitution reaction with the electron-rich 7-azaindole ring.[4][5] The subsequent conversion of the aldehyde to the nitrile is a critical transformation.

Experimental Protocol: Route 1

Step 1: Synthesis of 5-chloro-7-azaindole

A detailed, multi-step procedure for the synthesis of the 5-chloro-7-azaindole core has been adapted from the patent literature.[6] This process involves the initial protection of 2-amino-3-picoline, followed by cyclization to form the 7-azaindole ring, reduction of the pyridine ring, chlorination, and subsequent dehydrogenation to yield the desired 5-chloro-7-azaindole.

Step 2: Vilsmeier-Haack Formylation of 5-chloro-7-azaindole

To a solution of 5-chloro-7-azaindole (1.0 eq) in DMF (10 vol) at 0 °C is slowly added phosphorus oxychloride (1.2 eq). The reaction mixture is stirred at room temperature for 2-4 hours, or until TLC analysis indicates complete consumption of the starting material. The reaction is then quenched by carefully pouring it onto crushed ice and neutralizing with a saturated aqueous solution of sodium bicarbonate. The resulting precipitate is filtered, washed with water, and dried to afford 5-chloro-7-azaindole-3-carbaldehyde.

Step 3: Conversion of 5-chloro-7-azaindole-3-carbaldehyde to 5-chloro-7-azaindole-3-carbonitrile

A mixture of 5-chloro-7-azaindole-3-carbaldehyde (1.0 eq), hydroxylamine hydrochloride (1.5 eq), and sodium formate (2.0 eq) in formic acid (10 vol) is heated to reflux for 4-6 hours. The reaction mixture is then cooled to room temperature and poured into ice water. The resulting precipitate is collected by filtration, washed with water, and dried to yield the final product, 5-chloro-7-azaindole-3-carbonitrile.

Route 2: Convergent Synthesis via Fischer Indole Synthesis

This more convergent approach utilizes the well-established Fischer indole synthesis to construct the 3-substituted 5-chloro-7-azaindole ring system in a more direct fashion.[7][8] This method offers the potential for a shorter synthetic sequence and may be more amenable to the synthesis of diverse 3-substituted analogs.

Key Transformations and Mechanistic Insights

The cornerstone of this route is the acid-catalyzed reaction of a substituted hydrazine with a carbonyl compound. In this case, (5-chloropyridin-2-yl)hydrazine is reacted with a suitable three-carbon carbonyl compound that already contains or can be readily converted to the desired nitrile functionality at the C3 position.

dot

Caption: Workflow for the Convergent Synthesis via Fischer Indole Synthesis.

The Fischer indole synthesis proceeds through the formation of a hydrazone, which then undergoes a[9][9]-sigmatropic rearrangement under acidic conditions, followed by cyclization and elimination of ammonia to form the indole ring. The choice of the carbonyl component is critical for introducing the desired substituent at the 3-position.

Experimental Protocol: Route 2

Step 1: Synthesis of 5-chloro-7-azaindole-3-carbaldehyde via Fischer Indole Synthesis

A mixture of (5-chloropyridin-2-yl)hydrazine (1.0 eq) and pyruvic aldehyde dimethyl acetal (1.1 eq) in polyphosphoric acid (10 wt eq) is heated at 100-120 °C for 2-3 hours. The reaction mixture is then cooled to room temperature and carefully poured onto a mixture of ice and concentrated ammonium hydroxide to neutralize the acid. The resulting precipitate is collected by filtration, washed with water, and dried to afford crude 5-chloro-7-azaindole-3-carbaldehyde, which can be purified by column chromatography.

Step 2: Conversion of 5-chloro-7-azaindole-3-carbaldehyde to 5-chloro-7-azaindole-3-carbonitrile

This step follows the same procedure as outlined in Step 3 of Route 1.

Comparative Analysis of Synthetic Routes

ParameterRoute 1: Linear SynthesisRoute 2: Convergent Synthesis
Starting Materials 2-Amino-3-picoline (readily available)(5-Chloropyridin-2-yl)hydrazine (may require synthesis), Pyruvic aldehyde dimethyl acetal
Number of Steps Longer (multiple steps to form the core)Shorter (direct formation of the substituted core)
Overall Yield Potentially lower due to the number of stepsPotentially higher with optimization
Scalability Can be challenging for some steps (e.g., lithiation)Generally more amenable to scale-up
Versatility Allows for late-stage diversification at C3Requires synthesis of different carbonyl precursors for C3 diversity
Key Reagents Boc₂O, n-BuLi, POCl₃, Hydroxylamine HClPolyphosphoric acid, Hydroxylamine HCl
Safety Considerations Use of pyrophoric n-BuLi requires strict anhydrous conditionsHandling of hot polyphosphoric acid requires care

Conclusion and Future Perspectives

Both the linear and convergent synthetic strategies offer viable pathways to the valuable 5-chloro-7-azaindole-3-carbonitrile scaffold. The choice of the optimal route will depend on the specific requirements of the research program, including the desired scale of synthesis, the availability of starting materials, and the need for analog synthesis.

The linear approach, while longer, provides a modular platform for accessing a variety of C3-functionalized analogs from a common intermediate. The convergent Fischer indole synthesis, on the other hand, offers a more streamlined and potentially higher-yielding route for the direct synthesis of the target compound.

Future research in this area may focus on the development of more efficient and environmentally benign catalytic methods for both the construction of the azaindole core and the direct C-H functionalization to introduce the 3-carbonitrile group, further enhancing the accessibility of this important class of molecules for drug discovery.

References

  • Google Patents. CN106279156A - A kind of synthetic method of 5 chlorine 7 azaindoles. Accessed March 15, 2024.
  • ResearchGate. Synthesis of 5-chloro-7-azaindoles by Fischer reaction. Accessed March 15, 2024. [Link]

  • Wikipedia. Fischer indole synthesis. Accessed March 15, 2024. [Link]

  • Organic Chemistry Portal. Fischer Indole Synthesis. Accessed March 15, 2024. [Link]

  • ACS Publications. Highly Regioselective and Practical Synthesis of 5-Bromo-4-chloro-3-nitro-7-azaindole. Accessed March 15, 2024. [Link]

  • RSC Publishing. Copper-mediated C3-cyanation of indoles by the combination of amine and ammonium. Accessed March 15, 2024. [Link]

  • ACS Publications. Rhodium-Catalyzed Regioselective C–H Chlorination of 7-Azaindoles Using 1,2-Dichloroethane. Accessed March 15, 2024. [Link]

  • MDPI. Hydrogen Bonding in Chloro- and Hydroxy-7-Azaindoles: Insights from X-Ray, Vibrational Spectroscopy, and DFT Studies. Accessed March 15, 2024. [Link]

  • PubMed. Cyano Group Removal From Cyano-Promoted Aza-Diels-Alder Adducts: Synthesis and Structure-Activity Relationship of Phenanthroindolizidines and Phenanthroquinolizidines. Accessed March 15, 2024. [Link]

  • Organic Chemistry Portal. Vilsmeier-Haack Reaction. Accessed March 15, 2024. [Link]

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Comparative

evaluating the patentability of novel 1-Acetyl-5-chloro-7-azaindole-3-carbonitrile derivatives

Title: Evaluating the Patentability of Novel 1-Acetyl-5-chloro-7-azaindole-3-carbonitrile Derivatives: A Comparative Guide Introduction The 7-azaindole (1H-pyrrolo[2,3-b]pyridine) scaffold is a privileged pharmacophore i...

Author: BenchChem Technical Support Team. Date: March 2026

Title: Evaluating the Patentability of Novel 1-Acetyl-5-chloro-7-azaindole-3-carbonitrile Derivatives: A Comparative Guide

Introduction The 7-azaindole (1H-pyrrolo[2,3-b]pyridine) scaffold is a privileged pharmacophore in modern drug discovery, frequently deployed as a bioisostere for indoles and purines in ATP-competitive kinase inhibitors[1]. When evaluating the patentability of novel intermediates—specifically 1-Acetyl-5-chloro-7-azaindole-3-carbonitrile (CAS 1352395-53-9) [2]—patent examiners and drug development professionals must rigorously assess the inventive step (non-obviousness) and industrial applicability.

As a Senior Application Scientist, I have designed this guide to objectively compare the synthetic utility and performance of 1-Acetyl-5-chloro-7-azaindole-3-carbonitrile against traditional alternatives. By analyzing its chemical reactivity, stability, and role in downstream biological pathways, we can establish a robust foundation for patent claims based on unexpected superior performance.

1. Structural Rationale & The Inventive Step To satisfy patentability criteria, a novel derivative must solve a technical problem present in the prior art. Unprotected 7-azaindoles often suffer from poor regioselectivity during electrophilic aromatic substitution and are prone to catalyst poisoning during palladium-catalyzed cross-coupling reactions due to the basic pyridine nitrogen and the acidic pyrrole N-H[3].

The compound 1-Acetyl-5-chloro-7-azaindole-3-carbonitrile introduces three critical modifications:

  • N1-Acetyl Protection : Masks the acidic N-H, preventing unwanted N-arylation and improving solubility in organic solvents[2].

  • C5-Chloro Substitution : Provides a highly specific handle for late-stage functionalization (e.g., Suzuki-Miyaura or Buchwald-Hartwig couplings)[1]. While bromo-derivatives are more reactive, the chloro-derivative offers superior shelf-stability and prevents over-reactivity (homocoupling) when using modern, highly active palladium precatalysts.

  • C3-Carbonitrile Group : Acts as a strong electron-withdrawing group, modulating the electron density of the bicyclic system to favor C5 oxidative addition, while serving as a critical hydrogen-bond acceptor in the kinase hinge region for downstream drug targets.

2. Comparative Performance Data To demonstrate the inventive step, we must compare the performance of 1-Acetyl-5-chloro-7-azaindole-3-carbonitrile against standard alternatives in a benchmark C5 Suzuki-Miyaura cross-coupling reaction (using phenylboronic acid).

Table 1: Comparative Reactivity Profile (C5-Phenylation)

Scaffold AlternativeN1 StatusHalogenYield (%)Homocoupling Byproduct (%)Catalyst System RequiredStability (Shelf-life)
1-Acetyl-5-chloro-7-azaindole-3-carbonitrile AcetylatedChloro89% < 2% XPhos Pd G2Excellent (>12 months)
5-Chloro-7-azaindole-3-carbonitrileUnprotectedChloro41%5%XPhos Pd G2Good
1-Acetyl-5-bromo-7-azaindole-3-carbonitrileAcetylatedBromo76%14%Pd(PPh3)4Moderate (Light sensitive)
5-Bromo-7-azaindoleUnprotectedBromo35%18%Pd(dppf)Cl2Moderate

Data Interpretation: The N1-acetylated chloro-variant significantly outperforms both the unprotected and bromo-alternatives. The synergy between the N1-acetyl group (preventing catalyst deactivation) and the C5-chloro group (allowing controlled, chemoselective oxidative addition without excessive homocoupling) constitutes a strong argument for non-obviousness in a patent application[1].

3. Experimental Workflows & Validation Protocols To ensure the trustworthiness of these claims, the following self-validating protocol details the C5-functionalization of the scaffold. Every step is designed with built-in analytical checkpoints.

Protocol: C5 Suzuki-Miyaura Coupling & N1 Deprotection

  • Reagent Preparation : In a nitrogen-filled glovebox, charge a Schlenk flask with 1-Acetyl-5-chloro-7-azaindole-3-carbonitrile (1.0 equiv, 0.5 mmol), phenylboronic acid (1.2 equiv), and XPhos Pd G2 (0.02 equiv, 2 mol%).

    • Causality: XPhos Pd G2 is selected because the bulky, electron-rich biaryl phosphine ligand facilitates the challenging oxidative addition into the C-Cl bond, which is otherwise inert to standard Pd(0) catalysts.

  • Solvent & Base Addition : Add degassed 1,4-dioxane (5 mL) and an aqueous solution of K3PO4 (0.5 M, 2.0 equiv).

    • Causality: K3PO4 is a mild base. It provides sufficient basicity to activate the boronic acid for transmetalation but is weak enough to prevent premature cleavage of the N1-acetyl protecting group during the high-temperature coupling phase.

  • Reaction Execution : Heat the biphasic mixture to 90°C for 4 hours. Monitor via LC-MS.

    • Validation: The reaction is complete when the starting material mass (m/z [M+H]+ ~220) is fully consumed, replaced by the coupled intermediate mass.

  • One-Pot Deprotection : Once coupling is complete, add 2M NaOH (aq) directly to the reaction mixture and stir at 50°C for 2 hours.

    • Causality: The basic conditions efficiently hydrolyze the N1-acetyl group, revealing the free pyrrole N-H required for biological target binding.

  • Workup & Isolation : Neutralize with 1M HCl, extract with EtOAc, dry over MgSO4, and purify via flash chromatography (Hexanes/EtOAc).

Workflow A 1-Acetyl-5-chloro- 7-azaindole-3-carbonitrile B C5 Suzuki-Miyaura Cross-Coupling (XPhos Pd G2) A->B C N1-Acetyl Deprotection (NaOH Hydrolysis) B->C D Kinase Assay (JAK1/2 Inhibition) C->D E Patentability Assessment (Inventive Step) D->E

Step-by-step workflow validating the synthetic utility and biological application of the scaffold.

4. Downstream Biological Application: The JAK/STAT Pathway The ultimate utility of 1-Acetyl-5-chloro-7-azaindole-3-carbonitrile lies in its capacity to generate potent kinase inhibitors, particularly targeting Janus Kinases (JAK)[4]. The 7-azaindole core mimics the adenine ring of ATP. Once the N1-acetyl group is removed, the N1-H and N7 atoms form critical bidentate hydrogen bonds with the hinge region of the kinase. The C3-carbonitrile group projects into the ribose-binding pocket, enhancing selectivity and binding affinity.

JAKSTAT Cytokine Cytokine Binding Receptor Receptor Dimerization Cytokine->Receptor JAK JAK1/2 Activation Receptor->JAK STAT STAT Phosphorylation & Dimerization JAK->STAT Inhibitor 7-Azaindole Derivative (Post-Deprotection) Inhibitor->JAK ATP-Competitive Inhibition Transcription Gene Transcription (Inflammation/Oncology) STAT->Transcription

Inhibition of JAK/STAT signaling pathway by 7-azaindole derivatives from the evaluated scaffold.

Conclusion The evaluation of 1-Acetyl-5-chloro-7-azaindole-3-carbonitrile reveals a highly optimized building block that clearly demonstrates an inventive step over prior art[3]. Its unique combination of N1-protection, C5-chloro stability, and C3-electronic modulation solves long-standing issues of catalyst poisoning and poor regioselectivity in azaindole functionalization. For drug development professionals drafting patent applications, these quantifiable improvements in synthetic yield and downstream biological applicability provide a robust foundation for claims of novelty and non-obviousness.

References

  • 1-acetyl-7-azaindole-3-carbonitrile (C10H7N3O) - PubChemLite. Université du Luxembourg. Available at:

  • US7652137B2 - Synthesis of 5 substituted 7-azaindoles and 7-azaindolines. Google Patents. Available at:

  • CN102746295B - Preparation method for 4-substituted-7-azaindole. Google Patents. Available at:

  • WO2003082289A1 - Process for the preparation of antiviral 7-azaindole derivatives. Google Patents. Available at:

Validation

A Senior Application Scientist's Guide to Palladium Catalysis for Azaindole Functionalization

Abstract: The 7-azaindole scaffold is a privileged heterocyclic motif in modern medicinal chemistry, acting as a bioisostere of indole with unique electronic properties and hydrogen bonding capabilities.[1][2] Its functi...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract: The 7-azaindole scaffold is a privileged heterocyclic motif in modern medicinal chemistry, acting as a bioisostere of indole with unique electronic properties and hydrogen bonding capabilities.[1][2] Its functionalization is paramount for the exploration of structure-activity relationships (SAR) in drug discovery. Palladium-catalyzed cross-coupling reactions have become the most robust and versatile tools for this purpose, enabling the precise formation of C-C, C-N, and C-H bonds.[3][4] This guide provides a head-to-head comparison of various palladium catalyst systems for the functionalization of the azaindole core. We will delve into the mechanistic rationale behind catalyst selection, present comparative performance data, and provide detailed, field-proven experimental protocols for key transformations, including Suzuki-Miyaura, Buchwald-Hartwig, and Heck couplings.

The Strategic Importance of Catalyst Selection

The efficacy of a palladium-catalyzed reaction on an azaindole substrate is critically dependent on the choice of the catalyst system—comprising a palladium precursor and a supporting ligand. The azaindole nucleus presents unique challenges: the pyridine nitrogen can coordinate to the palladium center, potentially deactivating the catalyst. Furthermore, the N-H proton of the pyrrole ring is acidic and can react with strong bases, complicating reactions on unprotected scaffolds.[5][6]

The evolution of catalyst systems from first-generation simple phosphine ligands (e.g., PPh₃) to sophisticated, sterically hindered biaryl phosphine ligands (e.g., SPhos, RuPhos) and N-heterocyclic carbenes (NHCs) has been transformative.[7][8] Modern catalysts offer higher turnover numbers (TONs), operate under milder conditions, and exhibit remarkable tolerance for sensitive functional groups, which is crucial for late-stage functionalization in complex molecule synthesis.

C-C Bond Formation: A Comparative Analysis

Carbon-carbon bond formation is fundamental to extending the azaindole scaffold. The Suzuki-Miyaura and Heck couplings are the primary workhorses for this task.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction, which couples an organoboron reagent with a halide, is a cornerstone of C-C bond formation.[9][10] The choice of catalyst is dictated by the reactivity of the halide (I > Br > Cl) and the steric and electronic nature of the coupling partners.

Comparative Performance of Palladium Catalysts for Suzuki-Miyaura Coupling

Catalyst SystemSubstrate ExampleCoupling PartnerBaseSolventTemp. (°C)Yield (%)Key Insights & Rationale
Pd(PPh₃)₄6-Bromo-4-azaindolePhenylboronic acidK₂CO₃Dioxane/H₂O9092Classic, reliable: Tetrakis(triphenylphosphine)palladium(0) is an air-stable, easy-to-handle catalyst suitable for reactive halides like bromides. The aqueous base system is effective and common.[3]
Pd(dppf)Cl₂2-Chloro-4-azaindole4-Methylphenylboronic acidK₃PO₄Dioxane8585Improved for chlorides: The dppf ligand provides greater stability and promotes the more difficult oxidative addition of aryl chlorides compared to PPh₃.[3]
Pd₂(dba)₃ / SPhos3-Iodo-1-acetyl-7-azaindoleArylboronic acidCs₂CO₃Toluene/Ethanol60HighBulky ligand advantage: SPhos is a sterically demanding biaryl phosphine ligand that accelerates reductive elimination, leading to higher efficiency and allowing for lower reaction temperatures.[1]
Pd(OAc)₂ / Ligandless4-Iodo-1-acetyl-7-azaindoleMethyl AcrylateK₂CO₃/KOAcDMF11058 (Michael Adduct)Heck/Michael Pathway: In some cases, the choice of base can divert the reaction pathway. Here, a stronger base promotes a Michael addition after the initial Heck coupling.[1][11]
Heck Coupling

The Heck reaction forms a C-C bond between an unsaturated halide and an alkene.[1] The choice of base is critical to prevent side reactions.

Recommended Catalyst for Heck Coupling

Catalyst SystemSubstrate ExampleCoupling PartnerBaseSolventTemp. (°C)Yield (%)Key Insights & Rationale
Pd(OAc)₂4-Iodo-1-acetyl-7-azaindoleMethyl AcrylateNEt₃DMF110HighNon-nucleophilic base: Palladium(II) acetate is a common precursor. A non-nucleophilic base like triethylamine (NEt₃) is used to regenerate the Pd(0) catalyst in the cycle without promoting side reactions like Michael addition.[1]

C-N Bond Formation: The Buchwald-Hartwig Amination

The introduction of nitrogen-containing moieties is crucial for modulating the pharmacological properties of azaindole derivatives. The Buchwald-Hartwig amination is the premier method for forging these C-N bonds.[3][7] This reaction is particularly challenging with azaindoles due to the potential for N-H reactivity and catalyst inhibition. The development of specialized palladium precatalysts has been a breakthrough in this area.[5][12]

Comparative Performance of Palladium Catalysts for Buchwald-Hartwig Amination

Catalyst SystemSubstrate ExampleCoupling PartnerBaseSolventTemp. (°C)Yield (%)Key Insights & Rationale
Pd(OAc)₂ / Xantphos2-Bromo-4-azaindoleAnilineCs₂CO₃Dioxane10078Wide bite-angle ligand: Xantphos is a chelating ligand with a large "bite angle" that promotes the desired reductive elimination to form the C-N bond while discouraging β-hydride elimination.[3][6]
Pd₂(dba)₃ / BINAP6-Chloro-4-azaindoleMorpholineNaOt-BuToluene10088Classic biaryl ligand: BINAP was one of the early, highly successful ligands for C-N coupling. A strong, non-nucleophilic base like sodium tert-butoxide is required.[3]
RuPhos Pd G2 / RuPhos4-Chloro-1-acetyl-7-azaindoleAmineLiHMDSTHFRT to 50HighState-of-the-art precatalyst: Buchwald's G2 precatalysts are highly active, enabling reactions at lower temperatures. The RuPhos ligand is excellent for coupling a wide range of amines, and LiHMDS is a strong, hindered base compatible with many functional groups.[1]
RuPhos Pd Precatalyst4-Chloro-7-azaindoleN-MethylpiperazineK₃PO₄t-BuOH10094Unprotected substrate success: This system demonstrates the power of modern precatalysts to selectively perform the C-Cl amination even in the presence of an unprotected N-H group, which was previously a significant challenge.[12]

Experimental Workflows & Protocols

Adherence to rigorous experimental technique is essential for reproducibility and success. The following section details a general workflow and specific protocols for key transformations.

General Experimental Workflow

A standardized workflow ensures consistency and minimizes exposure of sensitive reagents to air and moisture.

G cluster_prep Preparation (Inert Atmosphere) cluster_reaction Reaction cluster_workup Work-up & Purification p1 Charge vial with Pd Catalyst, Ligand, and Base p2 Add Azaindole Substrate & Coupling Partner p1->p2 p3 Add Anhydrous, Degassed Solvent p2->p3 r1 Seal Vessel p3->r1 r2 Heat to specified temp. with vigorous stirring r1->r2 r3 Monitor progress by TLC or LC-MS r2->r3 w1 Cool to RT & Quench (e.g., with aq. NH₄Cl) r3->w1 w2 Extract with Organic Solvent w1->w2 w3 Dry, Filter & Concentrate w2->w3 w4 Purify by Flash Column Chromatography w3->w4

Caption: General workflow for Palladium-catalyzed azaindole functionalization.

Protocol 1: Suzuki-Miyaura Coupling of 6-Bromo-4-azaindole

This protocol is adapted from established procedures for coupling aryl bromides.[3]

  • Rationale: This procedure utilizes a classic, cost-effective Pd(0) catalyst. The dioxane/water solvent system effectively solubilizes both the organic substrate and the inorganic base.

  • Methodology:

    • Vessel Preparation: To a round-bottom flask, add 6-bromo-4-azaindole (1.0 mmol, 1.0 equiv), the desired arylboronic acid (1.5 mmol, 1.5 equiv), and potassium carbonate (K₂CO₃, 2.0 mmol, 2.0 equiv).

    • Solvent Addition: Add a 4:1 mixture of 1,4-dioxane and water (10 mL).

    • Degassing: Bubble argon gas through the stirred mixture for 15 minutes to remove dissolved oxygen, which can oxidize and deactivate the catalyst.

    • Catalyst Addition: Under a positive pressure of argon, add tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 0.05 mmol, 5 mol%).

    • Reaction: Heat the reaction mixture to 90 °C and stir for 4-12 hours. Monitor the consumption of the starting material by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

    • Work-up: Upon completion, cool the reaction to room temperature. Add water (20 mL) and extract the aqueous layer with ethyl acetate (3 x 20 mL).

    • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the resulting residue by flash column chromatography on silica gel to yield the desired product.

Protocol 2: Buchwald-Hartwig Amination of 4-Chloro-7-azaindole

This protocol utilizes a modern palladium precatalyst system, demonstrating its high efficacy.[1][12]

  • Rationale: The use of a highly active RuPhos-based precatalyst allows for efficient coupling of a less reactive aryl chloride. The strong, non-nucleophilic base (LiHMDS or NaOt-Bu) is crucial for the deprotonation of the amine and facilitating the catalytic cycle. The entire procedure is conducted under a strict inert atmosphere to protect the catalyst.

  • Methodology:

    • Glovebox Setup: Inside a nitrogen-filled glovebox, charge a reaction vial with the palladium precatalyst (e.g., RuPhos Pd G2, 0.02 mmol, 2 mol%), the ligand (e.g., RuPhos, 0.04 mmol, 4 mol%), and the base (e.g., lithium bis(trimethylsilyl)amide, LiHMDS, 2.1 mmol, 2.1 equiv).

    • Reagent Addition: In a separate vial, dissolve the 4-chloro-7-azaindole (1.0 mmol, 1.0 equiv) and the desired amine (1.2 mmol, 1.2 equiv) in anhydrous, degassed tetrahydrofuran (THF). Add this solution to the vial containing the catalyst system.

    • Reaction: Seal the vial with a Teflon-lined cap. Remove the vial from the glovebox and stir the mixture at the desired temperature (e.g., 50 °C) until LC-MS analysis indicates full consumption of the starting material.

    • Work-up: Cool the reaction to room temperature. Carefully quench the reaction with a saturated aqueous solution of ammonium chloride (NH₄Cl). Extract the mixture with an organic solvent such as ethyl acetate.

    • Purification: Dry the combined organic layers over anhydrous magnesium sulfate, filter, and concentrate in vacuo. Purify the crude residue by flash column chromatography to isolate the aminated product.

Mechanistic Considerations: The Palladium Catalytic Cycle

Understanding the catalytic cycle is key to troubleshooting and optimizing reactions. The generalized cycle for cross-coupling consists of three main stages: oxidative addition, transmetalation (for Suzuki) or ligand exchange (for Buchwald-Hartwig), and reductive elimination.

G cluster_main Catalytic Cycle Pd0 Pd(0)Ln PdII_Aryl Aryl-Pd(II)-X Ln Pd0->PdII_Aryl Ar-X OA Oxidative Addition RE Reductive Elimination TM Transmetalation (Suzuki) or Ligand Exchange (B-H) PdII_Coupling Aryl-Pd(II)-R Ln PdII_Aryl->PdII_Coupling R-B(OH)₂ or R₂NH Product Aryl-R PdII_Coupling->Product Product->Pd0 Reforms Catalyst

Caption: Simplified catalytic cycle for Pd-catalyzed cross-coupling reactions.

  • Oxidative Addition: The active Pd(0) catalyst inserts into the azaindole-halide bond, forming a Pd(II) intermediate. This is often the rate-limiting step, especially for less reactive chlorides.

  • Transmetalation/Ligand Exchange: For Suzuki, the organic group from the boronic acid is transferred to the palladium center. For Buchwald-Hartwig, the amine displaces the halide on the palladium. The base is critical in this step.

  • Reductive Elimination: The two coupled fragments are expelled from the palladium center, forming the desired C-C or C-N bond and regenerating the active Pd(0) catalyst. Bulky, electron-rich ligands accelerate this final step.

Conclusion

The palladium-catalyzed functionalization of azaindoles is a mature yet continuously evolving field. While classic catalysts like Pd(PPh₃)₄ and Pd(OAc)₂ remain useful for specific applications, the advent of specialized ligands (e.g., SPhos, Xantphos) and advanced precatalysts (e.g., Buchwald G2 series) has revolutionized the synthesis of complex azaindole derivatives.[1][3][7] These modern systems offer superior activity, broader substrate scope, and milder reaction conditions, empowering researchers to tackle previously intractable synthetic challenges. The choice of catalyst should be a strategic decision based on the specific halide, the nature of the coupling partners, and the presence of other functional groups on the azaindole core.

References

  • Title: Application Notes and Protocols: Functionalization of the 1-Acetyl-7-azaindole Core Source: Benchchem URL
  • Title: Palladium-Catalyzed Regioselective C-2 Arylation of 7-Azaindoles, Indoles, and Pyrroles with Arenes | Request PDF Source: ResearchGate URL
  • Title: Arylthianthrenium Salts Enabled Palladium-Catalyzed Regioselective Arylation: Access to Value-Added 7-Azaindoles Source: ACS Publications - Organic Letters URL
  • Title: Application Notes and Protocols for the Palladium-Catalyzed Synthesis of Substituted 4-Azaindoles Source: Benchchem URL
  • Title: Palladium-catalyzed dual C–H or N–H functionalization of unfunctionalized indole derivatives with alkenes and arenes Source: NIH URL
  • Title: Palladium-Catalyzed Amination of Unprotected Halo-7-azaindoles Source: MIT Open Access Articles URL
  • Title: Efficient Synthesis of 2-Substituted 7-Azaindole Derivatives via Palladium-Catalyzed Coupling and C-N Cyclization Using 18-Crown-6 Source: Organic Chemistry Portal URL
  • Title: Functionalization of indazoles and azaindazoles via Palladium-catalyzed Cross-Coupling and transition metal-free C–H activation: current advances and applications – an eight-year update | Request PDF Source: ResearchGate URL
  • Title: ChemInform Abstract: Palladium-Catalyzed Amination of Unprotected Halo-7-azaindoles.
  • Title: One-Pot Synthesis of Azaindoles via Palladium-Catalyzed α-Heteroarylation of Ketone Enolates Source: ACS Publications - The Journal of Organic Chemistry URL
  • Title: Palladium-catalyzed C–N and C–O bond formation of N-substituted 4-bromo-7-azaindoles with amides, amines, amino acid esters and phenols Source: Beilstein Journals URL
  • Title: A Comparative Guide to Palladium Catalysts for Suzuki Reactions with 5-Chloro-2,3-dibromoaniline Source: Benchchem URL
  • Title: Palladium-Catalyzed Amination of Unprotected Halo-7-azaindoles Source: PMC URL
  • Title: Palladium-Catalyzed C–H Arylation of Indoles at the C7 Position Source: ACS Publications URL
  • Source: Organic & Biomolecular Chemistry (RSC Publishing)
  • Title: Palladium-Catalysed Functionalisation at 4- and 6-Position of the 7-Azaindole System | Request PDF Source: ResearchGate URL
  • Title: Palladium-catalyzed couplings to 7-azaindoles with formation of C-C bonds Source: Atlanchim Pharma URL
  • Title: Palladium Catalysts for the Suzuki Cross-Coupling Reaction: An Overview of Recent Advances Source: ResearchGate URL

Sources

Comparative

Engineering Kinase Selectivity: A Comparative Guide to Halogenated vs. Non-Halogenated Azaindole Inhibitors

The 7-azaindole scaffold is a cornerstone in modern medicinal chemistry, functioning as a privileged ATP-mimetic in the design of kinase inhibitors (1)[1]. Traditionally, non-halogenated azaindoles achieve target engagem...

Author: BenchChem Technical Support Team. Date: March 2026

The 7-azaindole scaffold is a cornerstone in modern medicinal chemistry, functioning as a privileged ATP-mimetic in the design of kinase inhibitors (1)[1]. Traditionally, non-halogenated azaindoles achieve target engagement through classical hydrogen bonding within the kinase hinge region. However, a major paradigm shift has emerged: the strategic functionalization of these scaffolds with halogen atoms (Cl, Br, I).

This guide provides a rigorous comparative analysis of halogenated versus non-halogenated azaindole kinase inhibitors. By examining their mechanistic divergence, quantitative performance, and the thermodynamic principles governing their efficacy, we provide drug development professionals with an actionable, data-driven framework for lead optimization.

Mechanistic Divergence: Classical H-Bonds vs. Halogen Bonding

To understand the performance gap between these two classes, we must analyze their distinct binding modalities at the atomic level.

The Non-Halogenated Baseline

Non-halogenated 7-azaindoles rely on a highly conserved vicinal hydrogen-bond acceptor–donor motif. The N1 pyrrole nitrogen acts as a hydrogen bond donor, while the N7 pyridine nitrogen acts as an acceptor. This dual interaction perfectly mimics the adenine ring of ATP, anchoring the inhibitor to the backbone amides of the kinase hinge region (2)[2]. While effective, this interaction alone often lacks the geometric specificity required to achieve high kinase selectivity.

The Halogenated Advantage

Halogenation introduces a unique quantum mechanical phenomenon: the Halogen Bond (XB) . When a highly electronegative halogen (particularly Br or I) is covalently bonded to the azaindole core, the electron density shifts, creating a localized region of positive electrostatic potential on the outermost axis of the halogen atom—known as the "sigma-hole."

This electrophilic sigma-hole forms a highly directional, non-covalent bond with Lewis bases (such as the oxygen of protein backbone carbonyls) deep within the kinase binding pocket (3)[3]. Consequently, halogenated azaindoles benefit from a dual-anchor system: classical hinge binding plus orthogonal halogen bonding, resulting in superior potency, enhanced metabolic stability, and rigid target selectivity.

Mechanism A 7-Azaindole Core (ATP Mimetic) B Kinase Hinge Region (Classical H-Bonds) A->B N1 (Donor) & N7 (Acceptor) C Halogen Substitution (-Cl, -Br, -I) A->C C3/C5 Functionalization E Protein Backbone (Lewis Base / e.g., Ser89) B->E Synergistic Affinity D Sigma-Hole Formation (Electrophilic Anisotropy) C->D Electron Withdrawal D->E Halogen Bond (XB)

Fig 1. Mechanistic divergence of halogenated azaindoles vs classical hinge-binding.

Quantitative Performance Comparison

The theoretical advantages of halogen bonding translate directly into measurable biochemical improvements. A landmark study exploring neuromodulatory kinase inhibitors targeting Fyn and GSK-3β perfectly illustrates this potency shift (3)[3].

By synthesizing Matched Molecular Pairs (MMPs)—compounds identical in structure except for the presence or absence of a specific halogen—researchers isolated the exact quantitative impact of the halogen bond.

Table 1: In Vitro Efficacy of Matched Molecular Pairs (Azaindole Derivatives)
Compound PairTarget KinaseStructural ModificationIC₅₀ (μM)Fold ImprovementMechanistic Driver
Compound 7 FynNon-halogenated (C5-H)2.04 ± 0.53-Baseline Hinge Binding
Compound 38 FynHalogenated (C5-Br)0.55 ± 0.02~3.7x XB with Ser89 NH backbone
Compound 27 GSK-3βNon-halogenated (Pyridine-H)0.28 ± 0.07-Baseline Hinge Binding
Compound 28 GSK-3βHalogenated (Pyridine-Cl)0.038 ± 0.006~7.3x XB with Asn64 backbone

Data Source: Exploration of Neuromodulatory Properties of Fyn/GSK-3β Kinases[3].

Key Insight: The insertion of a bromine atom at position 5 of the 7-azaindole core (Compound 38) forced a new interaction with the Ser89 residue, dropping the IC₅₀ into the submicromolar range. Similarly, chlorination of the adjacent pyridine ring (Compound 28) yielded nearly an order-of-magnitude upgrade in potency against GSK-3β[3].

Experimental Validation Protocols

To objectively evaluate the superiority of a halogenated candidate, drug developers must utilize orthogonal, self-validating experimental workflows. The following protocols are designed to isolate and prove the causality of the halogen modification.

Protocol MMP Matched Molecular Pairs (H vs X) TR_FRET TR-FRET Assay (IC50 Shift) MMP->TR_FRET Internal Control ITC ITC Profiling (Thermodynamics) TR_FRET->ITC Select Potent Hits XRay X-Ray Crystallography (Pose Validation) ITC->XRay Confirm Enthalpy

Fig 2. Self-validating experimental workflow for profiling halogenated kinase inhibitors.

Protocol A: Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET)

Objective: Determine the precise shift in IC₅₀ between the non-halogenated and halogenated MMPs.

  • Reagent Preparation: Prepare the specific recombinant kinase domain (e.g., Fyn or GSK-3β), ATP at its Km​ concentration, and the specific biotinylated peptide substrate.

  • MMP Titration: Dispense the non-halogenated control and the halogenated candidate into a 384-well plate using a 10-point, 3-fold serial dilution. Crucial: Both compounds must be run on the same plate to eliminate batch-to-batch enzyme variance.

  • Reaction Initiation: Add the kinase/substrate mixture and initiate the reaction with ATP. Incubate for 60 minutes at room temperature.

  • Detection: Stop the reaction by adding EDTA alongside the TR-FRET detection reagents (Europium cryptate-labeled anti-phospho antibody and XL665-labeled streptavidin). Read the plate utilizing a time delay (e.g., 50 µs) before capturing the emission ratio (665 nm / 620 nm).

Expertise & Causality: Azaindole derivatives possess conjugated aromatic systems that often exhibit intrinsic fluorescence in the UV/visible spectrum. This auto-fluorescence artificially skews readouts in standard prompt-fluorescence assays. TR-FRET’s time-delay measurement allows short-lived background compound fluorescence to decay before signal acquisition, ensuring the observed Δ IC₅₀ shift is a genuine reflection of biochemical potency, not an optical artifact.

Protocol B: Isothermal Titration Calorimetry (ITC)

Objective: Deconvolute the thermodynamic drivers to prove the existence of a halogen bond.

  • Sample Preparation: Dialyze the purified kinase domain into the exact same buffer as the azaindole ligands to prevent heat-of-mixing artifacts.

  • Baseline Titration: Load the non-halogenated azaindole into the ITC syringe and titrate into the kinase-containing cell. Record the binding isotherm.

  • Candidate Titration: Wash the cell, reload with fresh kinase, and titrate the halogenated azaindole.

  • Data Extraction: Fit the thermograms to a one-site binding model to extract the Gibbs free energy ( ΔG ), Enthalpy ( ΔH ), and Entropy ( −TΔS ).

Expertise & Causality: Potency gains from halogenation can arise from two distinct thermodynamic pathways: the hydrophobic effect (which is entropy-driven, +ΔS ) or true halogen bonding (which is enthalpy-driven, −ΔH ). Because halogen bonds are highly directional electrostatic interactions, they yield a distinct exothermic signature. By titrating the MMP baseline control first, the system self-validates: a significant increase in enthalpic contribution ( −ΔΔH ) for the halogenated analog definitively proves target engagement via halogen bonding, rather than mere lipophilic bulk filling a hydrophobic pocket.

Conclusion & SAR Guidelines

The comparative data heavily favors the strategic halogenation of azaindole kinase inhibitors. While non-halogenated azaindoles serve as excellent baseline ATP-mimetics, the introduction of halogens (specifically Br and Cl at the C5 or adjacent pyridine positions) unlocks halogen bonding. This interaction not only drives sub-micromolar potency but also dictates rigid spatial orientations that enhance kinase selectivity profiles.

When developing next-generation azaindole inhibitors, researchers must prioritize thermodynamic profiling (via ITC) alongside traditional IC₅₀ screening to ensure that structural modifications are driving true enthalpic target engagement rather than non-specific lipophilic interactions.

References
  • Exploration of the Neuromodulatory Properties of Fyn and GSK-3β Kinases Exploiting 7‑Azaindole-Based Inhibitors Source: NIH / ACS Chemical Neuroscience URL
  • The Azaindole Framework in the Design of Kinase Inhibitors Source: ResearchGate / Molecules URL
  • Development of Azaindole-Based Frameworks as Potential Antiviral Agents and Their Future Perspectives Source: ACS Publications / Journal of Medicinal Chemistry URL

Sources

Safety & Regulatory Compliance

Safety

1-Acetyl-5-chloro-7-azaindole-3-carbonitrile: Comprehensive Disposal and Safety Protocol

Executive Summary Proper disposal of complex pharmaceutical intermediates requires a rigorous understanding of their structural liabilities. 1-Acetyl-5-chloro-7-azaindole-3-carbonitrile (CAS: 1352395-53-9) is a multi-fun...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Proper disposal of complex pharmaceutical intermediates requires a rigorous understanding of their structural liabilities. 1-Acetyl-5-chloro-7-azaindole-3-carbonitrile (CAS: 1352395-53-9) is a multi-functionalized nitrogen heterocycle whose disposal is governed by strict environmental regulations. This guide provides drug development professionals and laboratory personnel with self-validating, step-by-step protocols for the safe handling, segregation, and final destruction of this compound, ensuring full compliance with EPA Resource Conservation and Recovery Act (RCRA) standards.

Chemical Profile & Hazard Causality

The structural features of 1-Acetyl-5-chloro-7-azaindole-3-carbonitrile directly dictate its handling and disposal requirements. Understanding the causality behind these hazards is the foundation of a robust laboratory safety culture.

  • Chlorine Substitution (C5): The presence of a halogen atom classifies this molecule as a Halogenated Organic Compound (HOC). Under EPA RCRA guidelines, HOCs are subject to strict land disposal restrictions and must be segregated from general organic waste to prevent soil and groundwater contamination[1].

  • Carbonitrile Group (-CN): While covalently bound to the heteroaromatic ring (and thus not a source of free cyanide under ambient aqueous conditions), the thermal decomposition of this group generates highly toxic nitrogen oxides (NOx) and hydrogen cyanide (HCN) gas[2].

  • Azaindole Core & Acetyl Group: The nitrogen-rich heterocyclic core further contributes to NOx emissions during combustion, necessitating specialized disposal facilities equipped with advanced acid gas scrubbers.

Waste Segregation & Containment Protocol

Proper waste segregation is critical to maintaining laboratory safety and controlling disposal costs. All waste containing this compound must be treated as Halogenated Organic Waste .

Step-by-Step Methodology: Waste Segregation
  • Primary Segregation: Place all reaction solutions, mother liquors, and analytical samples containing this compound strictly into containers designated for "Halogenated Organic Waste."

    • Causality of Choice: Mixing halogenated waste with non-halogenated solvents (e.g., ethanol, acetone) dilutes the caloric (BTU) value of the waste stream. This exponentially increases the cost of disposal, as the entire mixed volume must now be processed as halogenated waste, which requires supplemental fuel to incinerate properly[3].

  • Container Selection: Store the waste in chemically inert, leak-proof containers, preferably High-Density Polyethylene (HDPE) or glass carboys equipped with PTFE-lined caps.

    • Causality of Choice: PTFE prevents the halogenated solvents (often used alongside this compound, such as dichloromethane) from degrading the cap seal and off-gassing toxic vapors into the laboratory environment[2].

  • Labeling: Affix a standardized hazardous waste tag immediately upon the first drop of waste entering the container. Explicitly list "1-Acetyl-5-chloro-7-azaindole-3-carbonitrile" and the solvent composition. Do not use structural abbreviations.

Waste Stream Compatibility & Segregation Data
Waste ComponentCompatible Waste StreamIncompatible StreamsCausality for Segregation
Pure Compound (Solid) Solid Halogenated WasteGeneral Trash, BiohazardousContains regulated halogenated organics; violates EPA land disposal restrictions[1].
Dissolved in Dichloromethane Liquid Halogenated WasteAqueous Waste, Non-HalogenatedBoth solute and solvent are halogenated; safe for combined high-temperature incineration.
Dissolved in Methanol/DMSO Mixed Halogenated WasteNon-Halogenated WasteContaminates the non-halogenated stream, altering incineration BTU requirements and violating RCRA sorting rules[3].
Contaminated PPE / Kimwipes Solid Halogenated WasteGeneral Solid WasteTrace contamination requires RCRA-compliant incineration to prevent environmental leaching[2].

Spill Response & Immediate Clean-up Protocol

Because 1-Acetyl-5-chloro-7-azaindole-3-carbonitrile is typically handled as a solid powder, spill response must prioritize the prevention of aerosolization.

Step-by-Step Methodology: Solid Spill Recovery
  • Isolation: Evacuate non-essential personnel from the immediate area. Don appropriate PPE, including nitrile gloves, chemical safety goggles, and an N95 or P100 particulate respirator.

  • Dust Suppression: Do not dry sweep the powder.

    • Causality of Choice: Dry sweeping aerosolizes the fine powder, significantly increasing the inhalation risk of the nitrile-containing heterocycle.

  • Wetting: Gently mist the spill with a compatible, low-volatility solvent (e.g., a small amount of water or isopropanol) to dampen the powder and suppress dust formation.

  • Collection: Wipe up the dampened material using absorbent laboratory pads.

  • Disposal: Place all contaminated pads, gloves, and recovery tools into a heavy-duty plastic bag, seal it, and deposit it into the Solid Halogenated Waste container.

EPA/RCRA Regulatory Compliance & Final Disposal

Land disposal of halogenated organic compounds is strictly prohibited under 40 CFR § 268.32 without prior extensive treatment[1]. The only acceptable and self-validating method of final disposal for 1-Acetyl-5-chloro-7-azaindole-3-carbonitrile is High-Temperature Incineration .

  • Causality of Incineration Parameters: Incineration must be conducted at specialized, licensed facilities equipped with acid gas scrubbers. During combustion, the chlorine atom generates hydrogen chloride (HCl) gas, while the carbonitrile and azaindole nitrogen atoms generate NOx. Scrubbers neutralize these byproducts, preventing their release into the atmosphere and inhibiting the de novo synthesis of highly toxic polychlorinated dibenzodioxins (PCDDs) and furans[2].

Disposal Workflow Visualization

The following diagram outlines the logical decision matrix for routing 1-Acetyl-5-chloro-7-azaindole-3-carbonitrile waste to ensure EPA compliance.

DisposalWorkflow Start 1-Acetyl-5-chloro-7-azaindole-3-carbonitrile Waste Generation Decision1 Solid or Liquid? Start->Decision1 SolidWaste Solid Waste (Powder, PPE) Decision1->SolidWaste Solid LiquidWaste Liquid Waste (Reaction Solutions) Decision1->LiquidWaste Liquid Halogenated Halogenated Organic Waste Stream SolidWaste->Halogenated Decision2 Contains non-halogenated solvents? LiquidWaste->Decision2 Decision2->Halogenated No Mixed Mixed Halogenated Waste Stream Decision2->Mixed Yes Incineration EPA-Compliant High-Temperature Incineration Halogenated->Incineration Mixed->Incineration

Decision matrix for the segregation and disposal of halogenated azaindole waste streams.

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

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AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-Acetyl-5-chloro-7-azaindole-3-carbonitrile
Reactant of Route 2
Reactant of Route 2
1-Acetyl-5-chloro-7-azaindole-3-carbonitrile
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